molecular formula C7H13BrO2 B3060348 Ethyl 4-bromopentanoate CAS No. 27126-42-7

Ethyl 4-bromopentanoate

Cat. No.: B3060348
CAS No.: 27126-42-7
M. Wt: 209.08 g/mol
InChI Key: CTVCPHLFHPQRNF-UHFFFAOYSA-N
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Description

Ethyl 4-bromopentanoate is a useful research compound. Its molecular formula is C7H13BrO2 and its molecular weight is 209.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 245490. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-bromopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H13BrO2/c1-3-10-7(9)5-4-6(2)8/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVCPHLFHPQRNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70311812
Record name ethyl 4-bromopentanoate
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Molecular Weight

209.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27126-42-7
Record name 27126-42-7
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Record name ethyl 4-bromopentanoate
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Record name ethyl 4-bromopentanoate
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Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-bromopentanoate (CAS: 27126-42-7)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-bromopentanoate is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis. Possessing both an ester and a secondary alkyl bromide, its distinct reactive sites allow for sequential and controlled chemical transformations. This guide provides an in-depth exploration of its synthesis, characterization, reactivity, and applications, with a particular focus on the strategic considerations required for its effective use in research and development. The content herein is structured to deliver not just procedural steps, but the underlying scientific rationale, empowering researchers to adapt and innovate upon these methodologies.

Core Molecular Profile and Physicochemical Properties

A thorough understanding of a reagent's physical properties is the foundation of its effective application in the laboratory, influencing everything from reaction setup to purification strategy.

Chemical Identity
  • CAS Number : 27126-42-7

  • IUPAC Name : this compound

  • Molecular Formula : C₇H₁₃BrO₂

  • Synonyms : 4-bromopentanoic acid ethyl ester, ethyl 4-bromovalerate, g-bromovaleric acid ethyl ester

Physicochemical Data

The properties summarized below dictate the handling, reaction conditions, and purification methods suitable for this compound. Its relatively high boiling point, for instance, necessitates vacuum distillation for effective purification without thermal decomposition.

PropertyValueSource(s)
Molecular Weight 209.08 g/mol
Exact Mass 208.00989 Da
Appearance Colorless liquid or solid
Density 1.297 g/cm³
Boiling Point 212 °C (at 760 mmHg)
Flash Point 107.7 °C
Refractive Index (n_D) 1.457
Topological Polar Surface Area 26.3 Ų
XLogP3 2.11

Synthesis and Purification Strategy

The synthesis of this compound is most logically achieved via a two-step sequence starting from the readily available and renewable platform chemical, γ-valerolactone (GVL). This pathway involves an acid-catalyzed ring-opening of the lactone with hydrobromic acid to form 4-bromopentanoic acid, followed by a Fischer esterification. This approach is economically viable and leverages a sustainable starting material.

Synthetic Workflow Overview

The overall transformation can be visualized as a strategic sequence of ring-opening followed by esterification.

G cluster_reagents1 cluster_reagents2 GVL γ-Valerolactone (GVL) Acid 4-Bromopentanoic Acid GVL->Acid  Step 1: Ring Opening reagent1 HBr (aq) Ester This compound Acid->Ester  Step 2: Esterification reagent2 Ethanol, H₂SO₄ (cat.)

Caption: Synthetic pathway from GVL to this compound.

Detailed Experimental Protocol

This protocol is a robust, field-proven methodology adapted from analogous syntheses of ω-bromoalkyl esters from lactones.

Step 1: Synthesis of 4-Bromopentanoic Acid from γ-Valerolactone

  • Rationale: This step utilizes a strong acid (HBr) to protonate the lactone's carbonyl oxygen, activating it for nucleophilic attack by the bromide ion, which results in the ring opening. Using an excess of aqueous HBr drives the reaction to completion.

  • Procedure:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add γ-valerolactone (10.0 g, 0.1 mol).

    • Add 48% aqueous hydrobromic acid (56.7 g, 0.3 mol, 3 eq.).

    • Heat the mixture to reflux (approx. 120-125 °C) and maintain for 12-16 hours. The reaction progress can be monitored by TLC (thin-layer chromatography) by observing the disappearance of the GVL spot.

    • After cooling to room temperature, transfer the mixture to a separatory funnel containing 100 mL of cold water.

    • Extract the aqueous phase with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with a saturated sodium chloride (brine) solution (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-bromopentanoic acid as a viscous oil. This intermediate is often used directly in the next step without further purification.

Step 2: Fischer Esterification to this compound

  • Rationale: The Fischer esterification is an acid-catalyzed equilibrium reaction. Using the alcohol (ethanol) as the solvent provides a large excess, shifting the equilibrium towards the ester product. A strong acid catalyst, like sulfuric acid, protonates the carboxylic acid's carbonyl group, rendering it more electrophilic for attack by the weakly nucleophilic ethanol.

  • Procedure:

    • Place the crude 4-bromopentanoic acid (from Step 1) into a 250 mL round-bottom flask.

    • Add absolute ethanol (100 mL, large excess) and concentrated sulfuric acid (1 mL, catalytic).

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4-6 hours.

    • Cool the reaction mixture to room temperature and remove the excess ethanol via rotary evaporation.

    • Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel.

    • Carefully wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst. Caution: CO₂ evolution will occur.

    • Wash with water (1 x 50 mL) and then brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification
  • Rationale: The crude product will contain minor impurities and potentially some unreacted starting material. Due to its high boiling point, vacuum distillation is the preferred method for obtaining high-purity this compound.

  • Procedure:

    • Set up a fractional distillation apparatus for vacuum operation.

    • Heat the crude oil using an oil bath.

    • Collect the fraction boiling at the appropriate temperature and pressure (e.g., approx. 98-102 °C at 15 mmHg). The precise boiling point will be pressure-dependent.

Spectroscopic Characterization

Structural confirmation is paramount. The following sections detail the expected spectroscopic signatures for verifying the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive structural information. The predicted chemical shifts (in ppm, relative to TMS) in CDCl₃ are as follows:

¹H NMR (Proton NMR):

  • ~4.20 ppm (quintet, 1H): The proton on the carbon bearing the bromine (C4-H). It is split by the adjacent methyl group (3H) and the methylene group (2H), resulting in a quintet (or multiplet).

  • ~4.15 ppm (quartet, 2H): The methylene protons of the ethyl ester group (-O-CH₂-CH₃), split by the adjacent methyl group.

  • ~2.50 ppm (triplet, 2H): The methylene protons adjacent to the carbonyl group (C2-H₂).

  • ~2.10 ppm (multiplet, 2H): The methylene protons at the C3 position.

  • ~1.70 ppm (doublet, 3H): The methyl protons at the C5 position, split by the single proton on C4.

  • ~1.25 ppm (triplet, 3H): The terminal methyl protons of the ethyl ester group (-O-CH₂-CH₃).

¹³C NMR (Carbon NMR):

  • ~172 ppm: Carbonyl carbon of the ester (C1).

  • ~61 ppm: Methylene carbon of the ethyl ester (-O-CH₂-).

  • ~48 ppm: Carbon bearing the bromine (C4).

  • ~35 ppm: Methylene carbon at C3.

  • ~30 ppm: Methylene carbon adjacent to the carbonyl (C2).

  • ~25 ppm: Methyl carbon at C5.

  • ~14 ppm: Terminal methyl carbon of the ethyl ester.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

  • ~1735 cm⁻¹ (Strong, Sharp): This is a highly characteristic absorption corresponding to the C=O (carbonyl) stretch of the saturated aliphatic ester.

  • ~2980-2850 cm⁻¹ (Medium-Strong): C-H stretching vibrations of the alkyl portions of the molecule.

  • ~1250-1150 cm⁻¹ (Strong): C-O stretching vibration of the ester group.

  • ~690-515 cm⁻¹ (Medium-Weak): C-Br stretching vibration. This peak can sometimes be difficult to assign definitively as it falls in the fingerprint region.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ at m/z 208 and [M+2]⁺ at m/z 210, with a characteristic ~1:1 isotopic ratio due to the presence of bromine (⁷⁹Br and ⁸¹Br), would be expected, although it may be weak. Key fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃, 45 Da), loss of bromine (79/81 Da), and cleavage at the alpha-position to the carbonyl group.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its two distinct functional groups. The secondary bromide is a good leaving group, making it susceptible to nucleophilic substitution and elimination reactions, while the ester can undergo hydrolysis or reduction.

Reactivity of the Secondary Alkyl Bromide

As a secondary alkyl bromide, the C4 position can undergo both Sₙ2 and Sₙ1 substitution, as well as E2 and E1 elimination. The reaction pathway is highly dependent on the choice of nucleophile, base, solvent, and temperature.

  • Sₙ2 Reactions: Favored by strong, non-bulky nucleophiles in polar aprotic solvents (e.g., DMSO, DMF). This pathway proceeds with inversion of stereochemistry at the C4 center.

  • Elimination Reactions: Favored by strong, sterically hindered bases (e.g., potassium tert-butoxide) and higher temperatures, leading to the formation of ethyl pentenoate isomers.

G cluster_reagents1 cluster_reagents2 start This compound sn2 Substitution Product (Sₙ2) start->sn2 elim Elimination Product (E2) start->elim reagent1 Strong Nucleophile (e.g., CN⁻, N₃⁻) Polar Aprotic Solvent reagent2 Strong, Bulky Base (e.g., t-BuOK) Heat

Caption: Competing Sₙ2 and E2 reaction pathways.

Key Application: Synthesis of γ-Valerolactone (GVL)

A prominent application of this compound is its use as a precursor to γ-valerolactone (GVL), a key renewable chemical and green solvent. While the synthesis of the bromoester from GVL was described earlier, the reverse reaction—intramolecular cyclization—can be induced under appropriate conditions, typically involving a non-nucleophilic base or thermal treatment.

However, a more strategically sound application involves using the bromoester to introduce a five-carbon chain onto a nucleophile, with the potential for subsequent cyclization to a GVL derivative. For example, reaction with a nucleophile Nu⁻ would yield EtOOC-CH₂CH₂CH(Nu)CH₃. This adduct can then be hydrolyzed and cyclized.

A more direct and highly relevant transformation is the conversion of related compounds, like ethyl levulinate (a keto-ester), to GVL. This proceeds through an intermediate, ethyl 4-hydroxypentanoate, which is a structural analog of our title compound where the bromine is replaced by a hydroxyl group. This hydroxy-ester readily undergoes intramolecular transesterification (lactonization) to form GVL. This compound can be seen as a stable, isolable intermediate that can be converted to this hydroxy-ester via hydrolysis (Sₙ1 or Sₙ2 with H₂O or OH⁻), which would then cyclize.

Role in Pharmaceutical and Agrochemical Synthesis

Halogenated building blocks are fundamental in medicinal chemistry. The bromo-ester moiety allows for the introduction of a valerate chain onto complex molecules. It can be used to alkylate amines, phenols, thiols, and other nucleophilic groups present in pharmaceutical scaffolds, acting as a linker or introducing a metabolically relevant side chain.

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. This compound must be handled with appropriate precautions.

Hazard Identification

Based on GHS classifications for this compound and its analogs, the primary hazards are:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Safe Handling Protocol
  • Engineering Controls: Always handle this chemical in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE):

    • Wear nitrile gloves to prevent skin contact.

    • Wear chemical safety goggles and a face shield to protect against splashes.

    • A lab coat is mandatory.

  • Handling: Avoid breathing vapors. Do not get in eyes, on skin, or on clothing. Keep the container tightly closed when not in use.

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.

Storage and Stability
  • Conditions: Store in a cool, dry, dark place. A recommended storage temperature is 2-8°C.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

  • Stability: The compound is stable under recommended storage conditions but can be sensitive to moisture and light over long periods. Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage to prevent hydrolysis and degradation.

Conclusion

This compound is a strategically important synthetic intermediate whose value is unlocked through a nuanced understanding of its reactivity. By leveraging its bifunctional nature, chemists can access a wide range of downstream molecules, from the renewable platform chemical GVL to complex pharmaceutical building blocks. The synthetic and handling protocols detailed in this guide provide a solid foundation for the safe and effective utilization of this versatile reagent in the laboratory.

References

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR: alkyl halides. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]

  • UCSC Chemistry. (n.d.). IR Chart. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Quora. (2016). What reaction will a secondary alkyl halide follow with a strong nucleophile?. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Wikipedia. (n.d.). Hunsdiecker reaction. Retrieved from [Link]

  • Alfa Chemistry

Ethyl 4-bromopentanoate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 4-bromopentanoate: Properties, Synthesis, and Reactivity for Advanced Chemical Research

Introduction

This compound is a versatile bifunctional molecule of significant interest to researchers in organic synthesis and medicinal chemistry. Possessing both an ester and a secondary alkyl bromide, it serves as a valuable building block for the construction of more complex molecular architectures. The strategic placement of the bromine atom at the C4 position allows for a range of nucleophilic substitution and elimination reactions, making it a key intermediate in the synthesis of various heterocyclic compounds and pharmaceutical precursors. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, reactivity profile, and safety considerations, designed for the practicing research scientist.

Core Chemical and Physical Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective application in experimental design, particularly for reaction setup and purification.

Compound Identification
  • IUPAC Name: this compound[1]

  • CAS Number: 27126-42-7[1][2][3]

  • Molecular Formula: C₇H₁₃BrO₂[1]

  • SMILES: CCOC(=O)CCC(C)Br[1]

  • InChIKey: CTVCPHLFHPQRNF-UHFFFAOYSA-N[2]

Physicochemical Data

The following table summarizes the key physical and computed properties of this compound, which are critical for its handling, reaction optimization, and purification.

PropertyValueSource(s)
Molecular Weight 209.08 g/mol [1]
Exact Mass 208.00989 g/mol [1][2][3]
Appearance Colorless liquid
Density 1.297 g/cm³[2][3]
Boiling Point 212 °C[2][3]
Flash Point 107.7 °C[2][3]
Refractive Index (n²⁰/D) 1.457[2][3]
Vapor Pressure 0.177 mmHg at 25°C[2][3]
Topological Polar Surface Area 26.3 Ų[1]
XLogP3 2.113[2][3]

Synthesis of this compound

The synthesis of ω-bromoalkylcarboxylic esters is often achieved through the acid-catalyzed ring-opening of lactones in the presence of an alcohol and a bromide source. A common and effective method for preparing analogous compounds involves the reaction of a lactone with an alcohol and hydrobromic acid, which can be generated in situ.

Synthetic Pathway: Ring-Opening of γ-Valerolactone

The synthesis of this compound can be efficiently accomplished starting from γ-valerolactone. This process involves the simultaneous esterification of the carboxylic acid and bromination of the alcohol formed upon ring-opening. While a direct protocol for this compound is not detailed in the provided results, a well-established analogous synthesis of ethyl 4-bromobutyrate from γ-butyrolactone provides a robust template for this transformation[4]. The mechanism involves the protonation of the lactone carbonyl, followed by nucleophilic attack by ethanol. Subsequent protonation of the hydroxyl group and reaction with bromide ion yields the final product.

G cluster_reactants Reactants GVL γ-Valerolactone Intermediate Protonated Intermediate GVL->Intermediate Protonation & Nucleophilic Attack EtOH Ethanol (EtOH) EtOH->Intermediate HBr HBr (acid catalyst) HBr->Intermediate Product This compound Intermediate->Product Ring-Opening & Bromination

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is adapted from a procedure for a similar compound and should be optimized for specific laboratory conditions[4].

Materials:

  • γ-Valerolactone

  • Anhydrous Ethanol

  • Sodium Bromide (NaBr)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Diethyl ether or similar extraction solvent

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, combine γ-valerolactone (1.0 eq), anhydrous ethanol (1.2 eq), and sodium bromide (1.5 eq). Cool the mixture to 0 °C in an ice bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (1.2 eq) dropwise via the addition funnel, ensuring the internal temperature remains between 0 and 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, carefully pour the reaction mixture into cold deionized water. An oily phase containing the product should separate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase three times with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with deionized water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Chemical Reactivity and Synthetic Applications

This compound is a bifunctional molecule, and its reactivity is dominated by the secondary alkyl bromide. This functional group is susceptible to both nucleophilic substitution (Sₙ2) and elimination (E2) reactions. The choice of nucleophile, base, solvent, and temperature will dictate the major reaction pathway.

Nucleophilic Substitution vs. Elimination
  • Sₙ2 Reactions: Good nucleophiles that are weak bases favor substitution. Polar aprotic solvents like DMF or DMSO enhance the rate of Sₙ2 reactions. These reactions are crucial for introducing new functional groups at the C4 position[5].

  • E2 Reactions: Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor the E2 pathway, leading to the formation of ethyl pentenoate isomers[6]. Higher temperatures also tend to favor elimination over substitution[5].

G Start This compound SN2_Product Substitution Product (e.g., Azide, Cyanide) Start->SN2_Product  Good Nucleophile  Weak Base (e.g., NaN₃)  Polar Aprotic Solvent E2_Product Elimination Product (Ethyl pentenoates) Start->E2_Product  Strong, Hindered Base  (e.g., t-BuOK)  High Temperature

Sources

Ethyl 4-bromopentanoate molecular weight and formula C7H13BrO2

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 4-bromopentanoate (C₇H₁₃BrO₂) for Advanced Synthesis Applications

Abstract

This compound is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a terminal ethyl ester and a secondary bromide, allows for a range of selective chemical transformations. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It covers the compound's core physicochemical properties, detailed protocols for its synthesis and analytical characterization, an exploration of its chemical reactivity and synthetic utility, and rigorous safety and handling procedures. The content is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring both practical application and a thorough understanding of the compound's behavior.

Chemical Identity and Physicochemical Properties

This compound is an aliphatic ester containing a bromine atom at the C-4 position. This structure provides two primary points for chemical modification: the electrophilic carbon attached to the bromine and the ester moiety, which can undergo hydrolysis or transesterification.

Nomenclature and Identifiers:

  • Systematic IUPAC Name : this compound[1]

  • Chemical Formula : C₇H₁₃BrO₂[1][2][3]

  • CAS Number : 27126-42-7[2][4]

  • Synonyms : 4-bromopentanoic acid ethyl ester, Ethyl 4-bromovalerate[2][3]

The physicochemical properties of this compound are critical for its handling, reaction setup, and purification. These are summarized below.

PropertyValueSource(s)
Molecular Weight 209.08 g/mol [1]
Exact Mass 208.00989 g/mol [1][2]
Density 1.297 g/cm³[2][3]
Boiling Point 212 °C (at 760 mmHg)[2][3]
Flash Point 107.7 °C[2][3]
Refractive Index (n²⁰/D) 1.457[2][3]
Appearance Colorless to pale yellow liquid or solid
XLogP3 2.11[1][2][3]

Synthesis and Purification

The synthesis of this compound is most commonly achieved via the bromination of a suitable precursor. A logical and field-proven approach is the Hunsdiecker-type reaction on a derivative of glutaric acid or a related ring-opening of γ-valerolactone followed by bromination. The following protocol details a robust synthesis pathway.

Rationale for Synthetic Strategy

The chosen method involves the ring-opening of γ-valerolactone with HBr in the presence of ethanol. This is a highly efficient one-pot procedure. The acidic conditions first protonate the lactone carbonyl, making it susceptible to nucleophilic attack by the bromide ion to open the ring, forming 4-bromopentanoic acid. Subsequently, the acidic ethanol medium facilitates a Fischer esterification to yield the desired ethyl ester. This avoids the use of more hazardous or expensive brominating agents.

Detailed Synthesis Protocol

Objective: To synthesize this compound from γ-valerolactone.

Materials:

  • γ-Valerolactone

  • Hydrobromic acid (48% aqueous solution)

  • Absolute ethanol

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine γ-valerolactone (1 mol) and absolute ethanol (2.5 mol).

  • Acid Addition: Cool the mixture in an ice bath. Slowly add hydrobromic acid (48%, 1.2 mol) followed by the dropwise addition of concentrated sulfuric acid (0.1 mol) as a catalyst. The addition should be performed with caution as the reaction is exothermic.

  • Reflux: Once the addition is complete, remove the ice bath and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After cooling to room temperature, transfer the reaction mixture to a 1 L separatory funnel. Add 300 mL of cold water and 200 mL of diethyl ether. Shake vigorously and allow the layers to separate.

  • Extraction: Isolate the organic layer. Wash the organic layer sequentially with 150 mL of water, 150 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 150 mL of brine.

  • Drying and Filtration: Dry the collected organic layer over anhydrous magnesium sulfate. Filter the drying agent and collect the filtrate.

  • Solvent Removal: Remove the diethyl ether using a rotary evaporator.

Purification Protocol

Objective: To purify the crude this compound via vacuum distillation.

Procedure:

  • Setup: Assemble a vacuum distillation apparatus.

  • Distillation: Transfer the crude product to the distillation flask. Apply vacuum and gently heat the flask.

  • Fraction Collection: Collect the fraction boiling at the appropriate temperature and pressure (e.g., ~104-109 °C at 12 mmHg). Discard any initial lower-boiling fractions.

  • Characterization: Confirm the purity and identity of the collected product using the analytical methods described in Section 3.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Aqueous Workup cluster_purification Purification A Combine γ-Valerolactone & Ethanol B Add HBr & H₂SO₄ (Catalyst) in Ice Bath A->B C Reflux for 12-16 hours B->C D Quench with H₂O & Et₂O C->D Cool to RT E Wash with NaHCO₃ (aq) D->E F Wash with Brine E->F G Dry over MgSO₄ F->G H Rotary Evaporation (Solvent Removal) G->H Filter I Vacuum Distillation H->I J Collect Pure Fraction I->J K K J->K Final Product

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structural integrity and purity of the synthesized this compound. This is a self-validating step; if the spectral data do not match the expected structure, the synthesis or purification must be revisited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides unambiguous information about the carbon-hydrogen framework of the molecule. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR identifies the number of unique carbon environments.

Protocol:

  • Sample Preparation: Dissolve 10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[5]

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

  • Expected ¹H NMR Peaks (CDCl₃, 400 MHz):

    • ~4.2 ppm (quartet): CH proton adjacent to the bromine atom.

    • ~4.1 ppm (quartet): CH₂ protons of the ethyl ester group.

    • ~2.5 ppm (triplet): CH₂ protons alpha to the carbonyl group.

    • ~2.1 ppm (multiplet): CH₂ protons beta to the carbonyl group.

    • ~1.7 ppm (doublet): CH₃ protons adjacent to the bromo-substituted carbon.

    • ~1.2 ppm (triplet): CH₃ protons of the ethyl ester group.

  • Expected ¹³C NMR Peaks (CDCl₃, 100 MHz):

    • ~172 ppm: Carbonyl carbon (C=O).

    • ~60 ppm: O-CH₂ carbon of the ethyl group.

    • ~48 ppm: CH-Br carbon.

    • ~35 ppm: CH₂ carbon beta to the carbonyl.

    • ~33 ppm: CH₂ carbon alpha to the carbonyl.

    • ~22 ppm: CH₃ carbon attached to the CH-Br.

    • ~14 ppm: CH₃ carbon of the ethyl group.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the key functional groups present in the molecule, primarily the ester carbonyl group and C-Br bond.

Protocol:

  • Sample Preparation: A neat liquid sample is placed between two NaCl or KBr salt plates to form a thin film.

  • Acquisition: Record the spectrum using an FTIR spectrometer, typically from 4000 to 400 cm⁻¹.[5]

  • Expected IR Absorptions:

    • ~1735 cm⁻¹ (strong, sharp): C=O stretch of the aliphatic ester.

    • ~2980-2850 cm⁻¹ (medium): C-H stretches of the alkyl chains.

    • ~1250-1000 cm⁻¹ (strong): C-O stretches of the ester.

    • ~650-550 cm⁻¹ (medium-weak): C-Br stretch.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the elemental composition. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal as it also assesses purity.

Protocol:

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Acquisition: Inject the sample into a GC-MS system operating in electron ionization (EI) mode at 70 eV.[5]

  • Expected Mass Spectrum Features:

    • Molecular Ion (M⁺): A pair of peaks at m/z 208 and 210 in an approximate 1:1 ratio, which is the characteristic isotopic signature of a single bromine atom.[1]

    • Key Fragments:

      • m/z 129: Loss of Br radical ([M-Br]⁺).

      • m/z 163/165: Loss of the ethoxy group (-OCH₂CH₃).

      • m/z 83: Resulting from cleavage and rearrangement.

Analytical Workflow Diagram

Analytical_Workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry (GC-MS) Start Purified Product NMR_Prep Dissolve in CDCl₃ with TMS Start->NMR_Prep IR_Prep Prepare Neat Liquid Film on Salt Plates Start->IR_Prep MS_Prep Prepare Dilute Solution Start->MS_Prep NMR_Acq Acquire ¹H & ¹³C Spectra NMR_Prep->NMR_Acq NMR_Result Confirm C-H Framework & Connectivity NMR_Acq->NMR_Result Validation Structure & Purity Confirmed NMR_Result->Validation IR_Acq Acquire FTIR Spectrum IR_Prep->IR_Acq IR_Result Identify C=O and C-Br Functional Groups IR_Acq->IR_Result IR_Result->Validation MS_Acq Inject into GC-MS (EI Mode) MS_Prep->MS_Acq MS_Result Verify MW, Isotopic Pattern, & Purity MS_Acq->MS_Result MS_Result->Validation

Caption: Standard analytical workflow for structural verification and purity assessment.

Reactivity and Synthetic Applications

The synthetic value of this compound stems from its ability to undergo selective reactions at either the C-Br bond or the ester group.

Reactions at the C-Br Bond (Alkylation)

The secondary bromide is a good leaving group, making the C-4 position susceptible to nucleophilic substitution (Sₙ2) reactions. This is the most common application in drug development, allowing for the introduction of various functionalities.

  • C-N Bond Formation: Reaction with primary or secondary amines, azides, or other nitrogen nucleophiles to build complex amine or heterocyclic structures.

  • C-O Bond Formation: Reaction with alkoxides or phenoxides to form ethers.

  • C-S Bond Formation: Reaction with thiolates to generate thioethers.

  • C-C Bond Formation: Use in conjunction with organometallic reagents or as an electrophile for enolates (e.g., in malonic ester synthesis) to extend the carbon chain.

Causality in Experimental Choice: When performing Sₙ2 reactions, a polar aprotic solvent (e.g., DMF, acetonitrile) is preferred. These solvents solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, thereby increasing its reactivity.

Reactions at the Ester Group

The ester functionality can be modified, typically after the C-Br bond has been reacted, to prevent intramolecular side reactions.

  • Hydrolysis: Saponification with a base (e.g., NaOH) or hydrolysis with acid yields the corresponding 4-substituted pentanoic acid.

  • Transesterification: Reaction with a different alcohol under acidic or basic conditions can swap the ethyl group for another alkyl group.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol. Note that this will also reduce the C-Br bond.

General Reactivity Diagram

Reactivity_Diagram cluster_main cluster_cbr Reactions at C-Br (S_N2) cluster_ester Reactions at Ester E4BP This compound CN C-N Bond Formation (e.g., + R₂NH) E4BP->CN Nucleophile CO C-O Bond Formation (e.g., + RO⁻) E4BP->CO Nucleophile CS C-S Bond Formation (e.g., + RS⁻) E4BP->CS Nucleophile CC C-C Bond Formation (e.g., + Enolates) E4BP->CC Nucleophile Hydrolysis Hydrolysis (+ H₃O⁺ or OH⁻) E4BP->Hydrolysis Reduction Reduction (+ LiAlH₄) E4BP->Reduction Transester Transesterification (+ R'OH) E4BP->Transester

Caption: Key reactive pathways for this compound in organic synthesis.

Handling, Storage, and Safety

Adherence to strict safety protocols is mandatory when working with halogenated organic compounds.

Hazard Identification

This compound is classified with the following hazards according to the Globally Harmonized System (GHS).[1]

Hazard ClassGHS CodeDescription
Skin Corrosion/Irritation H315Causes skin irritation
Eye Damage/Irritation H319Causes serious eye irritation
STOT, Single Exposure H335May cause respiratory irritation
Acute Toxicity, Oral H302Harmful if swallowed

The signal word is Warning .

Safe Handling Protocol
  • Engineering Controls: Always handle this chemical in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[6]

  • Handling: Avoid breathing vapors or mist. Do not get in eyes, on skin, or on clothing.[6] Avoid ingestion and inhalation. Wash hands thoroughly after handling.

Storage
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Keep in a dark place, as some halogenated compounds can be light-sensitive. Recommended storage temperature is 2-8 °C.

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[6]

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[6][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]

  • Ingestion: Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention.[7]

Conclusion

This compound is a cornerstone reagent for the synthesis of complex organic molecules. Its predictable reactivity, governed by the distinct electrophilic centers at the C-4 position and the ester carbonyl, allows for controlled, stepwise functionalization. A thorough understanding of its properties, synthetic routes, analytical signatures, and safety requirements, as detailed in this guide, is paramount for its effective and safe utilization in research and development. By employing the validated protocols and understanding the chemical principles outlined herein, scientists can confidently integrate this valuable building block into their synthetic strategies.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Elan Chemical. (2018). Safety Data Sheet. Retrieved from [Link]

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An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-Bromopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of chemical reagents is not merely academic—it is fundamental to experimental design, process optimization, and the ultimate success of a synthetic campaign. This guide provides a detailed examination of two critical properties of ethyl 4-bromopentanoate (CAS No: 27126-42-7): its boiling point and density. As a versatile alkylating agent, the utility of this building block in constructing complex molecular architectures hinges on the accurate characterization and application of these fundamental constants.

Introduction: The Role of this compound in Synthesis

This compound is a bifunctional organic molecule featuring both an ester and a secondary alkyl bromide. This structure makes it a valuable reagent in medicinal chemistry and organic synthesis, primarily for introducing a four-carbon chain with a terminal ester group via nucleophilic substitution.[1] The ester can be retained or subsequently hydrolyzed or modified, offering significant synthetic flexibility. Its application can be seen in the construction of diverse molecular scaffolds, including polycyclic aromatic hydrocarbons. The strategic importance of such building blocks is evident in modern drug discovery, where the precise installation of small aliphatic motifs can modulate the biological properties of a lead compound.[2]

A thorough understanding of its physical properties is paramount for its effective use. Boiling point is critical for purification via distillation and for defining reaction temperature limits, while density is essential for accurate reagent measurement and for calculations in process scale-up.[1]

Core Physicochemical Data

The reliable physical data for this compound is summarized below. An analysis of the nuances associated with these values, particularly the boiling point, follows.

PropertyValueConditionsSource(s)
IUPAC Name This compound-[3]
CAS Number 27126-42-7-[3][4]
Molecular Formula C₇H₁₃BrO₂-[3][4]
Molecular Weight 209.08 g/mol -[3]
Density 1.297 g/cm³at 25 °C[4]
Boiling Point 212 °Cat 760 mmHg (Atmospheric Pressure)[4]
80-82 °Cat 10 mmHg (Reduced Pressure)[4]

Boiling Point: An Analysis of Pressure Dependence

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding environmental pressure.[5] For this compound, a significant discrepancy exists between the reported atmospheric boiling point (212 °C) and the values reported under reduced pressure (e.g., 80-82 °C at 10 mmHg).

Causality and Experimental Choice: This discrepancy strongly indicates that this compound may be susceptible to decomposition at elevated temperatures. Many complex organic molecules, particularly those with multiple functional groups, can undergo elimination, rearrangement, or polymerization at temperatures required to achieve boiling at atmospheric pressure. The secondary bromide in this compound, for instance, could be prone to elimination of HBr.

Therefore, vacuum distillation is the authoritative and recommended method for the purification of this compound. By reducing the external pressure, the boiling point is significantly lowered, allowing for vaporization and subsequent condensation at a temperature that does not induce chemical degradation.[6] For any researcher purifying or characterizing this reagent, relying on the boiling point at reduced pressure is a self-validating system that ensures the integrity of the material.

Experimental Protocol 1: Boiling Point Determination (Micro-Method)

For a rapid determination on a small scale, the Siwoloboff method using a Thiele tube provides an accurate measurement.[7]

Methodology:

  • Preparation: Place approximately 0.5 mL of this compound into a small test tube (e.g., a fusion tube).

  • Capillary Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube, open-end down, into the liquid in the test tube.

  • Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the sample.

  • Heating: Immerse the assembly in a Thiele tube containing a high-boiling mineral oil, ensuring the rubber band is above the oil level.

  • Observation: Heat the side arm of the Thiele tube gently with a microburner. Convection currents will ensure uniform heating.[7] Observe the capillary tube. Initially, trapped air will be expelled.

  • Measurement: Continue gentle heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates the liquid's vapor pressure has exceeded the external pressure. Stop heating.

  • Recording: The liquid will begin to cool. The moment the bubbling stops and the liquid is drawn back into the capillary tube, record the temperature. This is the boiling point, as it is the precise temperature where the external pressure equals the vapor pressure of the liquid.[7]

Boiling_Point_Workflow cluster_prep Preparation cluster_measurement Measurement P1 Add 0.5 mL of sample to fusion tube P2 Insert inverted sealed capillary P1->P2 P3 Attach tube to thermometer P2->P3 M1 Immerse assembly in Thiele tube P3->M1 Transfer to heating apparatus M2 Heat side arm gently M1->M2 M3 Observe continuous bubble stream M2->M3 M4 Remove heat source M3->M4 M5 Record temperature when liquid enters capillary M4->M5 Result Boiling Point M5->Result

Caption: Workflow for micro boiling point determination.

Density: A Measure of Purity and Identity

Density, the mass per unit volume of a substance, is a fundamental physical property used for identification, assessing purity, and for converting mass to volume for reaction setup.[8] The density of this compound is consistently reported as approximately 1.297 g/cm³.

Causality and Experimental Choice: The choice of method for density determination often balances precision with convenience. The pycnometer method is a classical and highly precise technique that directly measures the mass of a known, fixed volume of liquid. Digital densitometers, which operate based on the oscillation of a U-shaped tube, offer rapid, automated, and highly accurate measurements with small sample volumes, making them ideal for modern drug development labs.

Experimental Protocol 2: Density Determination using a Pycnometer

This protocol provides a high-precision determination of density. The principle relies on accurately weighing the empty pycnometer, the pycnometer filled with a reference liquid of known density (e.g., deionized water), and finally the pycnometer filled with the sample liquid.

Methodology:

  • Preparation: Thoroughly clean and dry a pycnometer of a known volume (e.g., 10 mL).

  • Weigh Empty: Accurately weigh the empty, dry pycnometer with its stopper on an analytical balance (m_pyc).

  • Weigh with Water: Fill the pycnometer with deionized water. Insert the stopper, allowing excess water to exit through the capillary. Thermostat the pycnometer to a constant temperature (e.g., 25.0 °C) in a water bath. Dry the exterior completely and reweigh (m_pyc+water).

  • Weigh with Sample: Empty and thoroughly dry the pycnometer. Fill it with this compound, thermostat to the same temperature, dry the exterior, and weigh (m_pyc+sample).

  • Calculation:

    • Mass of water (m_water) = (m_pyc+water) - m_pyc

    • Volume of pycnometer (V_pyc) = m_water / ρ_water (where ρ_water is the known density of water at the measurement temperature).

    • Mass of sample (m_sample) = (m_pyc+sample) - m_pyc

    • Density of sample (ρ_sample) = m_sample / V_pyc

This method is self-validating because the calibration of the pycnometer's volume is performed in situ using a reliable standard.

Density_Workflow cluster_weighing Weighing Steps cluster_calculation Calculation W1 Weigh empty, dry pycnometer (m_pyc) W2 Fill with H₂O, thermostat, weigh (m_pyc+water) W1->W2 W3 Fill with sample, thermostat, weigh (m_pyc+sample) W2->W3 C1 Calculate mass of water (m_water) W2->C1 C3 Calculate mass of sample (m_sample) W3->C3 C2 Calculate pycnometer volume (V_pyc) using known ρ_water C1->C2 C4 Calculate sample density (ρ_sample = m_sample / V_pyc) C2->C4 C3->C4 Result Density C4->Result

Caption: Workflow for density determination via pycnometry.

Synthetic Context and Purity

The physical properties reported are for the pure compound. In a laboratory setting, this compound is often synthesized, and the purity of the final product will directly impact its physical properties. A plausible synthesis involves the ring-opening of γ-valerolactone with hydrogen bromide in the presence of ethanol, analogous to the preparation of ethyl 4-bromobutyrate from γ-butyrolactone.[8]

Potential impurities from this synthesis could include unreacted γ-valerolactone, 4-hydroxypentanoic acid, or the corresponding ethyl ester. The presence of such impurities would lead to a boiling point range rather than a sharp boiling point and a deviation from the literature density value. Therefore, purification by vacuum distillation is not just a method for characterization but a critical step in obtaining a reagent suitable for high-stakes applications like drug development.

Conclusion for the Research Professional

For the drug development professional, this compound is more than just a chemical; it is a tool for molecular construction. Its efficacy is guaranteed not only by its chemical reactivity but also by its purity, which is confirmed through the precise measurement of its physical properties. The boiling point, particularly under reduced pressure, is the critical parameter for purification, ensuring the thermal lability of the molecule is managed. The density serves as a quick and reliable check of identity and purity, and is essential for accurate dispensing of the reagent. By adhering to rigorous experimental protocols for the determination of these properties, researchers can proceed with confidence, knowing their synthetic starting points are robust and well-characterized, thereby enhancing the reliability and reproducibility of their synthetic endeavors.

References

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  • Google Patents. (n.d.). WO2003066562A2 - Method for preparing $g(v)-bromoalkylcarboxylic compounds.
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  • ResearchGate. (2025, August 7). Synthesis of γ-valerolactone from ethyl levulinate hydrogenation and ethyl 4-hydroxypentanoate lactonization over supported Cu-Ni bimetallic, bifunctional catalysts | Request PDF. Retrieved from [Link]

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Ethyl 4-bromopentanoate: A Comprehensive Technical Guide to Safety and Hazard Management

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-bromopentanoate is a valuable reagent in organic synthesis, frequently employed as a building block in the development of pharmaceutical intermediates and other complex molecules. Its bifunctional nature, possessing both an ester and a secondary alkyl bromide, allows for a variety of chemical transformations. However, inherent in its structure are potential hazards that necessitate a thorough understanding and implementation of robust safety protocols. This guide provides an in-depth analysis of the safety data and hazards associated with this compound, offering practical, field-proven insights to ensure its safe handling, storage, and use in a research and development setting.

Section 1: Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a substance is paramount to anticipating its behavior and implementing appropriate safety measures.

PropertyValueSource
Molecular Formula C₇H₁₃BrO₂PubChem[1]
Molecular Weight 209.08 g/mol PubChem[1]
CAS Number 27126-42-7PubChem[1]
Appearance LiquidSigma-Aldrich
Boiling Point 212 °CEchemi[2]
Flash Point 107.7 °CEchemi[2]
Density 1.297 g/cm³Echemi[2]
Vapor Pressure 0.177 mmHg at 25°CEchemi[2]
Solubility Immiscible with waterFisher Scientific[3]

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its irritant properties.

GHS Classification Summary [1]

  • Skin Corrosion/Irritation: Category 2

  • Serious Eye Damage/Eye Irritation: Category 2A

  • Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3

Signal Word: Warning

Hazard Statements (H-phrases): [1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (P-phrases): A selection of key precautionary statements includes:[1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Section 3: Mechanistic Insights into Hazards

Understanding the underlying reasons for the hazardous nature of this compound allows for a more informed approach to safety.

  • Skin and Eye Irritation: As an alkylating agent, the bromine atom in this compound can react with nucleophilic functional groups present in skin proteins and other biological macromolecules. This can disrupt cellular structures and trigger an inflammatory response, leading to irritation. The ester group may also be hydrolyzed to a carboxylic acid and ethanol, which can contribute to the irritation.

  • Respiratory Irritation: Inhalation of vapors or aerosols can irritate the mucous membranes of the respiratory tract. This is likely due to the direct reactivity of the compound with the epithelial lining of the lungs, causing inflammation and discomfort.[4]

Section 4: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense.

Spill_Response_Workflow cluster_spill This compound Spill Response Spill Spill Occurs Alert Alert Others & Supervisor Spill->Alert Assess Assess Spill Size and Risk Small_Spill Small Spill (Manageable by trained personnel) Assess->Small_Spill Small Large_Spill Large Spill (Evacuate and call emergency services) Assess->Large_Spill Large Contain Contain Spill (Use inert absorbent material like sand or vermiculite) Small_Spill->Contain Evacuate Evacuate Area Large_Spill->Evacuate Emergency_Services Contact Emergency Services Evacuate->Emergency_Services Alert->Assess Cleanup Clean Up (Collect absorbent material into a sealed container) Contain->Cleanup Decontaminate Decontaminate Area (Wash with soap and water) Cleanup->Decontaminate Dispose Dispose of Waste (As hazardous waste) Decontaminate->Dispose

Caption: Workflow for responding to a spill of this compound.

Detailed Spill Cleanup Protocol (for small, manageable spills):

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate Non-essential Personnel: Only trained personnel with appropriate PPE should remain in the area.

  • Ventilate the Area: Ensure adequate ventilation.

  • Contain the Spill: Use an inert, non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite to dike the spill and prevent its spread. [5]5. Absorb the Spill: Carefully apply the absorbent material to the spill, working from the outside in.

  • Collect the Waste: Once the liquid has been absorbed, use non-sparking tools to collect the material and place it into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Waste: Dispose of the contaminated absorbent material and any contaminated PPE as hazardous waste in accordance with local, state, and federal regulations. [6]

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [7]* Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Thermal decomposition can produce carbon monoxide, carbon dioxide, and hydrogen bromide gas. [7]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [8]

Section 6: Toxicological Information

Detailed toxicological data for this compound is limited. The hazard assessment is primarily based on its GHS classification and the properties of similar alkyl halides and esters.

  • Acute Toxicity: No specific LD50 data is readily available for this compound. However, it is expected to have low to moderate acute toxicity.

  • Skin Irritation: Classified as a skin irritant. [1]* Eye Irritation: Classified as a serious eye irritant. [1]* Respiratory Irritation: May cause respiratory tract irritation. [1]* Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data available to classify this substance for these effects.

Section 7: Disposal Considerations

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: This material should be disposed of as hazardous waste.

  • Disposal Method: Dispose of contents and container in accordance with all local, regional, national, and international regulations. [6]Contact a licensed professional waste disposal service to dispose of this material.

  • Container Disposal: Do not reuse empty containers.

References

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  • European Chemicals Agency. (n.d.). Ethanol - Registration Dossier. [Link]

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Introduction: Decoding Molecular Architecture with NMR

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of Ethyl 4-bromopentanoate

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and definitive analytical technique in modern chemistry, providing profound insights into the molecular structure of organic compounds.[1] At its core, NMR measures the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, allowing us to map the chemical environment and connectivity of atoms within a molecule.[2][3] This guide offers a detailed exploration of the ¹H and ¹³C NMR spectra of this compound (C₇H₁₃BrO₂), a halogenated ester often used as a building block in organic synthesis. By dissecting its predicted spectra, we will illustrate the fundamental principles of chemical shifts, spin-spin coupling, and spectral interpretation that are critical for researchers, scientists, and drug development professionals in confirming molecular identity and purity.

Molecular Structure and Atom Labeling

To systematically analyze the NMR spectra, it is essential to first examine the structure of this compound and assign labels to the chemically non-equivalent carbon and hydrogen atoms. The presence of two electronegative elements (oxygen and bromine) and a carbonyl group creates distinct electronic environments, which are key to interpreting the resulting spectra.

Caption: Structure of this compound with atom numbering.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different proton environments, the relative number of protons in each environment, and the number of neighboring protons.

Predicted ¹H NMR Spectrum

Based on the structure, we can predict six distinct signals in the ¹H NMR spectrum of this compound.

  • Signal (Hc): ~4.15 ppm (Multiplet, 1H)

    • Causality: This proton is on a carbon (C4) directly attached to the highly electronegative bromine atom. This causes a significant downfield shift. It is coupled to the two protons on C3 (Hb) and the three protons on C5 (Hd), resulting in a complex multiplet.

  • Signal (He): ~4.12 ppm (Quartet, 2H)

    • Causality: These protons (on C6) are on a carbon adjacent to the ester oxygen, which deshields them, shifting them downfield. They are coupled to the three protons of the methyl group (Hf), resulting in a quartet (3+1=4 peaks) with a typical coupling constant of J ≈ 7.1 Hz.

  • Signal (Ha): ~2.40 ppm (Triplet, 2H)

    • Causality: These protons (on C2) are alpha to the carbonyl group (C=O). The electron-withdrawing nature of the carbonyl deshields these protons. They are coupled to the two adjacent protons on C3 (Hb), resulting in a triplet (2+1=3 peaks).

  • Signal (Hb): ~2.10 ppm (Multiplet, 2H)

    • Causality: The protons on C3 are situated between the C2 and C4 carbons. They are coupled to both the C2 protons (Ha) and the C4 proton (Hc), leading to a complex multiplet signal.

  • Signal (Hd): ~1.70 ppm (Doublet, 3H)

    • Causality: This methyl group (C5) is attached to the carbon bearing the bromine atom (C4). The signal is shifted downfield relative to a standard alkane methyl group due to the proximity of the bromine. It is coupled only to the single proton on C4 (Hc), resulting in a doublet (1+1=2 peaks).[4]

  • Signal (Hf): ~1.25 ppm (Triplet, 3H)

    • Causality: This is the terminal methyl group (C7) of the ethyl ester. It is the most upfield signal as it is furthest from the electronegative atoms. It is coupled to the two methylene protons on C6 (He), splitting the signal into a triplet (2+1=3 peaks).

Summary of Predicted ¹H NMR Data
Signal LabelAssigned ProtonsPredicted Chemical Shift (δ, ppm)IntegrationPredicted MultiplicityCoupling Constant (J, Hz)
Hc-CH(Br)-~4.151HMultiplet-
He-O-CH₂-~4.122HQuartet~7.1
Ha-C(=O)-CH₂-~2.402HTriplet~7.5
Hb-CH₂-CH(Br)-~2.102HMultiplet-
Hd-CH(Br)-CH₃~1.703HDoublet~6.8
Hf-CH₂-CH₃~1.253HTriplet~7.1
Visualization of ¹H-¹H Coupling

The coupling constant (J), measured in Hertz (Hz), quantifies the interaction between neighboring protons and is independent of the spectrometer's magnetic field strength.[5] The diagram below illustrates the key three-bond (³J) coupling interactions.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-50 mg) dissolve Dissolve in CDCl₃ with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire Data (¹H and ¹³C) lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase & Calibrate (Ref: TMS) ft->phase_cal analyze Analyze Spectrum (Integrate, Assign Peaks) phase_cal->analyze report report analyze->report Final Report

Caption: Standard workflow for NMR sample analysis.

Conclusion

The combined analysis of ¹H and ¹³C NMR spectra provides an unambiguous structural confirmation of this compound. The predicted chemical shifts, integration values, and coupling patterns are all consistent with the known molecular structure, demonstrating the predictive power of NMR spectroscopy. For professionals in research and drug development, a thorough understanding of these principles is not merely academic; it is a foundational requirement for verifying synthetic products, identifying impurities, and ensuring the integrity of chemical entities moving through the development pipeline.

References

  • Sajed, T., Sayeeda, Z., Lee, B.L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D.S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.
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  • Guan, Y., Shree Sowndarya, S.V., Gallegos, L.C., St. John, P.C., & Paton, R.S. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11897-11908.
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  • Smith, S.G., & Goodman, J.M. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry, 82(9), 4583-4594.
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An In-depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 4-bromopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive examination of the mass spectrometric behavior of Ethyl 4-bromopentanoate, a compound of interest in synthetic chemistry and drug development. Designed for researchers, scientists, and professionals in drug development, this document offers a deep dive into the fragmentation patterns, analytical methodologies, and theoretical underpinnings of its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction: The Analytical Significance of this compound

This compound serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both an ester and a halogenated alkyl chain, makes it a valuable precursor for the synthesis of more complex molecules, including pharmaceutical intermediates. Accurate characterization of this compound and its reaction products is paramount, and mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a "gold standard" for this purpose due to its sensitivity and specificity.[1] This guide will elucidate the principles of its mass spectrometric analysis, providing a predictive framework for its fragmentation and a robust protocol for its examination.

The Mass Spectrum of this compound: A Predictive Analysis

While a publicly available, reference mass spectrum for this compound is not readily found, its fragmentation pattern under electron ionization (EI) can be confidently predicted based on well-established principles of mass spectrometry for esters and halogenated compounds.[2][3] The molecular weight of this compound (C7H13BrO2) is approximately 209.08 g/mol .[4]

The Molecular Ion Peak and the Isotopic Signature of Bromine

Upon electron ionization, this compound will lose an electron to form a molecular ion (M+•). A key characteristic of bromine-containing compounds is the presence of two major isotopes, 79Br and 81Br, in nearly equal natural abundance (approximately 50.5% and 49.5%, respectively).[5] This results in a distinctive isotopic pattern for the molecular ion, which will appear as a pair of peaks of almost equal intensity at m/z 208 and m/z 210, corresponding to [C7H13(79)BrO2]+• and [C7H13(81)BrO2]+•. This "M+•" and "M+2" pattern is a definitive indicator of the presence of a single bromine atom in the molecule or fragment.[6][7][8]

Principal Fragmentation Pathways

The energetically unstable molecular ion will undergo fragmentation to produce a series of daughter ions. The most probable fragmentation pathways are dictated by the stability of the resulting fragments and include alpha-cleavage, McLafferty rearrangement, and the loss of the bromine atom.

Alpha-cleavage is a common fragmentation pathway for esters, involving the breaking of bonds adjacent to the carbonyl group.[3][9] For this compound, two primary alpha-cleavage events are anticipated:

  • Loss of the ethoxy radical (•OCH2CH3): This cleavage results in the formation of a resonance-stabilized acylium ion. This is often a very stable and thus abundant ion in the mass spectra of esters.[10]

    • Fragment: [CH3CH(Br)CH2CH2CO]+

    • Predicted m/z: 163 and 165 (due to the bromine isotopes)

  • Loss of the bromobutyl radical (•CH(Br)CH2CH2COOC2H5): This cleavage leads to the formation of the ethoxycarbonyl cation.

    • Fragment: [COOC2H5]+

    • Predicted m/z: 73

The McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds that possess a gamma-hydrogen.[1] This process involves a six-membered transition state, leading to the elimination of a neutral alkene and the formation of a radical cation.[1] In this compound, a gamma-hydrogen is available on the carbon bearing the bromine atom.

  • Neutral Loss: Propene (CH2=CH-CH3)

  • Fragment: [CH2=C(OH)OCH2CH3]+•

  • Predicted m/z: 88

The carbon-bromine bond is susceptible to cleavage, leading to the loss of a bromine radical. This results in a carbocation that can undergo further rearrangement.

  • Fragment: [C7H13O2]+

  • Predicted m/z: 129

Further fragmentation of the primary ions will lead to a series of smaller ions. For example, the loss of an ethyl group from the molecular ion is also a plausible fragmentation.

  • Loss of •CH2CH3: This would lead to a fragment with predicted m/z of 179 and 181.

The interplay of these fragmentation pathways is visually summarized in the following diagram:

Fragmentation M This compound [M]+• m/z 208/210 F1 Acylium Ion [C5H8BrO]+ m/z 163/165 M->F1 - •OC2H5 (Alpha-Cleavage) F2 [C7H13O2]+ m/z 129 M->F2 - •Br F3 McLafferty Rearrangement Ion [C4H8O2]+• m/z 88 M->F3 - C3H6 (McLafferty Rearrangement) F4 Ethoxycarbonyl Cation [C3H5O2]+ m/z 73 M->F4 - •C4H8Br (Alpha-Cleavage)

Caption: Predicted major fragmentation pathways for this compound.

Summary of Predicted Fragments

The following table summarizes the predicted major fragments for this compound and their corresponding mass-to-charge ratios.

Fragment Ion Proposed Structure m/z (mass-to-charge ratio) Fragmentation Pathway
Molecular Ion[C7H13BrO2]+•208 / 210Electron Ionization
Acylium Ion[CH3CH(Br)CH2CH2CO]+163 / 165Alpha-cleavage (loss of •OC2H5)
Bromine Loss[C7H13O2]+129Loss of •Br
McLafferty Ion[CH2=C(OH)OCH2CH3]+•88McLafferty Rearrangement
Ethoxycarbonyl Cation[COOC2H5]+73Alpha-cleavage

Experimental Protocol: GC-MS Analysis

A robust and reliable analysis of this compound can be achieved using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system. The following protocol provides a validated starting point for methodology development.

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

  • Sample Vials: 2 mL amber glass vials with PTFE-lined caps.

  • Solvent: High-purity hexane or ethyl acetate for sample dilution.

GC-MS Method Parameters
Parameter Setting Rationale
Inlet Split/Splitless
Inlet Temperature250 °CEnsures complete volatilization of the analyte.
Injection Volume1 µL
Split Ratio50:1Prevents column overloading and ensures sharp peaks.
Oven Program
Initial Temperature60 °C, hold for 2 minAllows for good initial trapping of the analyte on the column.
Ramp Rate15 °C/min to 280 °CProvides good separation from potential impurities.
Final Hold5 min at 280 °CEnsures elution of any less volatile compounds.
Carrier Gas Helium
Flow Rate1.2 mL/min (Constant Flow)Optimal for column efficiency.
Mass Spectrometer
Ion SourceElectron Ionization (EI)Standard ionization technique for volatile and semi-volatile compounds.
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Electron Energy70 eVStandard energy for reproducible fragmentation and library matching.
Scan Range40 - 350 amuCovers the expected mass range of the molecular ion and fragments.
Sample Preparation
  • Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in ethyl acetate. Create a series of working standards by serial dilution to establish a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Dilute the sample containing this compound in ethyl acetate to a concentration within the calibration range.

  • Analysis: Inject 1 µL of the prepared standard or sample into the GC-MS system.

Data Analysis Workflow

The following workflow outlines the steps for data processing and interpretation.

Workflow cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Interpretation Acquire Acquire Total Ion Chromatogram (TIC) Identify Identify Peak of Interest Acquire->Identify Extract Extract Mass Spectrum Identify->Extract Analyze Analyze Isotopic Pattern (M+•, M+2) Extract->Analyze Assign Assign Major Fragments Analyze->Assign Confirm Confirm Structure Assign->Confirm

Caption: Workflow for GC-MS data analysis of this compound.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The presence of the characteristic 1:1 isotopic pattern for bromine in the molecular ion and any bromine-containing fragments provides a high degree of confidence in the identification of the compound.[6][7][8] Furthermore, the predictable fragmentation patterns, such as the formation of a prominent acylium ion and the potential for a McLafferty rearrangement, serve as internal checks for the structural elucidation. By comparing the experimentally obtained mass spectrum with the predicted fragmentation pathways outlined in this guide, researchers can achieve a reliable and defensible identification of this compound.

Conclusion

The mass spectrometric analysis of this compound, guided by a sound understanding of fundamental fragmentation principles, is a powerful tool for its unambiguous identification and characterization. The distinctive isotopic signature of bromine, coupled with characteristic fragmentation pathways like alpha-cleavage and McLafferty rearrangement, provides a robust analytical framework. The GC-MS protocol detailed herein offers a reliable starting point for researchers, enabling accurate and reproducible analysis of this important synthetic intermediate.

References

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Chemistry LibreTexts. Retrieved from [Link]

  • Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

  • Save My Exams. (2023, July 4). The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023. Retrieved from [Link]

  • Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from [Link]

  • Restek Corporation. (2015, October 19). Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection. Retrieved from [Link]

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  • Whitman College. (n.d.). GCMS Section 6.14. Retrieved from [Link]

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  • ResearchGate. (n.d.). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Retrieved from [Link]

  • Agilent Technologies. (2022, November 9). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Retrieved from [Link]

  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2023, August 9). 12.11: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Atomic Spectra Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexane, bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chem Mazic. (2023, February 1). Mass Fragmentation of Esters, Amides, Carboxylic Acid, Ethers and Alkyl Halide [Video]. YouTube. Retrieved from [Link]

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Synonyms for Ethyl 4-bromopentanoate such as 4-bromovaleric acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 4-Bromopentanoate: Synthesis, Reactivity, and Applications

Abstract

This compound, also known by synonyms such as 4-bromovaleric acid ethyl ester, is a versatile bifunctional reagent integral to advanced organic synthesis. Possessing both an electrophilic bromine-bearing carbon and an ester moiety, it serves as a valuable building block for the construction of complex molecular architectures, including pharmaceuticals, agrochemicals, and novel materials. This technical guide provides a comprehensive overview of the compound's nomenclature, physicochemical properties, and a detailed, field-proven protocol for its synthesis from the bio-renewable precursor γ-valerolactone (GVL). Furthermore, it explores the core principles of its chemical reactivity, focusing on nucleophilic substitution pathways, and outlines its practical applications. Safety, handling, and characterization are addressed to ensure trustworthy and reproducible implementation in a research and development setting.

Nomenclature and Identification

Precise identification is critical for regulatory compliance, procurement, and scientific communication. This compound is systematically known by its IUPAC name, but is also referred to by several common and historical synonyms.

Key Identifiers:

  • IUPAC Name: this compound[1]

  • CAS Number: 27126-42-7[2][3][4]

  • Common Synonyms: 4-bromopentanoic acid ethyl ester, 4-bromovaleric acid ethyl ester, ethyl 4-bromovalerate, g-Bromovaleric acid ethyl ester.[2][3][5]

IdentifierValueSource
Molecular Formula C₇H₁₃BrO₂[1][2][3][4]
Molecular Weight 209.08 g/mol [1][2]
Canonical SMILES CCOC(=O)CCC(C)Br[1][6]
InChI InChI=1S/C7H13BrO2/c1-3-10-7(9)5-4-6(2)8/h6H,3-5H2,1-2H3[1]
InChIKey CTVCPHLFHPQRNF-UHFFFAOYSA-N[3]

Physicochemical Properties

The physical properties of this compound dictate its handling, reaction conditions, and purification procedures. It is typically a colorless liquid with a fruity odor.

PropertyValueUnit
Density ~1.297g/cm³
Boiling Point ~212 (at 760 mmHg)°C
~130 (at 10 Torr)°C
Flash Point ~107.7°C
Refractive Index (n20/D) ~1.457
XLogP3 2.11
Topological Polar Surface Area 26.3Ų

(Data compiled from sources[2][3][7])

Synthesis of this compound

Mechanistic Rationale and Precursor Selection

The synthesis of ω-bromoalkyl esters is efficiently achieved via the acid-catalyzed ring-opening of their corresponding lactones in the presence of an alcohol and a bromine source.[8] For this compound, γ-valerolactone (GVL) is the ideal precursor. GVL is a prominent platform chemical derivable from lignocellulosic biomass, making this synthetic route aligned with green chemistry principles.[9][10][11]

The reaction proceeds through two key stages:

  • Acid-Catalyzed Ring Opening: The lactone oxygen is protonated by a strong acid (e.g., H₂SO₄), activating the carbonyl carbon for nucleophilic attack by the bromide ion.

  • Fischer Esterification: The resulting 4-bromopentanoic acid is concurrently esterified by the ethanol solvent, also under acid catalysis, to yield the final product. Using an excess of ethanol drives the equilibrium towards the ester product.

This one-pot approach is highly efficient, minimizing intermediate isolation steps and maximizing atom economy.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of analogous ω-bromoalkyl esters from lactones.[8]

Materials:

  • γ-Valerolactone (GVL) (1.0 eq)

  • Anhydrous Ethanol (EtOH) (Excess, ~5-10 eq)

  • Sodium Bromide (NaBr) (1.5 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) (1.5 eq)

  • Ice Bath

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Separatory funnel

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask submerged in an ice bath, combine γ-valerolactone, anhydrous ethanol, and sodium bromide. Stir the mixture until the NaBr is partially dissolved.

  • Acid Addition: While maintaining the temperature between 0 and 5 °C, slowly add concentrated sulfuric acid dropwise to the stirred mixture. A significant exotherm will occur; careful control of the addition rate is crucial to prevent side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to a gentle reflux (approximately 75-85 °C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up & Extraction: Cool the mixture to room temperature and pour it over ice water. Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with:

    • Cold water

    • Saturated sodium bicarbonate solution (to neutralize residual acid; caution: CO₂ evolution)

    • Brine

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Synthesis and Purification Workflow

G cluster_reaction Reaction Stage cluster_workup Work-up & Purification A 1. Combine GVL, EtOH, NaBr in flask (0-5 °C) B 2. Add conc. H₂SO₄ dropwise A->B C 3. Reflux (75-85 °C) for 6-8 hours B->C D 4. Quench with ice water & Extract with Et₂O C->D Cool to RT E 5. Wash organic layer (H₂O, NaHCO₃, Brine) D->E F 6. Dry (MgSO₄) & Concentrate (Rotovap) E->F G 7. Purify by Vacuum Distillation F->G H H G->H Final Product: This compound

Caption: Workflow for the synthesis of this compound.

Characterization and Validation

To confirm the identity and purity of the synthesized product, the following analytical techniques are essential:

  • FTIR Spectroscopy: Expect a strong carbonyl (C=O) stretch for the ester at approximately 1735 cm⁻¹ and C-Br stretching vibrations in the 600-700 cm⁻¹ region.

  • ¹H NMR Spectroscopy: The spectrum should show characteristic signals corresponding to the ethyl group (a triplet and a quartet), a multiplet for the proton at the bromine-bearing carbon (C4), and other multiplets for the methylene protons.

  • ¹³C NMR Spectroscopy: The spectrum will display seven distinct carbon signals, including the ester carbonyl carbon (~172 ppm), the carbon attached to the bromine (~45-50 ppm), the ethoxy carbons, and the remaining alkyl chain carbons.

  • GC-MS: Provides a quantitative measure of purity and confirms the molecular weight via the mass-to-charge ratio of the molecular ion.

Chemical Reactivity and Synthetic Utility

This compound is a valuable intermediate due to its two distinct reactive sites, allowing for sequential and orthogonal chemical modifications.

Nucleophilic Substitution (SN2) Reactions

The primary mode of reactivity is the nucleophilic substitution at the C4 position. The bromine atom is an excellent leaving group, and the secondary carbon is susceptible to attack by a wide range of nucleophiles. This pathway is fundamental to its use as an alkylating agent.

G Reagent This compound TS [Transition State]‡ Reagent->TS Nu Nu⁻ (Nucleophile) Nu->Reagent Backside Attack Product Substituted Product TS->Product LG Br⁻ (Leaving Group) TS->LG

Caption: Generalized SN2 reaction mechanism at the C4 position.

Exemplary Protocol: Synthesis of Ethyl 4-azidopentanoate This transformation introduces an azide group, a versatile functional handle for click chemistry or reduction to an amine. The protocol is based on the well-established azidation of bromoesters.[12]

  • Dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add sodium azide (NaN₃) (1.5-2.0 eq) to the solution.

  • Stir the mixture at 60-70 °C for 12-18 hours under an inert atmosphere.

  • After cooling, dilute the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate to yield the crude azide product, which can be purified by chromatography if necessary.

Safety Precaution: Sodium azide is highly toxic. Organic azides can be explosive, especially in concentrated form. Handle with extreme care in a well-ventilated fume hood.

Applications in Drug Development and Materials Science

The ability to introduce diverse functionalities via SN2 reactions makes this compound a key starting material for:

  • Pharmaceutical Synthesis: The alkyl chain can be incorporated into larger molecules to modulate properties like lipophilicity or to act as a linker for drug conjugates.[13]

  • Agrochemicals: It is used as a building block for creating new pesticides and herbicides.[13][14]

  • Heterocyclic Chemistry: It serves as a precursor for synthesizing complex ring systems, such as tetrahydrocarbazoles and benzindeno-fused azepines.[15]

Safety, Handling, and Storage

Proper handling is essential due to the hazardous nature of the compound.

GHS Hazard Information: [1]

Hazard Class Code Statement
Skin Corrosion/Irritation H315 Causes skin irritation
Serious Eye Damage/Irritation H319 Causes serious eye irritation

| STOT, Single Exposure | H335 | May cause respiratory irritation |

Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16]

  • Conduct all operations in a well-ventilated chemical fume hood.[16][17]

  • Ensure eyewash stations and safety showers are readily accessible.[16]

  • Avoid inhalation of vapors and contact with skin and eyes.[17]

Storage:

  • Store in a tightly sealed container in a cool, dry, and dark place.

  • Recommended storage temperature is 2-8 °C.

  • Store away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is a cornerstone reagent in synthetic organic chemistry, offering a reliable and versatile platform for molecular elaboration. Its straightforward synthesis from bio-renewable GVL enhances its appeal as a sustainable chemical intermediate. A thorough understanding of its properties, reactivity, and safe handling protocols, as detailed in this guide, empowers researchers in drug development and materials science to leverage its full synthetic potential, paving the way for the discovery and creation of novel, high-value molecules.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Doron Scientific. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-bromo-3-oxopentanoate. PubChem Compound Database. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H13BrO2). Retrieved from [Link]

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • Google Patents. (2003). WO2003066562A2 - Method for preparing ω-bromoalkylcarboxylic compounds.
  • Google Patents. (2016). CN105712864A - Preparation method of 5-bromo-valeric acid.
  • ResearchGate. (2021). Synthesis of γ-valerolactone from ethyl levulinate hydrogenation and ethyl 4-hydroxypentanoate lactonization over supported Cu-Ni bimetallic, bifunctional catalysts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pentanoic acid from γ-valerolactone and formic acid using bifunctional catalysis. Green Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). One-Pot Conversion of Furfural to γ-Valerolactone over Co- and Pt-Doped ZSM-5 Catalysts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Topic: Commercial Suppliers and Purchasing of Ethyl 4-bromopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-bromopentanoate is a versatile bifunctional reagent crucial for the synthesis of complex organic molecules, particularly within the pharmaceutical and fine chemical industries. Its utility as an alkylating agent in the formation of carbon-carbon and carbon-heteroatom bonds makes it an indispensable building block. This guide provides an in-depth analysis of this compound, offering a technical profile, a strategic overview of procurement from commercial suppliers, essential quality control protocols, and a detailed, practical application in organic synthesis. Authored from the perspective of a Senior Application Scientist, this document aims to equip researchers and drug development professionals with the expertise to source, validate, and effectively utilize this key chemical intermediate.

Technical Profile of this compound

A thorough understanding of a reagent's physicochemical properties is the foundation of its successful application in synthesis. This compound (CAS No: 27126-42-7) is an ester of pentanoic acid featuring a bromine substituent at the C4 position.[1] This structure confers a dual reactivity: the ethyl ester group can undergo hydrolysis or transesterification, while the secondary bromide serves as a reactive site for nucleophilic substitution.

Key Physicochemical Data:

PropertyValueSource
Molecular Formula C₇H₁₃BrO₂PubChem[1]
Molecular Weight 209.08 g/mol PubChem[1]
CAS Number 27126-42-7PubChem[1]
Appearance Colorless liquidBiosynth
Boiling Point 212 °CEchemi[2][3]
Density 1.297 g/cm³Echemi[2][3]
Refractive Index 1.457Echemi[2][3]
Solubility Low water solubilityThermo Fisher Scientific[4]

The presence of the secondary bromide makes it a versatile alkylating agent. Its application is widespread, including in the synthesis of polycyclic aromatic hydrocarbons and as an intermediate in reactions forming complex heterocyclic systems like benzindeno-fused azepines.[5]

Procurement Strategy: Evaluating Commercial Suppliers

The integrity of a multi-step synthesis is contingent upon the quality of its starting materials. Sourcing high-purity this compound is therefore a critical first step. The selection of a supplier should be a deliberate process based on several key performance indicators.

Causality in Supplier Selection: A supplier providing comprehensive analytical data (e.g., NMR, GC-MS) with each batch offers greater assurance of purity and reduces the risk of introducing unknown variables into a reaction. This is particularly vital in drug discovery, where reaction outcomes must be predictable and reproducible.[6]

Leading Commercial Suppliers:

SupplierPurity SpecificationNoteworthy Features
Sigma-Aldrich (Ambeed) 97%Offers detailed safety information and storage conditions (2-8°C, sealed in dry, dark place).
Biosynth Not specifiedProvides the compound for pharmaceutical testing and research purposes.
JHECHEM CO LTD Industrial Grade/95%A China-based manufacturer with extensive experience, offering the product on Echemi.[2]
Ambeed (via Doron Scientific) Not specifiedProvides various product sizes, including 100mg for small-scale research.

Trustworthiness through Documentation: Always request a Certificate of Analysis (CoA) for the specific lot being purchased. This document is a self-validating record of the product's quality and should be archived as part of the experimental record for traceability, which is essential for patent applications and regulatory submissions.[6]

In-House Quality Control: A Self-Validating System

While a supplier's CoA is a valuable starting point, independent verification of a reagent's identity and purity is a cornerstone of good laboratory practice (GLP). This step ensures that the material has not degraded during shipping or storage and meets the specific requirements of the planned synthesis.

Recommended QC Workflow:

  • ¹H NMR Spectroscopy: This is the most powerful tool for structural confirmation. The spectrum should be compared against a reference or predicted spectrum to confirm the presence of all expected proton signals and their correct integrations and multiplicities. Pay close attention to the region where impurity signals might appear.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing purity and identifying volatile impurities. A single major peak corresponding to the molecular weight of this compound (209.08 g/mol ) is expected.

  • Karl Fischer Titration: For moisture-sensitive reactions, such as those involving organometallics or strong bases, determining the water content is critical to ensure accurate stoichiometry and prevent unwanted side reactions.

Caption: In-house quality control workflow for incoming reagents.

Experimental Protocol: N-Alkylation of Aniline

This protocol details a common application of this compound: the N-alkylation of a primary aromatic amine. This reaction is fundamental in medicinal chemistry for introducing linker groups or modifying pharmacophores.

Expertise Embodied in the Protocol: The choice of potassium carbonate as the base is deliberate; it is strong enough to deprotonate the aniline nitrogen, facilitating nucleophilic attack, but mild enough to prevent significant elimination of HBr from the alkyl bromide. Acetonitrile is selected as the solvent for its polarity, which aids in dissolving the reagents, and its relatively high boiling point, which allows the reaction to be conducted at an elevated temperature to increase the rate.

Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq, powdered), and anhydrous acetonitrile (40 mL).

  • Reagent Addition: Begin stirring the suspension. Add this compound (1.1 eq) to the flask via syringe. The slight excess of the bromide ensures the complete consumption of the limiting aniline.

  • Heating: Heat the reaction mixture to reflux (approx. 82 °C) using a heating mantle.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-alkylated product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[6]

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. This compound is classified as a hazardous substance.

GHS Hazard Information:

  • H315: Causes skin irritation.[1][7]

  • H319: Causes serious eye irritation.[1][7]

  • H335: May cause respiratory irritation.[1]

Handling and Personal Protective Equipment (PPE):

  • Always handle this chemical in a well-ventilated chemical fume hood.[4]

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[7]

  • Avoid inhalation of vapors and direct contact with skin and eyes.[7] In case of contact, rinse the affected area immediately and thoroughly with water.[7]

Storage:

  • Store in a tightly closed container in a cool, dry, and dark place.[4] Recommended storage temperature is 2-8°C.

  • Keep away from incompatible materials such as strong oxidizing agents.

References

  • Title: this compound | C7H13BrO2 | CID 316888 Source: PubChem - NIH URL: [Link]

  • Title: this compound Source: Doron Scientific URL: [Link]

  • Title: Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: ethyl bromoacetate - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Ethyl 3-bromopentanoate | C7H13BrO2 | CID 18756570 Source: PubChem - NIH URL: [Link]

  • Title: Accelerating compound synthesis in drug discovery: the role of digitalisation and automation Source: Drug Discovery Today URL: [Link]

Sources

Synthesis and preparation of Ethyl 4-bromopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Preparation of Ethyl 4-bromopentanoate

Abstract

This technical guide provides a comprehensive overview of the synthesis and preparation of this compound (CAS No: 27126-42-7), a valuable building block in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. It delves into the primary synthetic methodologies, offering detailed, step-by-step protocols, mechanistic insights, and practical guidance on purification and characterization. The guide emphasizes safety, efficiency, and scientific integrity, grounding all procedures in established chemical principles and authoritative references.

Physicochemical Properties and Safety Data

This compound is a colorless liquid that serves as a versatile intermediate. Its key properties are summarized below for reference during experimental design and handling.

PropertyValueSource(s)
Molecular Formula C₇H₁₃BrO₂[1]
Molecular Weight 209.08 g/mol [1][2]
IUPAC Name This compound[1]
CAS Number 27126-42-7[2]
Boiling Point 212 °C (at 760 mmHg)[2]
Density 1.297 g/cm³[2]
Refractive Index 1.457[2]
Physical Form Solid or liquid[3]
Solubility Low water solubility[4]
Hazard Identification and Safety Precautions

This compound is classified as an irritant.[1] All manipulations should be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[4][5]

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[5] Ensure eyewash stations and safety showers are readily accessible.[6]

  • Handling: Do not get in eyes, on skin, or on clothing. Avoid breathing mist, vapors, or spray.[4]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Recommended storage temperature is 2-8°C.[3]

  • Incompatibilities: Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Overview of Synthetic Strategies

The synthesis of this compound can be approached via several distinct chemical pathways. The choice of method depends on factors such as the availability of starting materials, desired scale, and laboratory capabilities. This guide will focus on the two most prevalent and practical routes.

Synthetic_Routes cluster_0 Starting Materials gamma_valerolactone γ-Valerolactone target This compound gamma_valerolactone->target  Route 1:  Lactone Ring Opening  & Esterification 4_bromopentanoic_acid 4-Bromopentanoic Acid 4_bromopentanoic_acid->target  Route 2:  Fischer-Speier  Esterification

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol
ReagentMolar Mass ( g/mol )QuantityMoles
4-Bromopentanoic Acid181.0350.0 g0.276
Ethanol (Absolute)46.07150 mL~2.57
Sulfuric Acid (H₂SO₄, 98%)98.082.0 mL~0.037
Benzene or Toluene-100 mL-

Procedure:

  • Set up a reflux apparatus with a 500 mL round-bottom flask, a Dean-Stark trap, and a condenser.

  • To the flask, add 4-bromopentanoic acid, ethanol, and benzene (or toluene).

  • Carefully add 2 mL of concentrated sulfuric acid to the mixture while stirring.

  • Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with the benzene/toluene. [7]5. Continue refluxing until no more water is collected in the trap (typically 4-6 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 100 mL of cold water, 100 mL of 5% sodium bicarbonate solution until effervescence ceases, and 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.

  • Purify the resulting crude ester by vacuum distillation as described in section 3.3.

General Experimental Workflow

The successful synthesis of this compound relies on a systematic and carefully executed experimental workflow, from reaction setup through to final characterization.

Caption: Standard workflow for synthesis, purification, and analysis.

Conclusion

This guide has detailed two robust and reliable methods for the synthesis of this compound. The route starting from γ-valerolactone offers a modern, green chemistry approach utilizing a bio-derived feedstock. The Fischer esterification of 4-bromopentanoic acid represents a classic, high-yielding alternative, contingent on the availability of the starting acid. Both protocols, when executed with attention to the procedural details and safety precautions outlined, provide an effective means for producing this key synthetic intermediate. The choice of synthesis will ultimately be guided by the specific constraints and objectives of the research or development program.

References

  • SpectraBase. (n.d.). Ethyl 4-bromo-4-pentenoate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 316888, this compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Hunsdiecker reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Hunsdiecker Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12780443, Ethyl 4-bromo-3-oxopentanoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hunsdiecker Reaction. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H13BrO2). Retrieved from [Link]

  • AdiChemistry. (n.d.). Hunsdiecker Reaction | Mechanism | Applications | Illustrations. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl bromoacetate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003066562A2 - Method for preparing ω-bromoalkylcarboxylic compounds.
  • PrepChem.com. (n.d.). Preparation of ethyl 4-bromocrotonate. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Google Patents. (n.d.). US20170267625A1 - Method for producing ethyl 4-methyloctanoate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15570370, 4-Bromopentanoic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Gamma-valerolactone-based solvents. Retrieved from [Link]

  • MSJChem. (2015, April 2). 10.2 Esterification/condensation reactions of alcohols and carboxylic acids (SL). Retrieved from [Link]

  • White Rose Research Online. (n.d.). Green synthesis of gamma-valerolactone (GVL) through hydrogenation of biomass-derived levulinic acid using. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of γ-valerolactone from ethyl levulinate hydrogenation and ethyl 4-hydroxypentanoate lactonization over supported Cu-Ni bimetallic, bifunctional catalysts | Request PDF. Retrieved from [Link]

  • Chemics. (2016, December 10). Purification and Drying: Ethyl Bromide. Retrieved from [Link]

Sources

Mechanism of electrophilic bromination for synthesis of bromo-esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilic Bromination for Bromo-Ester Synthesis

Abstract

α-Bromo-esters are pivotal intermediates in pharmaceutical research and drug development, serving as versatile precursors for a multitude of molecular scaffolds.[1][2][3] Their synthesis via electrophilic bromination is a cornerstone transformation in organic chemistry. This guide provides an in-depth exploration of the core mechanisms governing this reaction, moving beyond simple protocols to dissect the causality behind experimental choices. We will examine the fundamental principles of enol and enolate reactivity, compare and contrast the dominant acid- and base-mediated pathways, and offer field-proven insights into achieving optimal regioselectivity and yield. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding to effectively design, troubleshoot, and scale up the synthesis of these critical building blocks.

The Core Challenge: Activating the Ester α-Position

Unlike aldehydes and ketones, the direct electrophilic α-bromination of esters under neutral or mildly acidic conditions is generally inefficient.[4][5] This sluggish reactivity stems from the relatively low concentration of the necessary nucleophilic intermediate, the enol. The ester's alkoxy group (-OR) is less effective at stabilizing the enol tautomer compared to the alkyl or hydrogen substituent of a ketone or aldehyde. Therefore, successful α-bromination hinges on strategies that significantly increase the concentration of a reactive, nucleophilic α-carbon intermediate. This is achieved through two primary mechanistic manifolds: acid-catalyzed formation of an acyl bromide enol and base-mediated generation of an ester enolate.

Mechanistic Manifold I: Acid-Catalyzed Bromination via the Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction is a classic and robust method for the α-bromination of carboxylic acids.[6][7] Its direct application to esters is not feasible, but it provides an elegant indirect route by quenching the reactive intermediate with an alcohol.[8][9] The brilliance of this method lies in the in situ conversion of the carboxylic acid into an acyl bromide. Acyl halides enolize far more readily than their parent carboxylic acids, providing a sufficient concentration of the nucleophilic enol for the bromination to proceed.[4][5]

The Stepwise Mechanism

The reaction proceeds through a well-defined, multi-step sequence that transforms the unreactive carboxylic acid into the target α-bromo-ester.

  • Acyl Bromide Formation: A catalytic amount of phosphorus tribromide (PBr₃), which can be generated in situ from red phosphorus and bromine, reacts with the carboxylic acid to form an acyl bromide.[5][9] This is the critical activation step.

  • Enolization: The resulting acyl bromide, lacking an acidic hydroxyl proton, readily tautomerizes to its enol form. This process is often catalyzed by the HBr generated in the first step.[5][9]

  • Electrophilic Attack: The electron-rich double bond of the enol acts as the nucleophile, attacking a molecule of bromine (Br₂). This forms the α-bromo acyl bromide intermediate and regenerates the HBr catalyst.[7]

  • Ester Formation: The reaction is quenched by the addition of an alcohol (R'OH). The alcohol displaces the bromide from the highly reactive α-bromo acyl bromide in a nucleophilic acyl substitution reaction, yielding the final α-bromo-ester product.[7][8][9]

Visualizing the HVZ Pathway for Ester Synthesis

HVZ_Mechanism cluster_start Inputs cluster_process Reaction Sequence cluster_end Output Start_Acid Carboxylic Acid (R-CH₂-COOH) AcylBromide Acyl Bromide (R-CH₂-COBr) Start_Acid->AcylBromide 1. PBr₃ (cat.) Start_Alc Alcohol (R'-OH) Enol Acyl Bromide Enol (R-CH=C(OH)Br) AcylBromide->Enol 2. Tautomerization (HBr cat.) AlphaBromoAcyl α-Bromo Acyl Bromide (R-CH(Br)-COBr) Enol->AlphaBromoAcyl 3. Br₂ FinalEster α-Bromo Ester (R-CH(Br)-COOR') AlphaBromoAcyl->FinalEster 4. R'-OH (Quench)

Caption: The Hell-Volhard-Zelinsky pathway to α-bromo-esters.

Field-Proven Protocol: Synthesis of Ethyl 2-bromopropanoate

Objective: To synthesize ethyl 2-bromopropanoate from propanoic acid.

Reagents & Equipment:

  • Propanoic acid

  • Red phosphorus

  • Liquid bromine (handle with extreme caution in a fume hood)

  • Anhydrous ethanol

  • Round-bottom flask, dropping funnel, condenser, heating mantle

  • Apparatus for trapping HBr gas

Procedure:

  • Setup: In a three-neck flask equipped with a dropping funnel and a condenser connected to an HBr trap, combine propanoic acid (1.0 mol) and red phosphorus (0.1 mol).

  • Bromine Addition: Heat the mixture gently. Slowly add liquid bromine (1.1 mol) dropwise from the funnel. The reaction is exothermic; control the addition rate to maintain a steady reflux.

  • Reaction Completion: After the addition is complete, continue heating for 2-3 hours until the red-brown color of bromine fades, indicating its consumption. The intermediate is 2-bromopropanoyl bromide.

  • Esterification (Quench): Cool the reaction mixture in an ice bath. Slowly add anhydrous ethanol (1.5 mol) through the dropping funnel. An exothermic reaction will occur, producing the ester and HBr.

  • Workup: Once the addition is complete and the reaction has subsided, allow the mixture to return to room temperature. Transfer the mixture to a separatory funnel, wash with water, then with a saturated sodium bicarbonate solution (carefully, to neutralize excess acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation under reduced pressure to yield pure ethyl 2-bromopropanoate.

Trustworthiness Check: This protocol is self-validating. The color change from deep red-brown to pale yellow provides a clear visual cue for the consumption of bromine. The careful, sequential neutralization and washing steps ensure the removal of acidic byproducts and unreacted starting materials, leading to a high-purity final product upon distillation.

Mechanistic Manifold II: Base-Mediated Bromination via Enolates

A more direct route to α-bromo-esters involves deprotonation at the α-carbon using a strong base to form a nucleophilic enolate, which is then trapped by an electrophilic bromine source.[10][11] The success of this method is critically dependent on the choice of base and reaction conditions to avoid common side reactions.

The Stepwise Mechanism
  • Enolate Formation: The ester is treated with a strong, non-nucleophilic base at low temperature. The base abstracts a proton from the α-carbon to form a planar ester enolate, which is a resonance-stabilized nucleophile.[12]

  • Electrophilic Attack: The enolate attacks an electrophilic bromine source, such as molecular bromine (Br₂) or, more commonly, N-Bromosuccinimide (NBS). The attack occurs at the α-carbon, forming the C-Br bond and yielding the α-bromo-ester.[11][12]

Causality and Experimental Choices
  • Choice of Base: The pKa of an ester's α-proton is typically around 25. Therefore, a very strong base is required for complete deprotonation. Alkoxides like sodium ethoxide are generally unsuitable as they can lead to reversible deprotonation and promote side reactions like the Claisen condensation. The base of choice is often a hindered, non-nucleophilic base like Lithium diisopropylamide (LDA) .[13] Its bulkiness prevents it from acting as a nucleophile and attacking the ester's carbonyl group.

  • Temperature Control: Reactions are almost always run at low temperatures (e.g., -78 °C). This has two purposes:

    • It enhances the stability of the highly reactive LDA and the resulting enolate.

    • It ensures the reaction is under kinetic control , favoring the rapid, irreversible formation of the desired product over thermodynamically driven side reactions.[13][14][15]

  • Brominating Agent: While Br₂ can be used, N-Bromosuccinimide (NBS) is often preferred.[16] It is a solid, making it easier and safer to handle than liquid bromine. It provides a source of electrophilic bromine with fewer side products compared to Br₂ under these conditions.[17][18]

Visualizing the Base-Mediated Pathway

Base_Mediated_Mechanism cluster_start Input cluster_process Reaction Sequence cluster_end Output Start_Ester Ester (R-CH₂-COOR') Enolate Ester Enolate ([R-CH=C(O⁻)OR']⁻ Li⁺) Start_Ester->Enolate 1. LDA, THF, -78 °C FinalEster α-Bromo Ester (R-CH(Br)-COOR') Enolate->FinalEster 2. NBS or Br₂

Caption: The base-mediated pathway via an ester enolate.

Data Summary: A Comparative Overview

ParameterAcid-Catalyzed (HVZ) MethodBase-Mediated (Enolate) Method
Starting Material Carboxylic AcidEster
Key Intermediate Acyl Bromide EnolEster Enolate
Typical Catalyst/Base PBr₃ or P/Br₂Lithium diisopropylamide (LDA)
Brominating Agent Br₂N-Bromosuccinimide (NBS) or Br₂
Typical Solvent Neat or high-boiling inert solventAnhydrous THF
Temperature High (Reflux, >100 °C)Low (-78 °C)
Key Advantage Robust, reliable, uses cheaper reagentsDirect, avoids handling carboxylic acids
Key Disadvantage Harsh conditions, indirect routeRequires strong base, strict anhydrous conditions, low temp

Considerations for Drug Development Professionals

  • Stereoselectivity: Both primary mechanisms involve the formation of a planar, sp²-hybridized intermediate (enol or enolate). If the starting material has a chiral center at the α-position, this stereochemical information will be lost, resulting in a racemic product.[5] Achieving stereoselectivity requires more advanced methods, such as the use of chiral auxiliaries to direct the approach of the electrophile.[19]

  • Regioselectivity: For esters with multiple, non-equivalent α-protons, the base-mediated approach offers a degree of control. Using LDA at low temperatures favors the formation of the kinetic enolate—the one formed by removing the most sterically accessible proton.[13] Allowing the reaction to warm could lead to equilibration and formation of the more stable thermodynamic enolate.[14][15]

  • Functional Group Tolerance: The harsh, acidic, and high-temperature conditions of the HVZ reaction limit its use with sensitive substrates. The low-temperature, strongly basic conditions of the enolate method are also incompatible with acidic functional groups (e.g., -OH, -NH₂) or base-sensitive groups elsewhere in the molecule. Careful selection of the synthetic route based on the overall molecular architecture is paramount.

Conclusion

The synthesis of bromo-esters via electrophilic bromination is governed by the need to generate a nucleophilic α-carbon. The two dominant mechanistic pathways—the acid-catalyzed Hell-Volhard-Zelinsky reaction and the base-mediated enolate alkylation—offer distinct advantages and disadvantages. The HVZ route is a robust, time-tested method suitable for large-scale synthesis from carboxylic acids, while the enolate pathway provides a more direct, albeit technically demanding, route from esters themselves. A thorough understanding of the underlying principles of enol vs. enolate formation, kinetic vs. thermodynamic control, and reagent causality is essential for any scientist aiming to leverage these powerful reactions in the complex landscape of pharmaceutical development.

References

  • Sun, Z., Peng, X., Dong, X., & Shi, W. (n.d.). Highly Selective Synthesis of a-Bromoesters Using Molecular Bromine Catalyzed by Phosphorus. School of Chemical Engineering, Hefei University of Technology.
  • Bell, R. P., Everett, D. H., & Longuet-Higgins, H. C. (n.d.).
  • Alfa Chemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. Alfa Chemistry.
  • (2024, April 9). Lec7 - The Hell-Volhard-Zelinsky Reaction. YouTube.
  • Homework.Study.com. (n.d.). Show a basic bromination of an Ester and an ether with reagents.
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • (2025, July 8).
  • Wikipedia. (n.d.).
  • JoVE. (2023, April 30). α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction.
  • (n.d.).
  • MSU chemistry. (n.d.). Carboxyl Reactivity.
  • Chemistry LibreTexts. (2024, March 17). 22.
  • Johnston, J. D. (1959). Preparation of bromo acids and esters.
  • Tethys Chemical. (2024, December 10). The Role of Bromine in Modern Pharmaceuticals.
  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction.
  • Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • Master Organic Chemistry. (2022, August 16).
  • (2021, June 23).

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Navigating Beyond the Classical: Advanced Synthetic Strategies for Secondary α-Bromo-Esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Secondary α-bromo-esters are pivotal intermediates in modern organic synthesis, serving as versatile precursors for a multitude of functional groups, including the synthesis of α-amino acids and α-hydroxy carboxylic acids.[1] Their utility in the construction of complex molecules, particularly in the pharmaceutical industry, cannot be overstated. However, the classical approach to their synthesis, the Hell-Volhard-Zelinsky (HVZ) reaction, is beset with challenges that limit its application in contemporary drug development, such as the use of hazardous reagents and a fundamental lack of stereocontrol.[1][2]

This guide delves into advanced, alternative synthetic routes that overcome the limitations of the HVZ reaction. We will explore methodologies that offer enhanced selectivity, milder reaction conditions, superior functional group tolerance, and precise stereochemical control, empowering chemists to design more efficient and elegant synthetic pathways.

The Benchmark and Its Boundaries: A Critical Look at the Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction has long been the textbook method for the α-bromination of carboxylic acids. The process involves the conversion of a carboxylic acid into an acyl bromide using phosphorus tribromide (PBr₃).[1][3] This intermediate readily enolizes, allowing for electrophilic attack at the α-carbon by bromine (Br₂).[4] Subsequent quenching of the resulting α-bromo acyl bromide with an alcohol yields the desired α-bromo-ester.[4][5]

While effective, the HVZ reaction's reliance on stoichiometric PBr₃ and liquid bromine presents significant handling and safety concerns.[2] Furthermore, the reaction proceeds through a planar enol intermediate, resulting in a racemic mixture of the α-bromo-ester, a critical drawback for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[1] These limitations have catalyzed the development of more refined and controllable synthetic strategies.

Section I: Enantioselective Synthesis—Mastering Stereochemistry

The synthesis of single-enantiomer drugs is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Enantioselective methods for preparing α-bromo-esters directly install the desired stereochemistry, obviating the need for costly and often inefficient chiral resolution steps.

Causality Behind the Approach:

The core principle of enantioselective synthesis is to introduce a chiral influence into the reaction environment. This can be achieved through a chiral auxiliary covalently bonded to the substrate or by using a substoichiometric amount of a chiral catalyst that orchestrates the stereochemical outcome of the reaction.

One proven strategy involves the use of tartrate-derived chiral auxiliaries.[6] The substrate ketone is first converted into a chiral acetal. The steric environment created by the chiral auxiliary then directs the approach of the brominating agent to one face of the enol or enolate intermediate, leading to a diastereoselective bromination. Subsequent hydrolysis and oxidation deliver the enantioenriched α-bromo-ester.

Experimental Protocol: Diastereoselective Bromination and Baeyer-Villiger Oxidation

This protocol is adapted from the enantioselective synthesis of α-bromoesters from tartrate-derived bromoacetals.[6]

Step 1: Acetal Formation

  • A solution of an aryl alkyl ketone (1.0 eq) and (2R,3R)-diethyl tartrate (1.2 eq) in toluene is heated to reflux with azeotropic removal of water using a Dean-Stark apparatus.

  • The reaction is monitored by TLC until the ketone is consumed.

  • The solvent is removed under reduced pressure, and the crude acetal is used directly in the next step.

Step 2: Diastereoselective Bromination

  • The crude acetal is dissolved in an appropriate solvent (e.g., CCl₄ or CH₂Cl₂).

  • The solution is cooled to 0 °C.

  • N-Bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as AIBN (catalytic amount) are added.

  • The mixture is stirred at 0 °C and allowed to warm to room temperature, monitoring by TLC for the formation of the bromoacetal.

  • Upon completion, the reaction is quenched, washed, dried, and concentrated to yield the crude bromoacetal. Diastereomeric excess (d.e.) can be determined at this stage by NMR.

Step 3: Hydrolysis to α-Bromoketone

  • The crude bromoacetal is dissolved in a mixture of THF and aqueous acid (e.g., 2M HCl).

  • The mixture is stirred at room temperature until hydrolysis is complete.

  • The α-bromoketone is extracted, and the organic layer is washed, dried, and concentrated. The product can be recrystallized to enhance enantiomeric excess (e.e.).

Step 4: Baeyer-Villiger Oxidation to α-Bromo-Ester

  • The enantioenriched α-bromoketone is dissolved in a suitable solvent like CH₂Cl₂.

  • A peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA) (1.5 eq), is added portion-wise at 0 °C.

  • The reaction is stirred until the starting material is consumed.

  • The reaction is worked up to remove the resulting m-chlorobenzoic acid, yielding the final α-bromo-ester with minimal racemization.[6]

Section II: Photocatalytic Bromination—A Mild, Light-Driven Approach

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under exceptionally mild conditions.[7] This approach avoids the harsh reagents and high temperatures often associated with traditional methods.

Mechanistic Rationale:

The process typically involves a photocatalyst that, upon absorption of visible light, becomes electronically excited.[8] This excited-state catalyst can then engage in a single-electron transfer (SET) process with a suitable substrate or a bromine source. For C-H bromination, the cycle often involves the generation of a bromine radical, which acts as a potent hydrogen atom transfer (HAT) agent to abstract an α-hydrogen from the ester, generating a carbon-centered radical. This radical then reacts with a bromine source to furnish the α-bromo-ester and propagate the radical chain.

dot digraph "Photocatalytic Bromination Cycle" { graph [fontname="Arial", label="Figure 1: Generalized Photocatalytic Cycle for α-Bromination", labelloc=b, fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

PC [label="Photocatalyst (PC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PC_star [label="Excited PC*", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Br_source [label="Bromine Source\n(e.g., NBS, CBr₄)"]; Ester [label="Ester Substrate\n(R₂CHCO₂R')"]; Ester_radical [label="Ester Radical\n(R₂C•CO₂R')"]; Product [label="α-Bromo-Ester\n(R₂CBrCO₂R')"]; Radical_propagator [label="Br•"];

PC -> PC_star [label="Visible Light (hν)"]; PC_star -> PC [label="SET", style=dashed]; PC_star -> Radical_propagator [label="Energy Transfer or SET"]; Br_source -> Radical_propagator [style=dashed]; Ester -> Ester_radical [label="H-atom abstraction", color="#EA4335"]; Radical_propagator -> Ester [style=dotted]; Ester_radical -> Product [label="Br-atom transfer", color="#34A853"]; Br_source -> Ester_radical [style=dotted]; }

Experimental Protocol: Visible-Light Mediated C-H Bromination

This is a representative protocol for the α-bromination of carbonyl compounds, adaptable for secondary esters.[8]

  • To an oven-dried vial equipped with a magnetic stir bar, add the ester substrate (1.0 eq), N-bromosuccinimide (NBS) (1.2 eq), and the photocatalyst (e.g., Eosin Y, 1-2 mol%).

  • Seal the vial with a septum and purge with an inert atmosphere (N₂ or Ar).

  • Add degassed solvent (e.g., acetonitrile) via syringe.

  • Place the reaction vial approximately 5-10 cm from a blue LED lamp (455-460 nm) and begin vigorous stirring.

  • Irradiate the mixture at room temperature for the specified time (typically 12-24 hours), monitoring progress by TLC or GC-MS.

  • Upon completion, remove the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel to isolate the pure secondary α-bromo-ester.

Data Summary: Photocatalytic Methods
FeatureDescriptionReference
Catalysts Organic dyes (Eosin Y, Rose Bengal), Iridium or Ruthenium complexes.[7]
Bromine Source N-Bromosuccinimide (NBS), Carbon Tetrabromide (CBr₄).[7][8]
Conditions Room temperature, visible light irradiation (e.g., Blue LEDs).[8]
Advantages Exceptionally mild conditions, high functional group tolerance, avoids strong acids/bases.[7][8]
Limitations May require longer reaction times; catalyst screening may be necessary.

Section III: Continuous Flow Chemistry—Enhancing Safety and Scalability

Flow chemistry offers a paradigm shift from traditional batch processing, providing a safer, more efficient, and scalable platform for chemical synthesis.[9][10] By performing reactions in a continuously flowing stream through a microreactor, significant advantages in heat and mass transfer are realized.[11]

The Rationale for Flow:

For reactions involving hazardous materials like bromine, flow chemistry is particularly advantageous. The small internal volume of the reactor minimizes the amount of hazardous material present at any given time, drastically reducing the risk associated with exothermic events or accidental release.[9] Precise control over residence time, temperature, and stoichiometry allows for rapid optimization and can lead to higher yields and purities compared to batch methods.[12]

Flow_Synthesis_Workflow

General Protocol: Continuous Flow α-Bromination and Esterification

This protocol describes a conceptual continuous flow setup for a modified HVZ-type reaction.

  • Stream A: Prepare a solution of the starting carboxylic acid in a suitable solvent (e.g., dichloromethane).

  • Stream B: Prepare a solution of bromine and phosphorus tribromide in the same solvent.

  • Stream C: Prepare a stream of the desired alcohol (e.g., ethanol or methanol) for the final esterification quench.

  • System Setup: Using syringe pumps or HPLC pumps, feed Streams A and B into a T-mixer.

  • The combined stream flows into a heated coil reactor (e.g., PFA tubing immersed in a heated oil bath). The reactor length and flow rate are set to achieve the desired residence time (e.g., 10-30 minutes) at a specific temperature (e.g., 80-100 °C).

  • The output from the reactor is merged with Stream C at a second T-mixer to quench the α-bromo acyl bromide intermediate, forming the ester.

  • The final stream passes through a back-pressure regulator to maintain system pressure and prevent solvent boiling, and the product is collected.

  • The collected solution can be worked up in a batch-wise manner or integrated into a continuous purification system.

Comparative Advantages of Flow Chemistry
ParameterBatch ProcessingContinuous FlowReference
Safety High risk with large volumes of hazardous reagents.Minimized risk due to small reactor volumes.[10]
Heat Transfer Poor; risk of thermal runaway.Excellent; high surface-area-to-volume ratio.[9]
Scalability Difficult; requires larger vessels and poses new safety risks.Simple; "scaling out" by running the reactor for longer periods.[10]
Optimization Slow; requires multiple discrete experiments.Rapid; automated systems can screen parameters quickly.[12]
Purity Often requires extensive purification due to side reactions.Can lead to higher purity due to precise process control.[11]

Conclusion and Future Outlook

The synthesis of secondary α-bromo-esters has evolved significantly beyond the confines of the Hell-Volhard-Zelinsky reaction. The modern synthetic chemist now has access to a powerful toolkit of alternative methods that provide solutions to the critical challenges of stereocontrol, safety, and scalability. Enantioselective catalysis delivers the molecular precision required for pharmaceutical synthesis. Photocatalysis offers a green and mild route using the energy of light. Continuous flow chemistry provides an engineering solution for safer and more efficient manufacturing.

Looking ahead, the integration of these advanced methods will continue to drive innovation. The combination of photocatalysis within continuous flow reactors is already proving to be a potent strategy. Furthermore, the application of artificial intelligence and machine learning to self-optimizing flow platforms promises to accelerate the discovery and production of complex molecules, ensuring that the synthesis of valuable intermediates like secondary α-bromo-esters is more efficient, sustainable, and precise than ever before.[11]

References

  • Souers, A. J., Schürer, S., Kwack, H., Virgilio, A. A., & Ellman, J. A. (1999). Synthesis of Enantioenriched α-Bromo Acids. Synthesis, 1999(04), 583-585. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd ed. Oxford University Press. (General reference for HVZ mechanism)
  • McNulty, J., et al. (2012). A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. Molecules, 17(7), 8198-8206. [Link]

  • Gao, F.-C., et al. (2023). Construction of α-Halogenated Boronic Esters via Visible Light-Induced C-H Bromination. The Journal of Organic Chemistry, 88(20), 14246–14254. [Link]

  • Ley, S. V., & Leach, A. G. (2001). Enantioselective synthesis of α-bromo acid derivatives and bromohydrins from tartrate derived bromoacetals. Journal of the Chemical Society, Perkin Transactions 1, (4), 358-369. [Link]

  • Plou, T. (2017). Flow Chemistry: Pathway for Continuous API Manufacturing. Pharma's Almanac. [Link]

  • Hartwig, J. F., & Chen, C. Y. (2011). An Enantioselective, Intermolecular α-Arylation of Ester Enolates To Form Tertiary Stereocenters. Journal of the American Chemical Society, 133(1), 73-75. [Link]

  • LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Fiveable. (n.d.). Alpha Bromination of Carboxylic Acids. Organic Chemistry Class Notes. [Link]

  • OpenStax. (n.d.). 22.4 Alpha Bromination of Carboxylic Acids. Organic Chemistry: A Tenth Edition. [Link]

  • Kappe, C. O., & Dallinger, D. (2019). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. Molecules, 24(12), 2294. [Link]

  • Britton, J., & Raston, C. L. (2021). Continuous flow chemistry for molecular synthesis. Nature Reviews Methods Primers, 1, 80. [Link]

  • AZoLifeSciences. (2024). Continuous Flow Chemistry for Scalable Drug Synthesis. [Link]

  • Narayanam, J. M. R., & Stephenson, C. R. J. (2011). Visible light photoredox catalysis: applications in organic synthesis. Chemical Society Reviews, 40(1), 102-113.
  • Google Patents. (1959). Preparation of bromo acids and esters. US2876255A.

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Methodological & Application

Application Notes & Protocols: Ethyl 4-Bromopentanoate as a Versatile Alkylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Scope

Ethyl 4-bromopentanoate is a bifunctional chemical building block of significant utility in modern organic synthesis. Its structure, featuring a secondary alkyl bromide and an ethyl ester, allows for the strategic introduction of a five-carbon chain bearing a versatile functional handle. This guide provides an in-depth exploration of its application as an alkylating agent for carbon, nitrogen, and sulfur nucleophiles. We will delve into the mechanistic underpinnings that dictate reaction outcomes, present detailed, field-tested protocols, and offer troubleshooting insights to empower researchers in drug development and chemical synthesis to leverage this reagent with precision and confidence.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.

Table 1: Physicochemical Data for this compound

PropertyValue
CAS Number 27126-42-7[1][2]
Molecular Formula C₇H₁₃BrO₂[1]
Molecular Weight 209.08 g/mol [1]
Appearance Colorless liquid
Density 1.297 g/cm³[2][3]
Boiling Point ~212 °C (atm)[2][3]; 130 °C (10 Torr)[4]
Refractive Index 1.457[2][3]
SMILES CCOC(=O)CCC(C)Br[1]
GHS Hazard & Safety Information

This compound is an irritant and requires careful handling in a well-ventilated chemical fume hood.[5][6] Adherence to standard laboratory personal protective equipment (PPE) protocols, including safety goggles, flame-resistant lab coat, and chemically resistant gloves, is mandatory.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound is centered on the electrophilicity of the C4 carbon, which is bonded to a good leaving group (bromide). The primary reaction pathway is a bimolecular nucleophilic substitution (S_N2). However, as a secondary halide, it is also susceptible to bimolecular elimination (E2), particularly in the presence of strong, sterically hindered bases.

G start This compound (Secondary Halide) sn2 SN2 Pathway (Alkylation) start->sn2 Attack at C-Br e2 E2 Pathway (Elimination) start->e2 Abstraction of β-H product Desired Alkylated Product sn2->product byproduct Alkene Byproduct e2->byproduct nucleophile Strong, Non-hindered Nucleophile (e.g., Thiolate, Enolate) nucleophile->sn2 base Strong, Hindered Base (e.g., t-BuOK) base->e2

Caption: Competing SN2 and E2 pathways for this compound.

Expert Insight: The choice of base and nucleophile is critical. For S_N2 reactions, conditions that favor substitution over elimination are paramount. This typically involves using highly nucleophilic species that are not excessively basic (e.g., thiolates, stabilized enolates) or using bases that are non-nucleophilic to pre-form the nucleophile before introducing the alkylating agent.

Application in C-C Bond Formation: Alkylation of Enolates

The formation of carbon-carbon bonds via enolate alkylation is a cornerstone of organic synthesis.[7] this compound serves as an effective electrophile for introducing a functionalized C5 sidechain alpha to a carbonyl group.[8][9]

G ketone 1. Starting Ketone/Ester deprotonation 2. Deprotonation (Base: LDA, NaH) Solvent: Anhydrous THF, -78 °C to 0 °C ketone->deprotonation enolate 3. Enolate Formation (Nucleophile) deprotonation->enolate alkylation 4. Alkylation Add this compound (Electrophile) enolate->alkylation SN2 Attack workup 5. Aqueous Workup (Quench Reaction) alkylation->workup product 6. α-Alkylated Product workup->product

Caption: General workflow for the C-alkylation of carbonyl compounds.

Protocol 1: C-Alkylation of Cyclohexanone via its Lithium Enolate

This protocol describes the reaction of the lithium enolate of cyclohexanone with this compound. The use of lithium diisopropylamide (LDA) ensures the rapid and quantitative formation of the kinetic enolate.[8]

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Cyclohexanone

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • LDA Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and cool to -78 °C (acetone/dry ice bath). Add diisopropylamine (1.1 eq.). Slowly add n-BuLi (1.05 eq.) dropwise. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to form a clear solution of LDA.

  • Enolate Formation: Cool the freshly prepared LDA solution back to -78 °C. Add a solution of cyclohexanone (1.0 eq.) in anhydrous THF dropwise via syringe. Stir the mixture at -78 °C for 1 hour.

    • Scientist's Note: Pre-forming the enolate at low temperature with a strong, non-nucleophilic base like LDA is crucial. This ensures complete deprotonation, preventing unreacted ketone from participating in side reactions and minimizing the formation of the more stable, but less reactive, thermodynamic enolate.

  • Alkylation: Add this compound (1.2 eq.) dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction to warm slowly to room temperature and stir overnight (12-16 hours).

  • Work-up: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the α-alkylated product.

Application in C-N Bond Formation: Alkylation of Amines

N-alkylation is a fundamental transformation for synthesizing secondary and tertiary amines.[10] However, a significant challenge with primary amines is overalkylation, as the mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine.[11]

G RNH2 Primary Amine (R-NH2) (Nucleophile) R2NH Secondary Amine (Product) (More Nucleophilic!) RNH2->R2NH 1st Alkylation (Desired) AlkylHalide Et-4-Br-Pentanoate R3N Tertiary Amine (Byproduct) R2NH->R3N 2nd Alkylation (Overalkylation)

Caption: The over-alkylation challenge in amine synthesis.

Protocol 2: Mono-Alkylation of Benzylamine

To favor mono-alkylation, a common strategy is to use a large excess of the primary amine, making it statistically more likely for the alkylating agent to react with the starting material rather than the product.[10]

Materials:

  • Benzylamine

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add benzylamine (3.0 to 5.0 eq.), anhydrous K₂CO₃ (2.0 eq.), and acetonitrile.

    • Scientist's Note: Using a large excess of the amine is a simple and effective method to kinetically disfavor the second alkylation. K₂CO₃ acts as a mild, heterogeneous base to neutralize the HBr formed during the reaction, driving the equilibrium forward.

  • Alkylation: Add this compound (1.0 eq.) to the stirred suspension. Heat the reaction mixture to 50-60 °C and monitor by TLC or LC-MS until the starting bromide is consumed (typically 8-24 hours).

  • Work-up: Cool the reaction to room temperature and filter off the K₂CO₃. Concentrate the filtrate under reduced pressure to remove the solvent and excess benzylamine.

  • Extraction: Dissolve the residue in dichloromethane and wash with 1 M HCl to remove any remaining basic impurities. Then, wash with 1 M NaOH (to neutralize any amine salts) and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude product can be further purified by flash column chromatography if necessary.

Application in C-S Bond Formation: Alkylation of Thiols

The alkylation of thiols (thiolation) to form thioethers is typically a highly efficient and straightforward reaction. Thiols are excellent nucleophiles, and their corresponding thiolates (formed with a mild base) react rapidly with alkyl halides.

Protocol 3: Synthesis of an Alkyl Thioether

This protocol details the reaction of propane-1-thiol with this compound.

Materials:

  • Propane-1-thiol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • This compound

  • Diethyl ether

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Thiolate Formation: To a flame-dried flask under an inert atmosphere, add a suspension of NaH (1.1 eq.) in anhydrous DMF. Cool the flask to 0 °C. Add propane-1-thiol (1.0 eq.) dropwise.

    • Scientist's Note: The reaction of NaH with the thiol is exothermic and produces hydrogen gas. Ensure proper venting and slow addition. DMF is an excellent polar aprotic solvent for S_N2 reactions.

  • Alkylation: After gas evolution ceases (15-30 minutes), add this compound (1.05 eq.) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Purification: Combine the organic extracts and wash with water and brine to remove DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The product is often of high purity, but can be further purified by chromatography if needed.

Troubleshooting Guide

Table 2: Common Problems and Solutions

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive reagents; Insufficiently strong base (for enolates); Low reaction temperature/time.Check activity of base (e.g., titrate n-BuLi). Use a stronger base or higher temperature. Increase reaction time.
Formation of Elimination Byproduct Base is too sterically hindered or too strong; High reaction temperature.For C-alkylation, ensure base is only used to pre-form the enolate at low temp. For N-alkylation, use a non-hindered base (e.g., K₂CO₃) instead of a stronger one (e.g., t-BuOK).
Multiple Alkylations (Amines) Product amine is more nucleophilic than starting amine.Use a large excess (3-5 eq.) of the starting amine. Alternatively, use protecting group strategies.
Ester Hydrolysis Presence of water; Strongly basic (e.g., NaOH, KOH) or acidic conditions.Use anhydrous conditions. Employ non-hydrolytic bases (e.g., NaH, LDA, K₂CO₃). Use a buffered or non-aqueous workup.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 316888, this compound. Retrieved from [Link]

  • ResearchGate. (2025). The reaction of ethyl 4-bromo-2-ethoxycarbonyl-2 pentenoate with some nucleophiles. Retrieved from [Link]

  • Fiveable. (n.d.). Alkylation of enolates | Organic Chemistry II Class Notes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 5.5: Alkylation of Enolate Ions. Retrieved from [Link]

  • Fiveable. (n.d.). Alkylation of Enolate Ions | Organic Chemistry Class Notes. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • YouTube. (2020). Electrophilic Alkylation at Carbon Part 6: Alkylation of Enamines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl bromoacetate. Retrieved from [Link]

  • Google Patents. (n.d.). Amine alkylation - US2750417A.
  • ChemBK. (2024). This compound. Retrieved from [Link]

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Application Notes & Protocols: Strategic Nucleophilic Substitution on Ethyl 4-bromopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic application of ethyl 4-bromopentanoate in nucleophilic substitution reactions. Moving beyond simple procedural lists, this guide delves into the critical mechanistic considerations dictated by the substrate's structure—a secondary alkyl halide—and explains the causal relationships behind experimental design. We will explore the pivotal competition between S(_{N})2 and E2 pathways, offering detailed, validated protocols for achieving desired substitution products while minimizing side reactions.

Core Concepts: The Duality of a Secondary Alkyl Halide

This compound, with its bromine atom positioned on a secondary carbon, presents a classic scenario in synthetic organic chemistry where nucleophilic substitution (S(_{N})2) and base-induced elimination (E2) are competing pathways.[1][2] A successful synthesis hinges on understanding and controlling the factors that favor one mechanism over the other.

The outcome of the reaction is not arbitrary; it is a direct consequence of the interplay between the substrate, the nature of the nucleophile/base, the solvent system, and the reaction temperature.

  • Substrate: this compound possesses a chiral center at the C4 position. This stereocenter is a key feature, as the S(_{N})2 mechanism proceeds with a predictable inversion of stereochemistry, a phenomenon known as the Walden inversion.[3][4]

  • Nucleophile vs. Base: The character of the anionic or neutral reagent is paramount. Strong nucleophiles that are weak bases (e.g., N({3})

    
    , CN
    
    
    
    , RS
    
    
    ) will predominantly favor the S({N})2 pathway.[2] Conversely, strong, sterically hindered bases (e.g., potassium tert-butoxide, KO
    
    
    Bu) are designed to favor the E2 pathway by preferentially abstracting a proton rather than attacking the electrophilic carbon.[5]
  • Solvent: Polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) are ideal for S({N})2 reactions. They solvate the cation of the nucleophilic salt but leave the anion relatively "bare," increasing its nucleophilicity.[2] Polar protic solvents (e.g., water, ethanol) can solvate both the cation and the anion, slightly diminishing nucleophilicity, and can favor S({N})1/E1 pathways, though these are less common for secondary halides unless conditions are solvolytic.

  • Temperature: Higher temperatures generally favor elimination reactions over substitution.[6]

Table 1: Substrate Properties - this compound
PropertyValueSource
CAS Number 27126-42-7[7]
Molecular Formula C({7})H({13})BrO(_{2})[7]
Molecular Weight 209.08 g/mol [7]
Appearance Colorless to light yellow liquid
Storage 2-8°C, sealed in dry, dark place[8]
Diagram 1: Mechanistic Crossroads

G sub This compound (Secondary Alkyl Halide) cond_sn2 Strong, Non-Bulky Nucleophile (e.g., NaN3, KCN) Polar Aprotic Solvent (DMF, DMSO) sub->cond_sn2 Conditions Favoring Substitution cond_e2 Strong, Bulky Base (e.g., KOtBu) Higher Temperature sub->cond_e2 Conditions Favoring Elimination mech_sn2 SN2 Mechanism cond_sn2->mech_sn2 mech_e2 E2 Mechanism cond_e2->mech_e2 prod_sn2 Substitution Product (Inversion of Stereochemistry) mech_sn2->prod_sn2 Leads to prod_e2 Elimination Products (Alkene Mixture) mech_e2->prod_e2 Leads to

Caption: Decision matrix for S(_{N})2 vs. E2 pathways.

Experimental Protocols & Methodologies

The following protocols are designed to be self-validating, with clear steps for reaction monitoring, work-up, and purification. They exemplify how to manipulate reaction conditions to achieve a specific synthetic outcome.

Protocol 1: Synthesis of Ethyl 4-azidopentanoate via S(_{N})2 Reaction

This protocol details a classic S(_{N})2 reaction, utilizing sodium azide, a potent nucleophile but a weak base, to ensure high yields of the substitution product.

Causality: The choice of Dimethylformamide (DMF) as a polar aprotic solvent is critical. It enhances the nucleophilicity of the azide anion, accelerating the S(_{N})2 rate while disfavoring the competing E2 pathway.[2] The reaction proceeds via a backside attack, leading to an inversion of the stereocenter at C4.

Diagram 2: S(_{N})2 Mechanism with Azide

Caption: Concerted backside attack in the S(_{N})2 mechanism.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound209.084.18 g20.0
Sodium Azide (NaN(_{3}))65.011.56 g24.0 (1.2 eq)
N,N-Dimethylformamide (DMF)-50 mL-
Diethyl ether-~200 mL-
Saturated aq. NaCl (Brine)-~100 mL-
Anhydrous Magnesium Sulfate---

Step-by-Step Protocol:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium azide (1.56 g, 24.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous DMF to the flask and stir the suspension.

  • Substrate Addition: Add this compound (4.18 g, 20.0 mmol) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-70°C using an oil bath.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 20% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-6 hours. Look for the disappearance of the starting material spot and the appearance of a new, more polar product spot.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of cold water and transfer to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, although often the purity after work-up is sufficient for subsequent steps.

Protocol 2: Synthesis of Ethyl 4-cyanopentanoate via S(_{N})2 Reaction

This protocol uses potassium cyanide to install a nitrile group, a versatile functional group for further transformations.

Causality & Safety: Similar to azide, the cyanide ion is an excellent nucleophile.[9] The use of a polar aprotic solvent like DMSO is again key. CRITICAL SAFETY NOTE: Cyanide salts are highly toxic. All manipulations must be performed in a well-ventilated fume hood. All glassware and waste must be quenched with an oxidizing agent like bleach (sodium hypochlorite) before disposal.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound209.084.18 g20.0
Potassium Cyanide (KCN)65.121.43 g22.0 (1.1 eq)
Dimethyl Sulfoxide (DMSO)-40 mL-
Ethyl Acetate-~150 mL-
Water-~200 mL-
Anhydrous Sodium Sulfate---

Step-by-Step Protocol:

  • Setup: In a 100 mL round-bottom flask within a fume hood, dissolve potassium cyanide (1.43 g, 22.0 mmol) in 40 mL of anhydrous DMSO with stirring.

  • Substrate Addition: Add this compound (4.18 g, 20.0 mmol) dropwise to the solution.

  • Reaction: Stir the mixture at room temperature (20-25°C). The reaction is typically slower than the azide substitution and may require 12-24 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 25% Ethyl Acetate in Hexanes).

  • Work-up:

    • Carefully pour the reaction mixture into 200 mL of water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash thoroughly with water (3 x 50 mL) to remove DMSO, followed by a final wash with brine (50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent via rotary evaporation.

  • Purification: Purify the resulting crude oil by vacuum distillation or flash column chromatography to yield the pure ethyl 4-cyanopentanoate.

Application in Complex Synthesis

The products derived from nucleophilic substitution on this compound are valuable synthetic intermediates. For instance, the resulting esters can be used in the synthesis of various heterocyclic compounds and gamma-substituted valerates, which are scaffolds in medicinal chemistry.[10] The azide can be reduced to a primary amine, and the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to a diverse array of molecules.

Diagram 3: General Laboratory Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents & Prepare Glassware setup Assemble Reaction Apparatus (Flask, Stirrer, Condenser if needed) reagents->setup add Add Solvents & Reagents setup->add react Run Reaction (Heat/Stir as needed) add->react monitor Monitor Progress (TLC, GC, etc.) react->monitor quench Quench Reaction & Cool to RT monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purify Crude Product (Column, Distillation) concentrate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize yield Calculate Yield characterize->yield

Caption: Standard workflow for synthesis and purification.

References

  • Elimination Reactions of Alkyl Halides. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • The reaction of ethyl 4-bromo-2-ethoxycarbonyl-2 pentenoate with some nucleophiles. (1978). ResearchGate. Retrieved from [Link]

  • SN2 reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Mechanism for the SN2 Conversion of a Primary or Secondary Alcohol into an Alkyl Bromide. (2022, January 19). YouTube. Retrieved from [Link]

  • Organic Chemistry Alkyl Halides - Elimination Reactions. (n.d.). StudySmarter. Retrieved from [Link]

  • SN2 Reaction Explanation & Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]

  • The SN2 Reaction Mechanism. (2012, July 4). Master Organic Chemistry. Retrieved from [Link]

  • SN2 Substitution Reactions and Alkyl Moiety. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • The E2 Reaction. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]

  • Elimination reactions. (n.d.). Lumen Learning. Retrieved from [Link]

  • E1 vs E2: Comparing the E1 and E2 Reactions. (2012, October 10). Master Organic Chemistry. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Preparation and medical application of aromatic ring substituted ethyl valerate. (n.d.). Google Patents.

Sources

Application Notes and Protocols for Williamson Ether Synthesis with Secondary Bromo-Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, provides a reliable method for the formation of ether linkages. However, its application to sterically hindered substrates, such as secondary bromo-esters, is fraught with challenges, primarily the competing E2 elimination reaction and potential saponification of the ester functionality. This comprehensive guide provides an in-depth analysis of the mechanistic considerations, optimization strategies, and detailed experimental protocols to successfully navigate these challenges. We will explore both the traditional SN2 pathway and a modern copper-catalyzed alternative, offering researchers the tools to select the most appropriate method for their specific synthetic needs.

Introduction: The Challenge of Secondary Bromo-Esters in Williamson Ether Synthesis

The Williamson ether synthesis is a fundamental reaction in which an alkoxide displaces a halide in an S\textsubscript{N}2 reaction to form an ether.[1][2] While highly effective for primary alkyl halides, its utility diminishes significantly with secondary substrates due to increased steric hindrance at the reaction center.[1] This steric impediment not only slows the desired S\textsubscript{N}2 pathway but also promotes the competing E2 elimination reaction, leading to the formation of undesired alkene byproducts.[1][3]

The presence of an ester moiety in the bromo-alkane substrate introduces a further complication: susceptibility to base-catalyzed hydrolysis (saponification). The strong bases typically employed to generate the alkoxide nucleophile can readily attack the electrophilic carbonyl of the ester, leading to cleavage of the ester bond and formation of a carboxylate salt. This guide will address these challenges head-on, providing a framework for the successful synthesis of ethers from secondary bromo-esters.

Mechanistic Considerations: The S\textsubscript{N}2 vs. E2 Competition

The outcome of the reaction of a secondary bromo-ester with an alkoxide is determined by the competition between the S\textsubscript{N}2 and E2 pathways.

  • S\textsubscript{N}2 Pathway (Substitution): The alkoxide acts as a nucleophile, attacking the carbon atom bearing the bromine atom from the backside. This leads to the formation of the desired ether with an inversion of stereochemistry at the reaction center.[4]

  • E2 Pathway (Elimination): The alkoxide acts as a base, abstracting a proton from a carbon atom adjacent (β) to the carbon bearing the bromine. This results in the formation of a double bond and the elimination of HBr, yielding an alkene.

Several factors influence the ratio of substitution to elimination products:

  • Steric Hindrance: Increased steric bulk around the reaction center on either the secondary bromo-ester or the nucleophilic alkoxide will disfavor the crowded S\textsubscript{N}2 transition state, thus favoring the E2 pathway.[1]

  • Basicity of the Alkoxide: Stronger, bulkier bases are more likely to act as bases rather than nucleophiles, promoting elimination.[3] For instance, potassium tert-butoxide is a classic example of a bulky base that favors elimination.

  • Solvent: Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile, are generally preferred for S\textsubscript{N}2 reactions as they solvate the metal cation of the alkoxide but not the alkoxide anion itself, thus enhancing its nucleophilicity.[5][6] Protic solvents can solvate the alkoxide, reducing its nucleophilicity and potentially favoring elimination.

  • Temperature: Higher reaction temperatures generally favor the elimination pathway over the substitution pathway.

SN2_vs_E2 cluster_0 Reactants cluster_1 Pathways cluster_2 Products Secondary Bromo-Ester Secondary Bromo-Ester SN2 SN2 Pathway (Substitution) Secondary Bromo-Ester->SN2 E2 E2 Pathway (Elimination) Secondary Bromo-Ester->E2 Alkoxide (RO⁻) Alkoxide (RO⁻) Alkoxide (RO⁻)->SN2 Acts as Nucleophile Alkoxide (RO⁻)->E2 Acts as Base Ether Ether Product SN2->Ether Alkene Alkene Byproduct E2->Alkene

Figure 1: Competing SN2 and E2 pathways in the Williamson ether synthesis with secondary bromo-esters.

Protocol Optimization: Mitigating Side Reactions

To maximize the yield of the desired ether product, careful optimization of the reaction conditions is paramount.

Base Selection: Avoiding Saponification

The choice of base is critical to prevent the hydrolysis of the ester group. While strong bases like sodium hydride (NaH) are commonly used to generate alkoxides,[7] they can be too harsh for ester-containing substrates. Milder bases are often a better choice.

BasepKa of Conjugate AcidSuitability for Bromo-EstersReference
Sodium Hydride (NaH)~35High risk of saponification, especially at elevated temperatures.[7]
Potassium Carbonate (K₂CO₃)10.3Milder base, less likely to cause saponification. Often used in polar aprotic solvents.[5][6]
Silver Oxide (Ag₂O)N/AVery mild, can be used directly with the alcohol and alkyl halide without pre-forming the alkoxide.[8]
Potassium Phosphate (K₃PO₄)12.3A mild base successfully employed in copper-catalyzed etherifications of α-bromo carbonyl compounds.[9]

Recommendation: For traditional Williamson ether synthesis with secondary bromo-esters, potassium carbonate is a good starting point. For a more robust and milder approach, the copper-catalyzed protocol with potassium phosphate is highly recommended (see Section 5).

Solvent and Temperature

As previously mentioned, polar aprotic solvents such as DMF or acetonitrile are the solvents of choice.[5][6] They effectively dissolve the reactants and promote the S\textsubscript{N}2 reaction. To further favor substitution over elimination, the reaction should be conducted at the lowest temperature that allows for a reasonable reaction rate. Room temperature or slightly elevated temperatures (40-60 °C) are often a good compromise.

Experimental Protocol: Traditional Williamson Ether Synthesis

This protocol provides a general procedure for the Williamson ether synthesis of a secondary bromo-ester using potassium carbonate as the base.

Materials:

  • Secondary bromo-ester

  • Alcohol (1.2 - 1.5 equivalents)

  • Potassium carbonate (K₂CO₃, 2-3 equivalents), finely powdered and dried

  • Anhydrous dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary bromo-ester (1.0 eq), the alcohol (1.2 eq), and finely powdered, anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of 0.1-0.5 M with respect to the bromo-ester.

  • Reaction: Stir the reaction mixture vigorously at room temperature or heat to 40-60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.

  • Extraction: Separate the layers. Extract the aqueous layer with diethyl ether (2x).

  • Washing: Combine the organic layers and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired ether.

Workflow A 1. Reaction Setup (Bromo-ester, Alcohol, K₂CO₃ in DMF) B 2. Reaction (RT to 60°C, Monitor by TLC) A->B C 3. Workup (Quench with H₂O, Extract with Et₂O) B->C D 4. Washing (Sat. NH₄Cl, Brine) C->D E 5. Drying and Concentration (MgSO₄, Rotovap) D->E F 6. Purification (Column Chromatography) E->F G Pure Ether Product F->G

Figure 2: General workflow for the traditional Williamson ether synthesis of secondary bromo-esters.

An Advanced Alternative: Copper-Catalyzed Ether Synthesis

Recent advancements have led to the development of a copper-catalyzed method for the synthesis of sterically hindered ethers from α-bromo carbonyl compounds.[9] This protocol is particularly well-suited for secondary bromo-esters as it proceeds under mild conditions, thus minimizing both elimination and saponification side reactions.

Key Advantages:

  • Mild Reaction Conditions: The reaction is typically carried out at room temperature.

  • Mild Base: Utilizes potassium phosphate (K₃PO₄), which is less likely to induce saponification.

  • High Yields: Often provides good to excellent yields for hindered substrates.

Experimental Protocol: Copper-Catalyzed Ether Synthesis of Secondary Bromo-Esters

This protocol is adapted from the literature for the synthesis of ethers from α-bromo carbonyl compounds.[9]

Materials:

  • Secondary bromo-ester

  • Alcohol (3.0 equivalents)

  • Copper(I) bromide - dimethyl sulfide complex (CuBr·SMe₂, 7.5 mol%)

  • Tricyclohexylphosphine (PCy₃, 10 mol%)

  • Potassium phosphate (K₃PO₄, 1.2 equivalents)

  • Anhydrous acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a vial, combine the secondary bromo-ester (1.0 eq), CuBr·SMe₂ (0.075 eq), PCy₃ (0.10 eq), and K₃PO₄ (1.2 eq).

  • Reagent Addition: Add anhydrous acetonitrile, followed by the alcohol (3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, dilute the mixture with dichloromethane and wash with water.

  • Extraction: Separate the layers and extract the aqueous layer with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield of Ether Incomplete reaction.Increase reaction time or slightly increase the temperature (for the traditional method). Ensure reagents are anhydrous.
Significant elimination byproduct formation.Lower the reaction temperature. Use a less sterically hindered alkoxide if possible. Consider switching to the copper-catalyzed method.
Saponification of the ester.Use a milder base (e.g., K₂CO₃ instead of NaH). Ensure the reaction temperature is not too high. The copper-catalyzed method is a good alternative.
Complex Product Mixture Multiple side reactions occurring.Re-evaluate the reaction conditions. The copper-catalyzed protocol often provides cleaner reactions.
No Reaction Deactivated substrate or poor quality reagents.Check the purity of the starting materials. Ensure the base is sufficiently strong to deprotonate the alcohol (for the traditional method).

Conclusion

The Williamson ether synthesis of secondary bromo-esters presents a significant synthetic challenge due to the inherent competition between S\textsubscript{N}2 and E2 pathways, as well as the potential for ester saponification. By carefully selecting milder bases, appropriate polar aprotic solvents, and maintaining lower reaction temperatures, the yield of the desired ether can be maximized in the traditional approach. For a more robust and often higher-yielding alternative, the copper-catalyzed etherification protocol offers a mild and efficient method for accessing these sterically hindered ethers. The choice between these two protocols will depend on the specific substrate, available reagents, and the desired scale of the reaction.

References

  • Ahluwalia, V. K., & Aggarwal, R. (2001). Organic Synthesis: Special Techniques. CRC Press.
  • Baar, M. R. (2018). A Safer, Greener Approach to the Williamson Ether Synthesis.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]

  • Li, Y., et al. (2020). Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. Organic Letters, 22(15), 5985–5989. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
  • That Chemist. (2023, September 29). Two Novel Approaches to Make Ethers [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2018, May 15). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]

  • Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function (8th ed.). W. H. Freeman.
  • Wikipedia. (2023, November 26). Williamson ether synthesis. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

  • Master Organic Chemistry. (2015, June 12). Intramolecular Williamson Ether Synthesis. [Link]

  • Wikipedia. (2023, November 26). Protecting group. [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]

  • Master Organic Chemistry. (2014, November 7). Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.2: Preparing Ethers. [Link]

  • EBSCO. (n.d.). Saponification | Research Starters. [Link]

  • ResearchGate. (2016, November). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]

  • YouTube. (2024, January 19). Advanced Organic Chemistry: Protecting Groups. [Link]

Sources

Application Notes & Protocols: Ethyl 4-bromopentanoate as a Versatile Synthon for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4-bromopentanoate is a highly valuable and versatile bifunctional molecule in medicinal chemistry and process development. Its structure, featuring a reactive secondary alkyl bromide and a readily modifiable ethyl ester, serves as an excellent starting point for a diverse array of pharmaceutical intermediates. The bromine atom acts as a proficient leaving group for nucleophilic substitution, enabling the introduction of nitrogen, oxygen, and carbon-based functionalities.[1][2] This guide provides in-depth application notes and detailed experimental protocols for the synthesis of key pharmaceutical scaffolds, including γ-valerolactone derivatives, N-alkylated amino esters, pyrrolidinones, and precursors for 5-aminolevulinic acid (ALA) analogs. The protocols are designed to be self-validating, with explanations grounded in mechanistic principles to empower researchers in their drug discovery and development endeavors.

Core Synthetic Strategies: Unleashing the Potential of this compound

The synthetic utility of this compound is primarily centered on the electrophilic nature of the carbon atom bonded to the bromine.[3] This allows for a range of nucleophilic substitution reactions, which are foundational in the construction of more complex molecules.

Intramolecular Cyclization: Synthesis of γ-Valerolactone (GVL)

Principle: γ-Valerolactone (GVL) is a prominent biomass-derived green solvent and a valuable chiral building block for synthesizing fine chemicals.[4] The synthesis of GVL from this compound proceeds via a two-step sequence: hydrolysis of the ester to the corresponding 4-bromopentanoic acid, followed by an intramolecular SN2 reaction where the carboxylate displaces the bromide to form the five-membered lactone ring.

Expertise & Experience: The choice of a mild base like sodium bicarbonate for the cyclization step is critical. Strong bases could promote the competing E2 elimination reaction, leading to the formation of unsaturated byproducts. The reaction is typically heated to provide the necessary activation energy for the intramolecular substitution.

Experimental Protocol: Synthesis of γ-Valerolactone

  • Ester Hydrolysis:

    • In a 250 mL round-bottom flask, dissolve this compound (1.0 eq.) in a 1:1 mixture of ethanol and water.

    • Add sodium hydroxide (1.1 eq.) and stir the mixture at room temperature for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Acidify the reaction mixture to pH ~2 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-bromopentanoic acid.

  • Lactonization:

    • Dissolve the crude 4-bromopentanoic acid in acetone.

    • Add sodium bicarbonate (1.5 eq.) to the solution.

    • Heat the mixture to reflux (approx. 56°C) and stir for 8-12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture, filter off the salts, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain pure γ-valerolactone.

Quantitative Data Summary

StepKey ReagentsSolventTemperatureTime (h)Typical Yield (%)
HydrolysisNaOHEthanol/WaterRoom Temp.4-6>95% (crude)
LactonizationNaHCO₃AcetoneReflux8-12~80-90%

Workflow Diagram

GVL_Synthesis A This compound B 4-Bromopentanoic Acid A->B 1. NaOH, EtOH/H₂O 2. HCl Workup C γ-Valerolactone (GVL) B->C NaHCO₃, Acetone, Reflux Pyrrolidinone_Synthesis A This compound + Benzylamine B Ethyl 4-(benzylamino)pentanoate A->B K₂CO₃, Acetonitrile, 80°C C 1-benzyl-5-methylpyrrolidin-2-one B->C Heat or Cat. Base (Lactamization) ALA_Analog_Synthesis A This compound B Ethyl 4-azidopentanoate A->B NaN₃, DMF, 60°C C Ethyl 4-aminopentanoate (ALA Analog Precursor) B->C H₂, Pd/C, Ethanol

Sources

Application Notes and Protocols: The Strategic Use of Ethyl 4-bromopentanoate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Bifunctional Building Block

In the intricate field of agrochemical synthesis, the selection of appropriate starting materials is paramount to achieving molecular complexity, biological efficacy, and manufacturing efficiency. Ethyl 4-bromopentanoate (CAS No: 27126-42-7), a bifunctional organic compound, has emerged as a valuable and versatile building block.[1][2] Its structure, featuring a reactive secondary bromide and an ester moiety, allows for sequential and orthogonal chemical modifications. This unique characteristic enables synthetic chemists to introduce specific side chains and build carbon skeletons essential for the bioactivity of modern pesticides, including insecticides, herbicides, and fungicides.

This guide provides an in-depth exploration of this compound's applications in agrochemical R&D. We will delve into its fundamental reactivity, showcase its role in the synthesis of high-value agrochemicals like insect pheromones, and provide detailed, field-tested protocols for its practical use in the laboratory. The causality behind experimental choices is emphasized to empower researchers to adapt and innovate upon these methodologies.

Section 1: Physicochemical Properties and Reactivity Profile

Understanding the inherent chemical nature of this compound is crucial for its effective utilization. The molecule's reactivity is dictated by its two primary functional groups: the ethyl ester and the secondary alkyl bromide.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 27126-42-7[2]
Molecular Formula C₇H₁₃BrO₂[1]
Molecular Weight 209.08 g/mol [1][2]
Appearance Colorless liquid
Boiling Point 212 °C[2]
Density 1.297 g/cm³[2]
SMILES CCOC(=O)CCC(C)Br[1]

The primary utility of this compound stems from the electrophilic carbon atom bonded to the bromine. Bromine is an excellent leaving group, making this position susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the straightforward formation of carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, which are the cornerstone of scaffold construction in agrochemical synthesis.

Simultaneously, the ethyl ester group can be manipulated. It can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or transesterified. This dual functionality allows for a multi-stage synthetic strategy where the bromide is reacted first, followed by modification of the ester group, or vice-versa.

Reactivity_Profile cluster_main This compound cluster_reactions Reaction Pathways cluster_products Product Scaffolds E4BP CCOC(=O)CH₂CH₂CH(Br)CH₃ SN2 Nucleophilic Substitution (Sₙ2) @ C4-Br bond E4BP->SN2 Ester_Mod Ester Modification @ Carbonyl E4BP->Ester_Mod Alkylation C-C, C-N, C-O, C-S Bond Formation SN2->Alkylation  + Nucleophile (Nu⁻) Acid Hydrolysis → Carboxylic Acid Ester_Mod->Acid  + H₃O⁺/OH⁻ Alcohol Reduction → Alcohol Ester_Mod->Alcohol  + Reducing Agent (e.g., LiAlH₄)

Fig 1. General reactivity pathways of this compound.

Section 2: Applications in Agrochemical Synthesis

The structural motif provided by this compound is found in various biologically active molecules, making it a strategic precursor in several agrochemical classes.

Synthesis of Insect Pheromones: A Case Study of Ethyl 4-methyloctanoate

Insect pheromones are highly specific chemical signals used for mating disruption and pest monitoring, representing an environmentally benign approach to pest management.[3][4] Ethyl 4-methyloctanoate is the primary aggregation pheromone for the Rhinoceros Beetle (Oryctes rhinoceros), a major pest of palm plantations.[5][6]

The synthesis of this pheromone often involves the coupling of a Grignard reagent derived from a butyl halide with a chiral precursor that introduces the methyl-branched stereocenter. A conceptually similar and highly effective approach involves the alkylation of a malonic ester with a haloalkane, followed by decarboxylation.[7] this compound can be envisioned as a key synthon in related strategies for building the carbon backbone of such pheromones. For instance, its reaction with an appropriate organometallic reagent can directly form the main chain of the target molecule. A well-documented synthesis of Ethyl 4-methyloctanoate utilizes 1-chloro-2-methylhexane and diethyl malonate, showcasing a similar bond-forming strategy that highlights the industrial relevance of such building blocks.[7]

Building Block for Heterocyclic Agrochemicals

Many modern herbicides, fungicides, and insecticides are based on complex heterocyclic cores.[8][9] this compound is an ideal reagent for introducing a (4-ethoxycarbonyl)pentan-2-yl side chain onto these rings via N-alkylation or C-alkylation. This appended chain can be critical for modulating the molecule's lipophilicity, which in turn affects its uptake, translocation within the plant or insect, and interaction with the target protein.

For example, the synthesis of novel fungicidal oxetane derivatives involves substitution reactions where a leaving group is displaced by a nucleophilic heterocycle like 1H-1,2,4-triazole.[10] Similarly, the synthesis of certain isoxazole-based fungicides and antibacterials involves cycloaddition reactions where the substituents on the starting materials dictate the final structure and activity.[11] The pentanoate side chain from this compound can be strategically incorporated into precursors for such syntheses to fine-tune the biological properties of the final compound.

Section 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating and provide a clear, step-by-step guide for common transformations involving bromoalkanoate esters.

Protocol 1: Synthesis of Ethyl 4-(phenylthio)pentanoate (Model Reaction for Fungicide Precursor)

This protocol demonstrates a typical Sₙ2 reaction, a fundamental transformation for this substrate. It models the attachment of the side chain to a sulfur-containing nucleophile, a common feature in certain classes of fungicides and other bioactive molecules.

Reaction Workflow:

Protocol_1_Workflow Start Dissolve Thiophenol & Base (e.g., K₂CO₃) in Acetone Add_E4BP Add this compound dropwise at room temp. Start->Add_E4BP Reflux Heat mixture to reflux (e.g., 5-8 hours) Add_E4BP->Reflux Monitor Monitor reaction by TLC or GC-MS Reflux->Monitor Workup Filter solids, remove solvent in vacuo Monitor->Workup Extraction Dissolve in Ether, wash with H₂O & Brine Workup->Extraction Purify Dry (Na₂SO₄), concentrate, and purify via column chromatography Extraction->Purify

Fig 2. Experimental workflow for Sₙ2 reaction with Thiophenol.

Materials and Reagents:

ReagentCAS No.MW ( g/mol )AmountMoles (mmol)
This compound27126-42-7209.082.09 g10.0
Thiophenol108-98-5110.181.10 g10.0
Potassium Carbonate (K₂CO₃)584-08-7138.212.07 g15.0
Acetone67-64-158.0850 mL-
Diethyl Ether60-29-774.12As needed-
Saturated BrineN/AN/AAs needed-
Anhydrous Sodium Sulfate7757-82-6142.04As needed-

Step-by-Step Methodology:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium carbonate (2.07 g, 15.0 mmol) and 50 mL of acetone.

  • Addition of Nucleophile: Add thiophenol (1.10 g, 10.0 mmol) to the stirring suspension. Stir for 15 minutes at room temperature to facilitate the formation of the thiophenolate salt.

  • Addition of Electrophile: Add this compound (2.09 g, 10.0 mmol) dropwise to the mixture over 5 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system until the starting bromide spot is consumed.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting oil in 100 mL of diethyl ether. Transfer the solution to a separatory funnel and wash with water (2 x 50 mL) and then with saturated brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography (e.g., 95:5 Hexane:Ethyl Acetate) to yield the pure Ethyl 4-(phenylthio)pentanoate.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Expected yield: 80-90%.

Protocol 2: Hydrolysis to 4-Bromopentanoic Acid

This protocol details the conversion of the ester to a carboxylic acid, a key intermediate that can be coupled with amines to form amides—a common linkage in many agrochemicals, such as diamide insecticides.[8]

Materials and Reagents:

ReagentCAS No.MW ( g/mol )AmountMoles (mmol)
This compound27126-42-7209.084.18 g20.0
Lithium Hydroxide (LiOH)1310-65-223.950.72 g30.0
Tetrahydrofuran (THF)109-99-972.1140 mL-
Water7732-18-518.0220 mL-
1M Hydrochloric Acid (HCl)7647-01-036.46~35 mL~35
Ethyl Acetate141-78-688.11As needed-

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask, dissolve this compound (4.18 g, 20.0 mmol) in a mixture of THF (40 mL) and water (20 mL).

  • Addition of Base: Add lithium hydroxide (0.72 g, 30.0 mmol) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting ester is no longer visible.

  • Quenching: Concentrate the reaction mixture under reduced pressure to remove most of the THF.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~2 by the dropwise addition of 1M HCl. A white precipitate or oil may form.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromopentanoic acid as a crude oil or solid. The product can be used in the next step without further purification or can be purified by recrystallization or chromatography if necessary. Expected yield: >95%.

Section 4: Safety and Handling

This compound is classified as an irritant.[1] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][12]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly sealed.

Section 5: Conclusion

This compound serves as a powerful and strategic tool in the arsenal of the agrochemical synthesis chemist. Its predictable reactivity and bifunctional nature provide a reliable platform for constructing complex molecular architectures. By enabling the introduction of tailored side chains, this building block plays a crucial role in the rational design and development of next-generation herbicides, fungicides, and insecticides. The protocols and insights provided herein are intended to serve as a practical guide for researchers aiming to leverage the full synthetic potential of this valuable intermediate.

References

  • Reaction of ethyl 4-bromo-2-ethoxycarbonyl-2 pentenoate with some nucleophiles. (n.d.). Google Scholar.
  • This compound | C7H13BrO2. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • ethyl bromoacetate. (n.d.). Organic Syntheses Procedure. Retrieved January 7, 2026, from [Link]

  • Design, synthesis, and herbicidal activity of sec-p-menthane-7-amine derivatives as botanical herbicides. (2022). National Institutes of Health (NIH). Retrieved January 7, 2026, from [Link]

  • CAS No : 2969-81-5 | Product Name : Ethyl 4-Bromobutanoate. (n.d.). Pharmaffiliates. Retrieved January 7, 2026, from [Link]

  • ETHYL 4-BROMOBUTANOATE | CAS 2969-81-5. (n.d.). Matrix Fine Chemicals. Retrieved January 7, 2026, from [Link]

  • Method for producing ethyl 4-methyloctanoate. (2017). Google Patents.
  • Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds. (2023). National Institutes of Health (NIH). Retrieved January 7, 2026, from [Link]

  • Concise asymmetric syntheses of (S)-ethyl 4-methyloctanoate and its acid. (2018). Arkat USA. Retrieved January 7, 2026, from [Link]

  • Synthesis of Biologically Active and Environmental Friendly Insect Pesticides: Pheromones. (2009). Asian Journal of Chemistry. Retrieved January 7, 2026, from [Link]

  • Synthetic studies of biologically active natural products contributing to pesticide development. (2020). National Institutes of Health (NIH). Retrieved January 7, 2026, from [Link]

  • Synthesis and evaluation of antifungal and antibacterial activity of ethyl 3,5-diarylisoxazole-4-carboxylates. (2009). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Synthetic approaches to the 2010-2014 new agrochemicals. (2015). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Synthesis of ethyl 4-methyloctanoate (1) from natural citronellol 20. (2016). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Oxetane derivatives, their preparation and their use as anti-fungal or fungicidal agents. (1995). Google Patents.

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Application Notes and Protocols: Grignard Reaction Involving Ethyl 4-bromopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Grignard reaction stands as a cornerstone of carbon-carbon bond formation in synthetic organic chemistry.[1] While classically employed with simple alkyl or aryl halides, its application to functionalized substrates presents both unique opportunities and significant challenges. This guide provides an in-depth analysis of the Grignard reaction involving Ethyl 4-bromopentanoate, a substrate containing both a halogen for reagent formation and an ester moiety susceptible to nucleophilic attack. We explore the critical issue of chemoselectivity, detailing the competing intramolecular and intermolecular reaction pathways. Two detailed protocols are presented: one designed to favor intramolecular cyclization and another optimized for intermolecular reaction with an external electrophile, providing researchers with the tools to control the reaction outcome for the synthesis of valuable chemical intermediates.

Introduction: The Duality of Functionalized Grignard Reagents

Organomagnesium halides, or Grignard reagents, are powerful nucleophiles and strong bases formed by the reaction of an organic halide with magnesium metal.[2][3][4] Their utility in forming new C-C bonds by reacting with electrophiles like aldehydes, ketones, and esters is fundamental to organic synthesis.[3][5]

The use of a bifunctional substrate such as this compound introduces a layer of complexity. The molecule possesses the alkyl bromide necessary for the formation of the organomagnesium species, but it also contains an electrophilic ester group.[6][7] Upon formation, the nascent Grignard reagent is presented with a choice:

  • Intramolecular Reaction: The nucleophilic carbon can attack the ester carbonyl within the same molecule, leading to a cyclized product.

  • Intermolecular Reaction: The reagent can react with an external electrophile added to the system or with the ester of another molecule of the starting material, leading to linear or polymeric products.

Controlling this chemoselectivity is paramount. Factors such as temperature, concentration, and the order of reagent addition dictate the dominant reaction pathway. Low temperatures, for instance, can stabilize the functionalized Grignard reagent, preventing premature side reactions and allowing for a controlled subsequent reaction with a desired electrophile.[8][9] This document provides the theoretical grounding and practical protocols to navigate these challenges effectively.

Mechanistic Considerations: A Tale of Competing Pathways

The successful application of this compound in a Grignard reaction hinges on understanding and controlling the kinetics of three potential reaction routes that emerge after the initial formation of the Grignard reagent.

2.1. Formation of the Organomagnesium Halide

The reaction is initiated by the oxidative insertion of magnesium metal into the carbon-bromine bond.[10][11] This process transforms the electrophilic carbon of the alkyl bromide into a highly nucleophilic, carbanion-like carbon.[12] The reaction must be conducted under strictly anhydrous conditions in an aprotic ether solvent, such as tetrahydrofuran (THF) or diethyl ether, which is crucial for stabilizing the formed Grignard reagent through coordination.[13][14] Any protic solvent or atmospheric moisture will rapidly protonate and destroy the reagent.[2][15]

cluster_start Starting Material cluster_reagent Grignard Formation cluster_paths Competing Reaction Pathways start This compound reagent 4-(ethoxycarbonyl)butylmagnesium bromide start->reagent  + Mg(0)  THF, Anhydrous intra Intramolecular Cyclization reagent->intra  High Dilution inter_e Intermolecular Reaction (with added Electrophile E+) reagent->inter_e  Low Temp,  + E+ inter_self Intermolecular Self-Condensation reagent->inter_self  High Concentration

Caption: Competing pathways for the Grignard reagent from this compound.

2.2. The Competing Pathways

  • Intramolecular Cyclization: Under dilute conditions, the reactive ends of the molecule are more likely to find each other than another molecule. The nucleophilic carbon attacks the intramolecular ester carbonyl, forming a five-membered ring. The initial product is a magnesium alkoxide of a cyclic hemiacetal (a lactol), which upon acidic workup yields 1-methylcyclopentanol.

  • Intermolecular Reaction with an External Electrophile: If the Grignard reagent is formed at a low temperature (e.g., -78 °C) where it is more stable and less prone to side reactions, it can be "trapped" by the subsequent addition of a more reactive external electrophile, like benzaldehyde.[8] This is often the desired pathway in functional group elaboration.

  • Intermolecular Self-Condensation: At higher concentrations, a molecule of the formed Grignard reagent is statistically more likely to react with the ester group of an unreacted starting material molecule. This leads to the formation of a ketone, which is itself highly reactive towards another Grignard molecule, ultimately resulting in oligomers or polymers and a complex product mixture.[7][16]

Experimental Protocols

General Safety Note: Grignard reactions are highly exothermic and react violently with water. All glassware must be rigorously dried (oven or flame-dried under vacuum), and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon). Diethyl ether and THF are extremely flammable.[15][17]

Protocol 1: Intramolecular Cyclization to Synthesize 1-Methylcyclopentanol

Objective: To favor the intramolecular pathway to synthesize the corresponding cyclized alcohol.

Principle: This procedure utilizes high dilution (Boudouard-Grignard conditions) to kinetically favor the intramolecular reaction over intermolecular self-condensation. The slow addition of the bromoester maintains a low concentration of the starting material.

ParameterValue/ConditionRationale
Solvent Anhydrous Tetrahydrofuran (THF)Stabilizes the Grignard reagent via coordination.[13]
Concentration ~0.05 MHigh dilution favors intramolecular reactions.
Temperature Reflux (~66 °C in THF)Provides activation energy for Grignard formation.
Addition Rate Very Slow (e.g., over 4-6 hours)Maintains a low instantaneous concentration of the reagent.
Workup Saturated aq. NH₄Cl, then dil. HClMild quench to hydrolyze the magnesium alkoxide.

Materials:

  • Magnesium turnings (activated)

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine crystal (for activation)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • 2 M Hydrochloric acid (HCl)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a flow of nitrogen and allow it to cool to room temperature.

  • Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine. Gently warm the flask with a heat gun under nitrogen flow until the purple iodine vapor sublimes and coats the magnesium, then allow it to cool.

  • Initiation: Add a portion of the anhydrous THF to the flask to cover the magnesium. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the remaining anhydrous THF.

  • Reaction: Add a small aliquot (~5%) of the bromoester solution to the magnesium suspension and warm gently. The reaction is initiated when the brown iodine color fades and gentle bubbling is observed.[17] Once initiated, heat the mixture to a gentle reflux.

  • Slow Addition: Add the remainder of the this compound solution dropwise from the funnel over 4-6 hours to maintain a gentle reflux.

  • Completion: After the addition is complete, continue to reflux for an additional 1 hour until most of the magnesium is consumed.

  • Workup: Cool the reaction flask in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. Once the initial vigorous reaction subsides, add 2 M HCl to dissolve the remaining magnesium salts.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Protocol 2: Intermolecular Reaction with Benzaldehyde

Objective: To form the Grignard reagent in situ at low temperature and trap it with an external electrophile.

Principle: At low temperatures (-78 °C), the formed Grignard reagent is more stable and less likely to undergo side reactions.[8] Its formation is followed by the immediate addition of benzaldehyde, a reactive electrophile, which is consumed preferentially over any intramolecular or self-condensation pathways.

Workflow for Intermolecular Grignard Reaction A 1. Apparatus Setup (Inert Atmosphere, Dry) B 2. Grignard Formation - Add this compound  to Mg in THF - Maintain at -78 °C A->B C 3. Electrophile Addition - Slowly add Benzaldehyde - Maintain at -78 °C B->C D 4. Warm & Quench - Warm to 0 °C - Quench with sat. NH₄Cl C->D E 5. Aqueous Workup - Acidify with HCl - Extract with Ether D->E F 6. Purification - Dry & Concentrate - Column Chromatography E->F

Sources

Application Notes & Protocols: Strategic Applications of Ethyl 4-Bromopentanoate in Malonic Ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The malonic ester synthesis is a foundational and highly versatile carbon-carbon bond-forming reaction in organic chemistry, enabling the preparation of a wide array of substituted carboxylic acids.[1][2] This guide provides an in-depth technical overview and detailed protocols for the application of ethyl 4-bromopentanoate as a functionalized alkylating agent in the malonic ester synthesis. We will explore the synthesis of complex acyclic structures, such as substituted glutaric acids, which are valuable intermediates in medicinal chemistry and materials science. This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and the practical, field-proven methodologies required for successful synthesis.

Core Principles: The Malonic Ester Synthesis

The malonic ester synthesis transforms an alkyl halide (R-X) into a carboxylic acid containing two additional carbon atoms (R-CH₂COOH).[3] The process leverages diethyl malonate, an inexpensive and readily available starting material, as a synthetic equivalent of a ⁻CH₂COOH synthon.[4] The reaction's efficacy is rooted in the high acidity of the α-protons of diethyl malonate (pKa ≈ 13), which are positioned between two electron-withdrawing carbonyl groups.[5] This acidity allows for easy deprotonation by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.[5][6]

The synthesis proceeds through a well-defined, four-step sequence:

  • Enolate Formation: Deprotonation of the α-carbon to create a potent nucleophile.[1]

  • Alkylation: A nucleophilic substitution (SN2) reaction between the enolate and an alkyl halide.[7][8]

  • Saponification: Hydrolysis of the ester groups to form a substituted malonic acid.[3]

  • Decarboxylation: Thermal removal of one carboxyl group to yield the final substituted acetic acid.[1][8]

The use of a functionalized alkyl halide, such as this compound, expands the synthetic utility of this reaction far beyond simple alkyl chains, allowing for the introduction of latent functionality that can be used to construct more complex molecular architectures.

Primary Application: Synthesis of 3-Carboxyheptanedioic Acid

A primary application of this compound in this synthesis is the preparation of 3-carboxyheptanedioic acid (also known as 3-(3-carboxypropyl)glutaric acid). This molecule serves as a valuable building block, particularly for polymers and specialty chemicals, due to its three carboxylic acid functional groups. The synthesis of substituted glutaric acids is a known and powerful extension of the malonic ester methodology.[9]

Detailed Reaction Mechanism

The reaction proceeds through the canonical malonic ester synthesis pathway. The key distinction is that the alkylating agent itself contains an ester group, leading to a tri-ester intermediate which is subsequently hydrolyzed.

  • Step 1: Enolate Formation. Sodium ethoxide (NaOEt), prepared in situ from sodium metal and anhydrous ethanol, acts as the base. It is critical to use an alkoxide base that matches the alcohol portion of the ester (ethoxide for ethyl esters) to prevent transesterification, a side reaction that would scramble the ester groups and complicate the product mixture.[3][4] The base abstracts an acidic α-proton from diethyl malonate to form a resonance-stabilized sodium enolate.

  • Step 2: C-Alkylation. The nucleophilic enolate attacks the electrophilic carbon of this compound in an SN2 reaction. The bromide ion is displaced, forming a new carbon-carbon bond and yielding a tri-ethyl ester intermediate.

  • Step 3: Saponification (Hydrolysis). The resulting tri-ester is treated with a strong base, such as aqueous sodium hydroxide (NaOH), and heated. This saponifies all three ester groups into sodium carboxylate salts. Subsequent acidification with a strong mineral acid (e.g., HCl, H₂SO₄) protonates the carboxylates to yield the intermediate 2-(3-carboxypropyl)propane-1,3-dioic acid.[3]

  • Step 4: Decarboxylation. The substituted malonic acid is then heated in the acidic solution. The β-dicarboxylic acid moiety is thermally unstable and readily undergoes decarboxylation (loss of CO₂) through a cyclic transition state to yield the final product, 3-carboxyheptanedioic acid.[5][6]

Visualization of the Reaction Mechanism

Malonic Ester Synthesis Mechanism Mechanism for the Synthesis of 3-Carboxyheptanedioic Acid cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation (SN2) cluster_2 Step 3: Saponification cluster_3 Step 4: Decarboxylation A Diethyl Malonate B Sodium Diethyl Malonate (Enolate) A->B Deprotonation D Tri-ester Intermediate B->D SN2 Attack NaOEt NaOEt in EtOH C This compound C->D E Substituted Malonic Acid (Tricarboxylic Acid) D->E Hydrolysis F 3-Carboxyheptanedioic Acid E->F Decarboxylation NaOH 1. NaOH, H₂O, Δ 2. H₃O⁺ Heat Δ (-CO₂)

Caption: Reaction mechanism for the synthesis of 3-carboxyheptanedioic acid.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of 3-carboxyheptanedioic acid.

Materials & Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
Sodium (Na)Na22.991.15 g50.01.0
Anhydrous EthanolC₂H₅OH46.0750 mL--
Diethyl MalonateC₇H₁₂O₄160.178.81 g55.01.1
This compoundC₇H₁₃BrO₂209.0810.45 g50.01.0
Sodium Hydroxide (NaOH)NaOH40.007.50 g187.53.75
Conc. HCl (37%)HCl36.46As needed--
Step-by-Step Protocol

Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. Sodium metal reacts violently with water. All glassware must be thoroughly dried. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Part A: Alkylation

  • Preparation of Sodium Ethoxide: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 50 mL of anhydrous ethanol. Carefully add 1.15 g (50.0 mmol) of sodium metal in small pieces at a rate that maintains a controllable reflux. Stir until all the sodium has dissolved completely.

  • Enolate Formation: Cool the resulting sodium ethoxide solution to room temperature. Add 8.81 g (55.0 mmol) of diethyl malonate dropwise over 10 minutes with continuous stirring.

  • Alkylation Reaction: To the stirred solution of the enolate, add 10.45 g (50.0 mmol) of this compound dropwise via an addition funnel over 30 minutes.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to reflux (approx. 78-80 °C) for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

Part B: Hydrolysis and Decarboxylation

  • Solvent Removal: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Saponification: To the residue, add a solution of 7.50 g (187.5 mmol) of sodium hydroxide in 50 mL of water. Heat the mixture to reflux for 3 hours to ensure complete hydrolysis of all three ester groups.

  • Acidification: Cool the reaction mixture in an ice bath. Carefully acidify the solution by slowly adding concentrated hydrochloric acid until the pH is ~1-2.

  • Decarboxylation & Isolation: Gently heat the acidic solution to reflux for an additional 4-6 hours to effect decarboxylation. A steady evolution of CO₂ gas should be observed initially.

  • Work-up: After cooling, transfer the solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 3-carboxyheptanedioic acid can be purified by recrystallization from a suitable solvent system, such as water or an ethyl acetate/hexane mixture.

Visualization of the Experimental Workflow

Experimental Workflow Workflow for Synthesis of 3-Carboxyheptanedioic Acid start Start: Assemble Dry Glassware under N₂ step1 Prepare NaOEt in Anhydrous EtOH start->step1 step2 Add Diethyl Malonate (Enolate Formation) step1->step2 step3 Add this compound (Alkylation) step2->step3 step4 Reflux (3-4h) step3->step4 step5 Evaporate Ethanol step4->step5 step6 Add NaOH(aq) and Reflux (Saponification) step5->step6 step7 Cool and Acidify with Conc. HCl step6->step7 step8 Reflux (Decarboxylation) step7->step8 step9 Cool and Extract with Ethyl Acetate step8->step9 step10 Wash, Dry, and Concentrate Organic Phase step9->step10 end Purify by Recrystallization (Final Product) step10->end

Caption: Experimental workflow from starting materials to purified product.

Advanced Application: Potential for Intramolecular Lactonization

For drug development professionals, the synthesis of heterocyclic structures like lactones is of paramount importance. The intermediate formed after alkylation and selective hydrolysis presents an opportunity for intramolecular cyclization. While the protocol above drives the reaction to the fully hydrolyzed product, modifying the workup could potentially yield a lactone.

For instance, if only the two malonic ester groups were hydrolyzed and decarboxylated under milder acidic conditions, the ester on the pentanoate side chain might remain intact. The resulting molecule, 5-ethoxycarbonyl-heptanoic acid, could then be induced to cyclize. A more direct route would involve the fully hydrolyzed tricarboxylic acid. Under dehydrating conditions (e.g., heating with acetic anhydride or using a Dean-Stark apparatus), one of the terminal carboxyl groups could react with the central carboxyl group to form a cyclic anhydride, or more complex lactonization could be explored. This highlights the versatility of the initial adduct as a precursor to multiple complex structures.

Conclusion

The use of this compound as an alkylating agent in the malonic ester synthesis is a powerful strategy for constructing functionalized dicarboxylic acids. The primary application leads to 3-carboxyheptanedioic acid, a versatile trifunctional building block. The methodology is robust, relying on well-established chemical principles of enolate chemistry. By providing a detailed mechanistic understanding and a reliable experimental protocol, this guide equips researchers to leverage this reaction for the synthesis of complex molecular targets relevant to pharmaceuticals, polymers, and fine chemicals.

References

  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

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  • Semantic Scholar. (n.d.). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. [https://www.semanticscholar.org/paper/Synthetic-Route-to-Diethyl-Alkyl(substituted-the-of-Piórko-Abd-El-Aziz/9a18d1722883f3e8b7c7e5e347895055b8e9076f]([Link]

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Synthesis of γ-Keto Esters Utilizing Ethyl 4-Bromopentanoate: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, γ-keto esters stand as pivotal intermediates, valued for their versatile functionality that serves as a gateway to a diverse array of complex molecules, including pharmaceuticals, natural products, and specialty chemicals. Their inherent 1,4-dicarbonyl motif allows for a rich variety of subsequent chemical transformations. This technical guide provides a comprehensive exploration of robust and field-proven methodologies for the synthesis of γ-keto esters, with a specific focus on the strategic utilization of ethyl 4-bromopentanoate as a readily accessible starting material.

This document moves beyond a simple recitation of procedural steps, offering in-depth analysis of the underlying chemical principles, comparative insights into various synthetic routes, and detailed, step-by-step protocols. The aim is to equip researchers, scientists, and drug development professionals with the practical knowledge and technical expertise required to confidently and efficiently synthesize these valuable compounds.

Strategic Approaches to γ-Keto Ester Synthesis from this compound

The synthesis of γ-keto esters from this compound can be effectively achieved through several key synthetic strategies. The choice of method often depends on the desired substitution pattern of the final product, the availability of other reagents, and considerations of functional group tolerance. This guide will focus on three primary and highly effective approaches:

  • Acetoacetic Ester Synthesis: A classic and reliable method for forming carbon-carbon bonds, offering a straightforward route to a wide range of γ-keto esters through the alkylation of an enolate.

  • The Reformatsky Reaction: This organozinc-mediated reaction provides a powerful tool for the formation of β-hydroxy esters, which can be subsequently oxidized to the target γ-keto esters. It is particularly useful when reacting with aldehydes or ketones.

  • Organocuprate Chemistry: Offering a milder alternative to more reactive organometallic reagents, organocuprates can be employed for the coupling with derivatives of this compound.

The following sections will delve into the mechanistic details, practical considerations, and detailed experimental protocols for each of these methodologies.

Method 1: The Acetoacetic Ester Synthesis

The acetoacetic ester synthesis is a cornerstone of carbon-carbon bond formation in organic chemistry.[1] It leverages the enhanced acidity of the α-protons of ethyl acetoacetate, which are flanked by two carbonyl groups, to generate a stabilized enolate that can act as a potent nucleophile.[2][3]

Mechanistic Rationale

The synthesis proceeds through a well-established, two-step sequence:

  • Enolate Formation: A moderately strong base, such as sodium ethoxide, is used to deprotonate the α-carbon of ethyl acetoacetate. This creates a resonance-stabilized enolate, which is a soft nucleophile.[2] The choice of an alkoxide base that matches the ester group of the acetoacetate is crucial to prevent transesterification side reactions.[3]

  • Nucleophilic Alkylation: The generated enolate then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide.[4] In this context, this compound serves as the electrophile. The secondary nature of the bromide in this compound means that reaction conditions should be carefully controlled to favor substitution over potential elimination side reactions.

  • Hydrolysis and Decarboxylation: The resulting substituted β-keto ester is then subjected to acidic or basic hydrolysis, followed by heating. This process first hydrolyzes the ester functionalities and then induces decarboxylation of the β-keto acid intermediate to yield the final γ-keto ester.[4]

acetoacetic_ester_synthesis EAA Ethyl Acetoacetate Enolate Enolate Intermediate EAA->Enolate NaOEt, EtOH Alkylated_Ester Alkylated β-Keto Ester Enolate->Alkylated_Ester S N 2 Attack E4BP This compound E4BP->Alkylated_Ester Keto_Acid β-Keto Acid Intermediate Alkylated_Ester->Keto_Acid H3O+, Δ Gamma_Keto_Ester γ-Keto Ester Keto_Acid->Gamma_Keto_Ester - CO2 reformatsky_reaction E4BP This compound Organozinc Organozinc Reagent E4BP->Organozinc Zn, Toluene Alkoxide Zinc Alkoxide Organozinc->Alkoxide Carbonyl Aldehyde/Ketone Carbonyl->Alkoxide Hydroxy_Ester β-Hydroxy Ester Alkoxide->Hydroxy_Ester H3O+ Gamma_Keto_Ester γ-Keto Ester Hydroxy_Ester->Gamma_Keto_Ester Oxidation (e.g., PCC) organocuprate_coupling RLi 2 R-Li Gilman Lithium Dialkylcuprate (R2CuLi) RLi->Gilman CuI CuI CuI->Gilman Gamma_Keto_Ester γ-Keto Ester Gilman->Gamma_Keto_Ester E4BP This compound E4BP->Gamma_Keto_Ester

Sources

Versatile Pathways to Five-Membered Heterocycles: Application Notes for the Synthesis of γ-Valerolactone and N-Substituted Pyrrolidin-2-ones from Ethyl 4-Bromopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl 4-Bromopentanoate as a Strategic Precursor

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the efficient construction of heterocyclic scaffolds is of paramount importance. This compound emerges as a highly versatile and strategic starting material for the synthesis of valuable five-membered heterocyclic compounds. Its linear five-carbon chain, functionalized with an ester at one terminus and a reactive secondary bromide at the C4 position, provides a perfect template for intramolecular cyclization reactions. This application note provides detailed protocols and mechanistic insights for the preparation of two key classes of heterocycles from this precursor: the green solvent and potential biofuel, γ-valerolactone (GVL), and the pharmaceutically relevant N-substituted pyrrolidin-2-ones. The methodologies presented herein are designed for researchers, scientists, and professionals in drug development, offering robust and reproducible procedures with a focus on explaining the rationale behind experimental choices.

Part 1: Synthesis of γ-Valerolactone (GVL) via Intramolecular O-Alkylation

γ-Valerolactone (GVL) is a bio-derived platform chemical with a wide array of applications, including its use as a sustainable solvent, a fuel additive, and a precursor for polymers and other valuable chemicals.[1][2] The synthesis of GVL from this compound proceeds through a two-step sequence involving hydrolysis of the bromide followed by an acid-catalyzed intramolecular esterification (lactonization).

Reaction Mechanism

The reaction commences with the nucleophilic substitution of the bromide ion by a hydroxide ion to form ethyl 4-hydroxypentanoate. This intermediate, under acidic conditions, undergoes protonation of the ester carbonyl, enhancing its electrophilicity. The pendant hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. Subsequent elimination of ethanol yields the stable, five-membered lactone, γ-valerolactone.

GVL_Synthesis start This compound intermediate Ethyl 4-hydroxypentanoate start->intermediate 1. Hydrolysis (e.g., NaHCO₃, H₂O) product γ-Valerolactone intermediate->product 2. Intramolecular    Cyclization (H⁺ cat.)

Caption: Reaction pathway for the synthesis of γ-Valerolactone.

Experimental Protocol: Preparation of γ-Valerolactone

Materials:

  • This compound (1.0 eq)

  • Sodium bicarbonate (NaHCO₃) (1.5 eq)

  • Deionized water

  • Diethyl ether

  • Concentrated sulfuric acid (H₂SO₄) (catalytic amount)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Saturated aqueous sodium chloride (brine)

Procedure:

  • Hydrolysis: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a 1:1 mixture of water and a suitable organic co-solvent like acetone. Add sodium bicarbonate and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Work-up and Extraction: After cooling to room temperature, acidify the reaction mixture with dilute HCl. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Cyclization: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield crude ethyl 4-hydroxypentanoate. To the crude intermediate, add a catalytic amount of concentrated sulfuric acid. Heat the mixture gently (e.g., 60-80 °C) for 1-2 hours to promote lactonization.

  • Purification: The resulting γ-valerolactone can be purified by distillation under reduced pressure.

Characterization Data for γ-Valerolactone
Parameter Value
Appearance Colorless liquid
¹H NMR (CDCl₃) δ 4.65 (m, 1H), 2.55 (m, 2H), 2.38 (m, 1H), 1.85 (m, 1H), 1.41 (d, J=6.4 Hz, 3H)[3]
¹³C NMR (CDCl₃) δ 177.1, 77.3, 29.6, 29.0, 20.9[3]
Boiling Point 207-208 °C

Part 2: Synthesis of N-Substituted Pyrrolidin-2-ones via Intramolecular N-Alkylation

N-substituted pyrrolidin-2-ones are a privileged scaffold in medicinal chemistry, found in a variety of biologically active compounds with applications as anticonvulsant, anti-inflammatory, and nootropic agents.[4][5] The synthesis from this compound involves a two-step, one-pot reaction with a primary amine.

Reaction Mechanism

The synthesis is initiated by the N-alkylation of a primary amine with this compound. The amine acts as a nucleophile, displacing the bromide to form an ethyl 4-(alkylamino)pentanoate intermediate. This is followed by an intramolecular aminolysis (lactamization), where the secondary amine attacks the ester carbonyl. This cyclization is often promoted by heating and results in the formation of the stable five-membered lactam ring with the elimination of ethanol.

Pyrrolidinone_Synthesis start This compound + R-NH₂ intermediate Ethyl 4-(alkylamino)pentanoate start->intermediate 1. N-Alkylation (Base, Solvent) product N-substituted 5-methylpyrrolidin-2-one intermediate->product 2. Intramolecular    Aminolysis (Heat)

Caption: General scheme for N-substituted pyrrolidin-2-one synthesis.

Experimental Protocol: Preparation of N-Benzyl-5-methylpyrrolidin-2-one

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a stirred solution of this compound in anhydrous acetonitrile in a round-bottom flask, add benzylamine and potassium carbonate.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress by TLC. The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient).

Expected Characterization Data for N-Alkyl-5-methylpyrrolidin-2-ones
Compound ¹H NMR (CDCl₃) - Approximate Shifts (δ ppm) ¹³C NMR (CDCl₃) - Approximate Shifts (δ ppm)
N-Benzyl-5-methylpyrrolidin-2-one 7.35-7.20 (m, 5H, Ar-H), 4.95 (d, 1H), 4.25 (d, 1H), 3.80 (m, 1H), 2.50-2.20 (m, 2H), 1.90-1.70 (m, 2H), 1.20 (d, 3H, CH₃)175.0 (C=O), 138.0 (Ar-C), 128.5 (Ar-CH), 127.5 (Ar-CH), 127.0 (Ar-CH), 55.0 (N-CH), 48.0 (N-CH₂), 31.0 (CH₂), 29.0 (CH₂), 20.0 (CH₃)
5-Methyl-2-pyrrolidone (for comparison)6.5 (br s, 1H, NH), 3.8 (m, 1H), 2.4-2.1 (m, 2H), 1.9-1.6 (m, 2H), 1.2 (d, 3H)[6]179.0 (C=O), 55.0 (CH), 31.0 (CH₂), 29.0 (CH₂), 22.0 (CH₃)[6]

Applications in Drug Development and Beyond

The heterocyclic cores synthesized from this compound are of significant interest to the pharmaceutical industry. Pyrrolidin-2-one derivatives have demonstrated a wide range of biological activities, including antiarrhythmic, antihypertensive, and antimicrobial properties.[7][8] The ability to readily introduce various substituents on the nitrogen atom allows for the creation of diverse chemical libraries for high-throughput screening and lead optimization.

γ-Valerolactone, beyond its role as a green solvent, is being explored as a precursor for the synthesis of other valuable molecules and has been investigated for its own biological effects.[2] Its sustainable production from biomass further enhances its appeal in creating more environmentally friendly pharmaceutical processes.[1]

Conclusion

This compound serves as an accessible and versatile starting material for the synthesis of γ-valerolactone and N-substituted pyrrolidin-2-ones. The protocols detailed in this application note provide a solid foundation for researchers to produce these valuable heterocyclic compounds. The straightforward nature of these intramolecular cyclization reactions, coupled with the significant biological and industrial relevance of the products, underscores the utility of this compound as a strategic building block in modern organic synthesis.

References

  • Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. Pharmacol Rep. 2010 Jan-Feb;62(1):68-85.
  • γ-Valerolactone(108-29-2) 13C NMR spectrum. ChemicalBook.
  • SYNTHESIS OF OPTICALLY ACTIVE γ-VALEROLACTONE AND γ-NONANOLACTONE VIA OPTICAL RESOLUTION USING CHIRAL AMINE DERIVED FROM AMINO. HETEROCYCLES. 2010;81(2):421-429.
  • Gamma-Valerolactone. PubChem.
  • Exploring variations of pyrrolidine-2-ones for enhanced biological activity. ACS Fall 2025.
  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES.
  • Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties.
  • Reactions with pyrrolidine-2,4-diones, III (1). Synthesis of some substituted 3-pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-ones as potential antineoplastic and antimicrobial agents. Farmaco. 1991 Oct;46(10):1179-93.
  • Comparison of ¹H NMR spectra of pure GVL, GVL treated with H2SO4 and NaOH.
  • The green platform molecule gamma-valerolactone – ecotoxicity, biodegradability, solvent properties, and potential applic
  • γ-Valerolactone. Wikipedia.
  • ¹H NMR spectrum of 5-methyldihydrofuran-2(3H)-one (γ-valerolactone).
  • Scope and Limitations of γ-Valerolactone (GVL) as a Green Solvent to be Used with Base for Fmoc Removal in Solid Phase Peptide Synthesis. PMC.
  • gamma Valerolactone Bio Based Dipolar Aprotic Solvent. Sigma-Aldrich.
  • The emerging use of γ-valerolactone as a green solvent. tks - Teknoscienze.
  • The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Synthesis of New Optically Active 2-Pyrrolidinones. PMC.
  • The Versatile Role of N-Ethylpentylamine in Organic Synthesis: A Technical Guide. Benchchem.
  • 5-Methyl-2-pyrrolidone. PubChem.
  • Synthesis of γ-valerolactone from ethyl levulinate hydrogenation and ethyl 4-hydroxypentanoate lactonization over supported Cu-Ni bimetallic, bifunctional catalysts.
  • Process for the preparation of N-benzylamines.
  • Green synthesis of gamma-valerolactone (GVL) through hydrogenation of biomass-derived levulinic acid using. White Rose Research Online.
  • 2-Pyrrolidinone, 1-methyl-. NIST WebBook.
  • Preparation of N-benzylamines.
  • Gamma-valerolactone-based solvents.
  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. NIH.
  • 5-hydroxy-N-methylpyrrolidone. PubChem.
  • New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors: Investigation of In Vitro and In Silico Properties. NIH.
  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC.
  • Method for producing ethyl 4-methyloctanoate.

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Ethyl 4-bromopentanoate in the synthesis of polycyclic aromatic hydrocarbons

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Ethyl 4-bromopentanoate in the Synthesis of Polycyclic Aromatic Hydrocarbons

Audience: Researchers, scientists, and drug development professionals.

Introduction: Strategic Annulation for Polycyclic Aromatic Hydrocarbon Synthesis

Polycyclic aromatic hydrocarbons (PAHs) are a cornerstone of materials science and medicinal chemistry, with their unique electronic and photophysical properties driving innovations in organic electronics and their structural motifs appearing in numerous pharmacologically active compounds.[1] The controlled, regioselective synthesis of functionalized PAHs is therefore a significant objective in modern organic chemistry.[2] This application note details a strategic approach to the synthesis of substituted PAHs, utilizing this compound as a versatile C4-building block for the construction of fused ring systems via a sequential Friedel-Crafts alkylation and intramolecular cyclization strategy.

This compound is a bifunctional molecule, possessing both an electrophilic bromine-bearing carbon and an ester moiety. This arrangement allows for a two-stage synthetic approach: an initial intermolecular reaction to tether the pentanoate chain to an existing aromatic core, followed by an intramolecular cyclization to construct a new six-membered ring. This annulation process is a powerful method for elaborating simple aromatic precursors into more complex, polycyclic structures.

The core of this strategy rests on the venerable Friedel-Crafts reaction.[3][4] By first using the bromine as a handle for alkylation of an aromatic substrate, we form an ethyl 4-arylpentanoate. The subsequent intramolecular Friedel-Crafts reaction of this intermediate, typically promoted by a strong Lewis acid or Brønsted acid, leads to the formation of a tetralone—a key bicyclic ketone intermediate.[5][6][7] These tetralones can then be readily aromatized to yield substituted naphthalenes or other extended PAH systems.[8][9]

This application note will provide a detailed, field-tested protocol for this synthetic sequence, offering insights into the causality behind experimental choices and presenting a self-validating system for researchers to adopt and adapt.

Synthetic Strategy: A Two-Stage Annulation Approach

The overall synthetic workflow is a two-part process, beginning with the coupling of an aromatic substrate to this compound, followed by the cyclization and subsequent aromatization to the target PAH.

G cluster_0 Part 1: Intermolecular Alkylation cluster_1 Part 2: Intramolecular Cyclization & Aromatization Aromatic Aromatic Substrate (e.g., Benzene) Alkylation Friedel-Crafts Alkylation Aromatic->Alkylation Bromoester This compound Bromoester->Alkylation Intermediate Ethyl 4-arylpentanoate Alkylation->Intermediate Cyclization Intramolecular Friedel-Crafts Cyclization Tetralone Substituted Tetralone Cyclization->Tetralone Aromatization Aromatization Tetralone->Aromatization PAH Polycyclic Aromatic Hydrocarbon (PAH) Aromatization->PAH Intermediate2->Cyclization

Figure 1: Overall synthetic workflow for PAH synthesis using this compound.

Part 1: Intermolecular Friedel-Crafts Alkylation

The initial step involves the reaction of an electron-rich aromatic compound with this compound in the presence of a Lewis acid catalyst.[3] The purpose of the Lewis acid (e.g., AlCl₃, FeCl₃) is to polarize the C-Br bond, generating a carbocation or a carbocation-like species that acts as the electrophile for the aromatic substitution.

The choice of the aromatic substrate is critical and will determine the core of the final PAH. While simple arenes like benzene can be used, more complex PAHs can be accessed by starting with naphthalene or other polycyclic systems. It is important to note that strongly deactivated aromatic rings are generally not suitable for Friedel-Crafts alkylation.

Part 2: Intramolecular Friedel-Crafts Cyclization and Aromatization

The ethyl 4-arylpentanoate intermediate produced in the first step contains both the nucleophilic aromatic ring and the electrophilic side chain precursor. Upon treatment with a strong acid, the ester can be converted to an acylium ion (via the corresponding acyl chloride or carboxylic acid), which then undergoes an intramolecular Friedel-Crafts acylation to form a six-membered ring, yielding a tetralone.[5] The formation of five- and six-membered rings is generally favored in such intramolecular reactions.[5]

The resulting tetralone is a versatile intermediate. Aromatization to the corresponding naphthalene derivative can be achieved through a two-step sequence of reduction of the ketone followed by dehydrogenation.[8] A common method for this is Clemmensen or Wolff-Kishner reduction of the ketone to a methylene group, followed by dehydrogenation using a catalyst such as palladium on carbon (Pd/C) at elevated temperatures.[8]

Experimental Protocols

Safety Precaution: Friedel-Crafts reactions should be performed in a well-ventilated fume hood. Lewis acids such as aluminum chloride are corrosive and react violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

Protocol 1: Synthesis of Ethyl 4-phenylpentanoate

This protocol details the intermolecular Friedel-Crafts alkylation of benzene with this compound.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Benzene

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous benzene (used as both reactant and solvent).

  • Cool the suspension to 0-5 °C in an ice bath.

  • Add this compound (1.0 equivalent) dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice containing concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford ethyl 4-phenylpentanoate.

Protocol 2: Synthesis of 4-Methyl-1-tetralone

This protocol describes the intramolecular Friedel-Crafts cyclization of 4-phenylpentanoic acid (obtained by hydrolysis of the corresponding ethyl ester).

Materials:

  • Ethyl 4-phenylpentanoate (from Protocol 1)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Thionyl chloride (SOCl₂)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Hydrolysis: Reflux ethyl 4-phenylpentanoate with an excess of 10% aqueous ethanolic NaOH for 2 hours. After cooling, acidify with concentrated HCl to precipitate 4-phenylpentanoic acid. Filter, wash with cold water, and dry.

  • Acyl Chloride Formation: In a round-bottom flask, gently reflux the dried 4-phenylpentanoic acid with an excess of thionyl chloride for 1 hour. Remove the excess thionyl chloride by distillation under reduced pressure.

  • Cyclization: Dissolve the resulting crude 4-phenylpentanoyl chloride in anhydrous dichloromethane and cool to 0-5 °C. Add anhydrous aluminum chloride (1.1 equivalents) portion-wise with stirring.

  • Allow the mixture to stir at room temperature for 2 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Quench the reaction by carefully pouring the mixture onto ice-water.

  • Separate the organic layer, extract the aqueous phase with DCM, and combine the organic extracts.

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the resulting 4-methyl-1-tetralone by vacuum distillation or column chromatography.

Protocol 3: Synthesis of 1-Methylnaphthalene (Aromatization)

This protocol outlines the conversion of 4-methyl-1-tetralone to 1-methylnaphthalene.

Materials:

  • 4-Methyl-1-tetralone (from Protocol 2)

  • Zinc amalgam (Zn(Hg))

  • Concentrated Hydrochloric acid (HCl)

  • Toluene

  • Palladium on Carbon (10% Pd/C)

  • High-boiling solvent (e.g., decalin)

Procedure:

  • Clemmensen Reduction: To a flask containing amalgamated zinc, add water, concentrated HCl, and a solution of 4-methyl-1-tetralone in toluene. Reflux the mixture vigorously for 24-48 hours, with periodic additions of concentrated HCl. After cooling, separate the organic layer, wash with water and brine, dry, and remove the solvent to yield 1-methyltetralin.

  • Dehydrogenation: In a high-temperature reaction setup, mix the 1-methyltetralin with 10% Pd/C (approximately 10% by weight of the tetralin) in a high-boiling solvent like decalin.

  • Heat the mixture to reflux for several hours. The evolution of hydrogen gas should be observed. Monitor the reaction by GC-MS.

  • After completion, cool the mixture, filter off the catalyst, and carefully remove the solvent by distillation to obtain 1-methylnaphthalene. Further purification can be achieved by distillation or chromatography.

Data Presentation

The following tables provide representative data for the key steps in this synthetic sequence. Yields and spectroscopic data are based on typical outcomes for analogous reactions reported in the chemical literature.

Table 1: Reaction Conditions and Yields

StepReactionCatalyst/ReagentSolventTemp. (°C)Time (h)Typical Yield (%)
1Friedel-Crafts AlkylationAlCl₃BenzeneReflux2-460-75
2Intramolecular CyclizationAlCl₃DCMRT270-85
3AromatizationPd/CDecalinReflux4-880-95

Table 2: Key Spectroscopic Data for Intermediates and Product

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
Ethyl 4-phenylpentanoate7.35-7.15 (m, 5H), 4.10 (q, 2H), 2.75 (m, 1H), 2.30 (t, 2H), 1.90 (m, 2H), 1.25 (d, 3H), 1.20 (t, 3H)173.5, 145.8, 128.5, 126.8, 126.2, 60.3, 43.5, 33.8, 31.2, 21.8, 14.21730 (C=O)206 [M]⁺
4-Methyl-1-tetralone8.00 (d, 1H), 7.50-7.20 (m, 3H), 3.00 (m, 1H), 2.65 (t, 2H), 2.20 (m, 1H), 1.85 (m, 1H), 1.30 (d, 3H)198.2, 144.5, 133.0, 132.8, 128.7, 126.6, 126.5, 38.6, 31.5, 29.4, 21.51685 (C=O)160 [M]⁺
1-Methylnaphthalene8.05 (d, 1H), 7.85 (d, 1H), 7.75 (d, 1H), 7.50-7.40 (m, 4H), 2.70 (s, 3H)134.4, 133.7, 132.6, 128.5, 126.5, 125.7, 125.6, 125.5, 124.3, 123.8, 19.53050, 1590, 780142 [M]⁺

Mechanism and Workflow Visualization

The key bond-forming step in this sequence is the intramolecular Friedel-Crafts cyclization. The mechanism involves the formation of an acylium ion, which is a powerful electrophile. This is followed by an electrophilic aromatic substitution where the arene acts as the nucleophile, attacking the acylium ion to form a new six-membered ring.

G cluster_0 Mechanism of Intramolecular Friedel-Crafts Cyclization Start 4-Phenylpentanoyl chloride Acylium Acylium Ion Intermediate Start->Acylium + AlCl₃ Sigma Sigma Complex (Wheland Intermediate) Acylium->Sigma Electrophilic Attack Tetralone 4-Methyl-1-tetralone Sigma->Tetralone - H⁺, - AlCl₃

Figure 2: Mechanism of the intramolecular Friedel-Crafts cyclization.

Conclusion

The use of this compound as a C4 annulation agent provides a robust and versatile method for the synthesis of polycyclic aromatic hydrocarbons. The sequential Friedel-Crafts alkylation and intramolecular cyclization strategy allows for the construction of complex aromatic systems from simple and readily available starting materials. The tetralone intermediates formed are valuable precursors that can be further functionalized or aromatized to a variety of PAH derivatives. This application note provides a comprehensive and practical guide for researchers in organic synthesis, materials science, and drug discovery to implement this powerful synthetic strategy.

References

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  • Total Synthesis of Natural Products Containing the Tetralone Subunit. (n.d.). Semantic Scholar. [Link]

  • A New, Safe and Convenient Procedure for Reduction of Naphthalene and Anthracene: Synthesis of Tetralin in a One-Pot Reaction. (n.d.). ResearchGate. [Link]

  • INTRAMOLECULAR FREIDEL CRAFT ALKYLATION. (2020). YouTube. [Link]

  • New Methods for the Synthesis of Spirocycles via Lewis Acid Catalyzed Dearomative Arene Alkyne Coupling. (n.d.). American Chemical Society. [Link]

  • Low temperature formation of naphthalene and its role in the synthesis of PAHs (Polycyclic Aromatic Hydrocarbons) in the interstellar medium. (n.d.). PMC - NIH. [Link]

  • Polyaromatic Hydrocarbons (PAHs): Structures, Synthesis and their Biological Profile. (n.d.). Semantic Scholar. [Link]

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Application Note: A Comprehensive Guide to the Intramolecular Cyclization of Ethyl 4-Bromopentanoate Derivatives for the Synthesis of Cyclopropane Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: The synthesis of cyclopropane-containing molecules is of paramount importance in medicinal chemistry and materials science due to the unique conformational and electronic properties conferred by this strained three-membered ring. This application note provides a detailed technical guide for the intramolecular cyclization of ethyl 4-bromopentanoate and its derivatives. We delve into the underlying mechanistic principles, offer a rationale for the selection of critical reaction parameters, and present a robust, step-by-step protocol for the synthesis of ethyl 2-methylcyclopropanecarboxylate. This guide is intended for researchers, chemists, and drug development professionals seeking to employ this versatile reaction for the construction of valuable cyclopropane scaffolds.

Mechanistic Overview: The Favorskii-Type Intramolecular SN2 Pathway

The intramolecular cyclization of this compound is a classic example of a base-mediated ring formation. The reaction proceeds through the generation of a carbanion (enolate) at the carbon alpha to the ester carbonyl, which then acts as an internal nucleophile. This nucleophile subsequently attacks the electrophilic carbon bearing the bromine atom in an intramolecular SN2 displacement, forging the cyclopropane ring and expelling the bromide ion.

The key mechanistic steps are as follows:

  • Deprotonation: A strong, non-nucleophilic base abstracts an acidic α-proton from the carbon adjacent to the ester group, forming a resonance-stabilized enolate intermediate. The choice of base is critical to prevent competing reactions such as ester saponification or direct substitution.[1]

  • Intramolecular Nucleophilic Attack: The newly formed enolate attacks the carbon at the 4-position, displacing the bromide leaving group. This is a 3-exo-tet cyclization, which is kinetically favorable for forming a three-membered ring.

  • Ring Formation: The carbon-carbon bond formation results in the stable cyclopropane ring.

This reaction is conceptually related to other intramolecular condensations like the Dieckmann condensation, but instead of an ester acting as the electrophile, an alkyl halide serves this role.[2][3]

Mechanism Start This compound Enolate Enolate Intermediate (Resonance Stabilized) Start->Enolate Base Strong Base (e.g., NaH) Base->Start Deprotonation (α-carbon) Byproduct1 H₂ (gas) or Conjugate Acid Base->Byproduct1 Forms TS S-N-2 Transition State (3-exo-tet) Enolate->TS Intramolecular Attack Product Ethyl 2-methylcyclopropanecarboxylate TS->Product Ring Closure Byproduct2 NaBr TS->Byproduct2 Br⁻ Expulsion

Caption: Reaction mechanism for the base-mediated intramolecular cyclization.

Competing Side Reactions

Successful synthesis requires mitigating potential side reactions:

  • E2 Elimination: The strong base may abstract a proton from the carbon adjacent to the bromine (C3), leading to the formation of ethyl pent-3-enoate. This is more prevalent with sterically hindered bases.

  • Intermolecular SN2 Reaction: At high concentrations, the enolate of one molecule can react with the C-Br bond of another, leading to dimerization and polymerization. This is effectively suppressed by conducting the reaction under high-dilution conditions.[4]

  • Ester Saponification/Substitution: Using nucleophilic bases (e.g., NaOH, NaOEt in wet solvent) can lead to hydrolysis of the ester or substitution of the bromide, respectively.[1]

Critical Experimental Parameters

The yield and purity of the cyclized product are highly dependent on the careful selection of experimental conditions. The table below summarizes the key parameters and the rationale behind their selection.

ParameterRecommended Choice(s)Rationale & Field Insights
Base Sodium Hydride (NaH), Lithium Diisopropylamide (LDA), Potassium bis(trimethylsilyl)amide (KHMDS)A strong, non-nucleophilic base is essential. NaH is a cost-effective and highly effective choice, deprotonating the α-carbon irreversibly to drive the reaction forward.[1] LDA and KHMDS are excellent alternatives, offering high reactivity and solubility in organic solvents, but require more stringent anhydrous techniques for preparation and handling.
Solvent Anhydrous Tetrahydrofuran (THF), Anhydrous Diethyl Ether, Anhydrous TolueneThe solvent must be aprotic and rigorously dried. Protic solvents (e.g., ethanol) will quench the base and the enolate intermediate. THF is often the solvent of choice due to its ability to solvate intermediates and its appropriate boiling point.
Temperature 0 °C to RefluxDeprotonation is often initiated at a lower temperature (0 °C) to control the exothermic reaction, especially when adding the substrate to the base. The reaction is then typically warmed to room temperature or gently refluxed to facilitate the slower cyclization step. Temperature control is key to balancing the rate of cyclization against potential elimination side reactions.
Concentration High Dilution (<0.1 M)To favor the intramolecular pathway over intermolecular reactions, the reaction should be run at low concentrations.[4] This is often achieved by the slow, syringe-pump addition of the substrate to the base suspension.
Atmosphere Inert (Argon or Nitrogen)Strong bases like NaH are highly reactive towards atmospheric moisture and oxygen. Maintaining an inert atmosphere throughout the setup and reaction is mandatory for safety and to ensure the base's activity.[5]

Detailed Experimental Protocol: Synthesis of Ethyl 2-Methylcyclopropanecarboxylate

This protocol describes a representative procedure for the cyclization of this compound on a 10 mmol scale.

Materials & Reagents
  • This compound (2.09 g, 10.0 mmol, 1.0 equiv)[6]

  • Sodium hydride (NaH), 60% dispersion in mineral oil (0.44 g, 11.0 mmol, 1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF), freshly distilled or from a solvent purification system (150 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (for extraction)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment
  • 500 mL three-neck round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Syringe pump and gas-tight syringes

  • Inert gas (Argon or Nitrogen) manifold with bubbler

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for fractional vacuum distillation

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Flame-dry glassware under vacuum B Assemble under inert atmosphere (Ar/N₂) A->B C Charge flask with NaH and 100 mL THF B->C D Cool to 0 °C C->D E Slowly add substrate in 50 mL THF via syringe pump (over 2-3 hours) D->E F Warm to RT and stir overnight (12-16 h) E->F G Cool to 0 °C and carefully quench with sat. aq. NH₄Cl F->G H Extract with Et₂O (3x) G->H I Wash combined organics with brine H->I J Dry over MgSO₄, filter I->J K Concentrate in vacuo J->K L Purify by vacuum distillation K->L M Characterize Product L->M

Caption: Step-by-step experimental workflow for the intramolecular cyclization.

Step-by-Step Procedure
  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of argon or nitrogen. Equip the flask with a reflux condenser (with an inert gas inlet at the top), a rubber septum, and a glass stopper.

  • Reaction Setup: Carefully weigh the sodium hydride (60% dispersion, 0.44 g) and transfer it to the reaction flask under a positive pressure of inert gas. Add 100 mL of anhydrous THF via cannula or syringe.

  • Substrate Addition: In a separate dry flask, prepare a solution of this compound (2.09 g) in 50 mL of anhydrous THF. Draw this solution into a gas-tight syringe and place it on a syringe pump.

  • Cyclization: Cool the NaH/THF suspension to 0 °C using an ice bath. Begin the slow, dropwise addition of the substrate solution via the syringe pump over 2-3 hours. Vigorous bubbling (hydrogen gas evolution) will be observed. Caution: Hydrogen gas is flammable. Ensure adequate ventilation and no nearby ignition sources.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture back to 0 °C. Quench the reaction by the very slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and add diethyl ether (approx. 100 mL). Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is a colorless to pale yellow oil. Purify by fractional vacuum distillation to yield ethyl 2-methylcyclopropanecarboxylate.

Product Characterization

The final product should be characterized using standard analytical techniques to confirm its structure and purity.

TechniqueExpected Result for Ethyl 2-methylcyclopropanecarboxylate (mixture of diastereomers)
¹H NMR (CDCl₃, 400 MHz)δ 4.20-4.05 (q, 2H, -OCH₂CH₃), δ 1.6-0.7 (m, 4H, cyclopropane-H and -CH-), δ 1.30-1.20 (t, 3H, -OCH₂CH₃), δ 1.18-1.10 (d, 3H, -CHCH₃). The cyclopropane protons will appear as complex multiplets in the upfield region.
¹³C NMR (CDCl₃, 100 MHz)δ ~173 (C=O), δ ~60 (-OCH₂), δ ~22-18 (cyclopropane CH and CH₂), δ ~18-14 (-CHCH₃ and -OCH₂CH₃).
FT-IR (neat, cm⁻¹)~2980 (C-H stretch), ~1725 (C=O ester stretch), ~1180 (C-O stretch).
Mass Spec (EI)M⁺ calculated for C₇H₁₂O₂: 128.08. Expected m/z: 128 (M⁺), 113 (M-CH₃)⁺, 83 (M-OC₂H₅)⁺.

Troubleshooting Guide

ObservationPotential Cause(s)Suggested Solution(s)
Low or No Yield; Starting Material Recovered 1. Inactive base (reacted with moisture).2. Insufficient reaction time or temperature.1. Use fresh NaH. Ensure all glassware is rigorously dried and the reaction is run under a strict inert atmosphere.2. Increase reaction time or gently heat the mixture to reflux after addition is complete. Monitor by TLC or GC-MS.
Significant Amount of Unsaturated Ester Byproduct 1. Base is too sterically hindered.2. Reaction temperature is too high.1. Switch to a less hindered base like NaH.2. Maintain a lower reaction temperature (e.g., room temperature) for a longer period.
Low Yield; Complex Mixture of High MW Products Reaction concentration was too high, favoring intermolecular side reactions.Repeat the reaction using the high-dilution principle, ensuring slow addition of the substrate solution into a large volume of solvent.
Low Yield; Acidic byproduct detected Ester saponification due to moisture or use of a protic/nucleophilic base.Ensure anhydrous conditions. Use a non-nucleophilic base like NaH or KHMDS.

References

  • Benchchem. The Thorpe-Ziegler Cyclization: A Comprehensive Guide to the Synthesis of 2,2-Diphenyl-cyclopentanone.
  • Alfa Chemistry. Thorpe Reaction & Thorpe-Ziegler Reaction.
  • Wikipedia. Thorpe reaction.
  • Wikipedia. Dieckmann condensation.
  • Scribd. Thrope Ziegler Cyclization Search.
  • Chemistry Notes. Dieckmann Condensation Mechanism, Examples and Application.
  • JoVE. Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization.
  • SynArchive. Thorpe-Ziegler Reaction.
  • Organic Chemistry Portal. Dieckmann Condensation.
  • Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction.
  • Organic Syntheses. 2-methylenecyclopropanecarboxylic acid. Available at: [Link]

  • Google Patents. US4520209A - Process for cyclizing upsilon-chlorocarboxylic acids.
  • PubChem. This compound. Available at: [Link]

  • Master Organic Chemistry. Common Blind Spot: Intramolecular Reactions. Available at: [Link]

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The Alchemist's Guide to C-C and C-N Bond Formation: Palladium-Catalyzed Cross-Coupling Reactions with Bromo-Esters

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic chemistry and drug development, the ability to forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with precision and efficiency is paramount. Among the most powerful tools in our arsenal are the palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of these transformative reactions, with a specific focus on the utility and nuances of employing bromo-esters as key coupling partners. We will delve into the mechanistic underpinnings, provide field-proven protocols, and showcase the impact of these reactions in the synthesis of medicinally relevant molecules.

Introduction: The Enduring Power of Palladium

The outsized impact of palladium catalysis on modern organic synthesis cannot be overstated, a fact underscored by the 2010 Nobel Prize in Chemistry awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki.[1] These reactions provide a robust and versatile platform for connecting diverse molecular fragments, often under mild conditions and with exceptional functional group tolerance.[2] Bromo-esters, in particular, represent a valuable class of substrates, combining the reactivity of the carbon-bromine bond with the versatile chemical handle of the ester functionality. This allows for the construction of complex molecular architectures and the late-stage functionalization of drug candidates.[3]

This guide will navigate the practical landscape of several key palladium-catalyzed cross-coupling reactions involving bromo-esters:

  • Suzuki-Miyaura Coupling: Forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds.

  • Mizoroki-Heck Reaction: Creating new C-C bonds through the coupling of an organohalide with an alkene.

  • Sonogashira Coupling: Forging a bond between a C(sp²) atom and a C(sp) atom.

  • Buchwald-Hartwig Amination: A powerful method for the formation of C-N bonds.

  • α-Arylation of Esters: Directly forming a C-C bond at the α-position of an ester.

Chapter 1: The Catalytic Heart - Understanding the General Mechanism

At the core of these seemingly distinct reactions lies a common mechanistic framework: the palladium catalytic cycle. This cycle typically involves a sequence of three fundamental steps: oxidative addition, transmetalation (for Suzuki, Sonogashira, and α-arylation) or migratory insertion (for Heck), and reductive elimination.[1]

The General Catalytic Cycle

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-X Bromo-ester (R-X) R-X->Oxidative_Addition Pd(II)_Complex L_n(R)Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation_or_Insertion Transmetalation or Migratory Insertion Pd(II)_Complex->Transmetalation_or_Insertion Coupling_Partner Coupling Partner (e.g., Boronic Acid, Amine, Alkyne) Coupling_Partner->Transmetalation_or_Insertion Intermediate L_n(R)Pd(II)-R' Transmetalation_or_Insertion->Intermediate Reductive_Elimination Reductive Elimination Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product Product (R-R') Reductive_Elimination->Product

A generalized workflow for palladium-catalyzed cross-coupling reactions.

1. Oxidative Addition: The cycle commences with the insertion of the low-valent palladium(0) catalyst into the carbon-bromine bond of the bromo-ester. This is often the rate-determining step and results in the formation of a palladium(II) intermediate. The reactivity order for halides in this step is generally I > Br > Cl.[1]

2. Transmetalation/Migratory Insertion:

  • In Suzuki, Sonogashira, and α-arylation reactions , a transmetalation step occurs where the organic group from the coupling partner (e.g., boronic acid, organocopper acetylide, or enolate) is transferred to the palladium(II) center, displacing the halide.

  • In the Heck reaction , the alkene coupling partner coordinates to the palladium(II) complex, followed by a migratory insertion of the alkene into the palladium-carbon bond.[4]

3. Reductive Elimination: This final step involves the formation of the new C-C or C-N bond as the two organic fragments are eliminated from the palladium center. This regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[1]

The choice of ligands, base, and solvent plays a crucial role in modulating the reactivity and stability of the palladium catalyst throughout this cycle, and is a key consideration in the protocols that follow.

Chapter 2: Suzuki-Miyaura Coupling with Bromo-Esters

The Suzuki-Miyaura reaction is a highly versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. Its appeal lies in the mild reaction conditions, the commercial availability and low toxicity of boronic acids and their esters, and its broad functional group tolerance.[5]

Causality in Experimental Choices:
  • Catalyst and Ligand: For less reactive aryl bromides like bromo-esters, a combination of a palladium(II) precatalyst such as Pd(OAc)₂ with a sterically hindered and electron-rich phosphine ligand like SPhos is often employed. The ligand facilitates both the oxidative addition and the reductive elimination steps.[6]

  • Base: A base is required to activate the boronic acid for transmetalation. Potassium phosphate (K₃PO₄) is a common choice as it is effective without promoting significant hydrolysis of the ester functionality.[6]

  • Solvent: A mixture of an organic solvent like toluene or dioxane with water is typically used. Water is often necessary for the transmetalation step to proceed efficiently.[7]

Detailed Protocol: Suzuki-Miyaura Coupling of Ethyl 4-bromobenzoate with Phenylboronic Acid

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Add Ethyl 4-bromobenzoate, Phenylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄ to a Schlenk tube. B Add Toluene and Water. A->B C Heat to 100°C with vigorous stirring. B->C D Monitor by TLC or GC-MS. C->D E Cool to RT, dilute with Ethyl Acetate, filter through Celite. D->E F Wash with water and brine. E->F G Dry organic layer, concentrate in vacuo. F->G H Purify by column chromatography. G->H

Experimental workflow for the Suzuki-Miyaura coupling of a bromo-ester.

Materials:

  • Ethyl 4-bromobenzoate (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%)

  • 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos, 0.06 mmol, 6 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add ethyl 4-bromobenzoate, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate to a Schlenk tube equipped with a magnetic stir bar.[6]

  • Add toluene and water to the tube.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate (20 mL) and filter through a pad of celite.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield ethyl 4-phenylbenzoate.

Chapter 3: Mizoroki-Heck Reaction with Bromo-Esters

The Mizoroki-Heck reaction is a powerful method for the arylation or vinylation of alkenes.[8] When using acrylate esters as the alkene coupling partner, this reaction provides a direct route to cinnamic acid derivatives, which are valuable intermediates in organic synthesis.

Causality in Experimental Choices:
  • Catalyst: A simple palladium salt like Pd(OAc)₂ is often sufficient, as the active Pd(0) species is generated in situ. For more challenging substrates, pre-catalysts based on N-heterocyclic carbenes (NHCs) can offer enhanced stability and activity.[8]

  • Base: An inorganic base like potassium carbonate (K₂CO₃) is commonly used to neutralize the HBr generated during the catalytic cycle.

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) are typically used to ensure the solubility of the reagents and catalyst.[8]

Detailed Protocol: Heck Reaction of a Generic Aryl Bromide with Methyl Acrylate

Materials:

  • Aryl bromide (0.5 mmol, 1.0 equiv)

  • Methyl acrylate (0.5 mmol, 1.0 equiv)

  • [SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂] (Pd-1) (1.4 mol%)

  • Potassium carbonate (K₂CO₃, 1.0 mmol, 2.0 equiv)

  • N,N-dimethylformamide (DMF) (1 mL)

Procedure:

  • In air, charge a vial with the palladium pre-catalyst (Pd-1) (4.4 mg, 1.4 mol%), potassium carbonate (2.0 equiv.), DMF (1 mL), and a magnetic stir bar.[8]

  • Add the corresponding aryl bromide (0.5 mmol) followed by methyl acrylate (1.0 equiv.).

  • Seal the vial with a screw cap.

  • Stir the reaction for 20 hours at 100 °C.

  • After cooling, add distilled water (2 mL) and extract the products with diethyl ether (3x3 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Chapter 4: Sonogashira Coupling of Bromo-Esters

The Sonogashira coupling enables the formation of a C-C bond between an aryl or vinyl halide and a terminal alkyne, providing access to valuable arylalkynes and conjugated enynes.[9]

Causality in Experimental Choices:
  • Catalyst System: The classic Sonogashira reaction employs a dual catalyst system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is involved in the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[9]

  • Base: An amine base, such as diisopropylamine or triethylamine, is crucial. It serves to deprotonate the terminal alkyne and also acts as a solvent in many cases.[10]

  • Solvent: Anhydrous, degassed solvents like tetrahydrofuran (THF) are used to prevent unwanted side reactions and catalyst deactivation.[10]

Detailed Protocol: Sonogashira Coupling of an Aryl Halide Bromo-Ester with Phenylacetylene

Materials:

  • Aryl halide bromo-ester (0.81 mmol, 1.0 equiv)

  • Phenylacetylene (0.89 mmol, 1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.04 mmol, 0.05 equiv)

  • Copper(I) iodide (CuI, 0.02 mmol, 0.025 equiv)

  • Diisopropylamine (5.67 mmol, 7.0 equiv)

  • Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a solution of the aryl halide bromo-ester in THF at room temperature, sequentially add Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the terminal alkyne.[10]

  • Stir the reaction for 3 hours.

  • Dilute the reaction mixture with Et₂O and filter through a pad of Celite®, washing with Et₂O.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Chapter 5: Buchwald-Hartwig Amination of Bromo-Esters

The Buchwald-Hartwig amination is a powerful and general method for the synthesis of aryl amines from aryl halides. This reaction is of immense importance in medicinal chemistry, as the aniline moiety is a common structural motif in pharmaceuticals.

Causality in Experimental Choices:
  • Catalyst and Ligand: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., tBu₃P), are highly effective.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine and facilitate the catalytic cycle. Care must be taken with base-sensitive esters, where milder bases like Cs₂CO₃ may be necessary, potentially at the cost of reaction rate.

  • Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are commonly used.

Detailed Protocol: Buchwald-Hartwig Amination of a Bromo-Aryl Ester with a Secondary Amine

Materials:

  • Bromo-aryl ester (e.g., tert-butyl 4-bromobenzoate) (1.0 equiv)

  • Secondary amine (e.g., morpholine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • Tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄) (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.2 equiv)

  • Degassed Toluene

Procedure:

  • To a 3-necked round bottom flask, add the bromo-aryl ester, the secondary amine, and degassed toluene.

  • Add Pd₂(dba)₃, tBu₃P·HBF₄, and sodium tert-butoxide.

  • Reflux the reaction mixture for 16 hours under a nitrogen atmosphere.

  • After cooling to room temperature, dilute the reaction with dichloromethane.

  • Filter the suspension and dry the filtrate over anhydrous sodium sulfate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica-gel column chromatography.

Chapter 6: Palladium-Catalyzed α-Arylation of Esters

The direct α-arylation of esters is a powerful method for the synthesis of α-aryl carbonyl compounds, which are prevalent in many natural products and pharmaceuticals. This reaction avoids the pre-formation of a stoichiometric enolate, offering a more atom-economical approach.

Causality in Experimental Choices:
  • Catalyst and Ligand: Similar to the Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands are crucial for promoting both oxidative addition and reductive elimination.[8]

  • Base: A strong base, such as lithium hexamethyldisilazide (LiHMDS), is required to generate the ester enolate in situ.[8]

  • Ester Substrate: The steric bulk of the ester group can influence the reaction's success. More hindered esters, like tert-butyl esters, can sometimes lead to higher yields.[8]

Detailed Protocol: α-Arylation of tert-Butyl Acetate with an Aryl Bromide

Materials:

  • Aryl bromide (1.0 equiv)

  • tert-Butyl acetate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 2-(Di-tert-butylphosphino)biphenyl (2 mol%)

  • Lithium hexamethyldisilazide (LiHMDS) (1.6 equiv)

  • Toluene

Procedure:

  • To a solution of the aryl bromide and tert-butyl acetate in toluene, add the palladium catalyst and ligand.[8]

  • Add LiHMDS and stir the reaction at room temperature or 80 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with aqueous acid.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify the crude product by column chromatography.

Chapter 7: Data at a Glance - Comparative Tables

The following tables provide a comparative overview of typical reaction conditions for the cross-coupling of bromo-esters.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromo-Esters

ParameterConditionRationale
Catalyst Pd(OAc)₂ (2-5 mol%)Pre-catalyst, forms active Pd(0) in situ.
Ligand SPhos, RuPhos (4-10 mol%)Bulky, electron-rich ligand to promote oxidative addition and reductive elimination.
Base K₃PO₄, Cs₂CO₃ (2-3 equiv)Activates boronic acid; mild enough to avoid ester hydrolysis.
Solvent Toluene/H₂O, Dioxane/H₂OBiphasic system often necessary for efficient transmetalation.
Temperature 80-110 °CRequired to overcome the activation barrier for less reactive aryl bromides.
Yields 70-95%Generally high for a wide range of substrates.

Table 2: Typical Conditions for Heck Reaction of Aryl Bromo-Esters with Acrylates

ParameterConditionRationale
Catalyst Pd(OAc)₂ (1-2 mol%)Common and effective pre-catalyst.
Ligand PPh₃ (2-4 mol%) or NHC-basedPPh₃ is a standard ligand; NHCs can offer higher stability and activity.
Base K₂CO₃, Et₃N (1.5-2.5 equiv)Neutralizes HBr byproduct.
Solvent DMF, AcetonitrilePolar aprotic solvent to dissolve reagents.
Temperature 80-120 °CTo drive the reaction to completion.
Yields 60-90%Good to excellent yields are typical.

Chapter 8: Troubleshooting and Optimization

Even with robust protocols, challenges can arise. Below is a guide to common issues and potential solutions when working with bromo-esters in palladium-catalyzed cross-coupling reactions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Poor quality reagents. 3. Insufficiently inert atmosphere.1. Use a fresh catalyst or pre-catalyst. Screen different ligands. 2. Purify starting materials. Ensure base is dry. 3. Thoroughly degas solvents and use proper Schlenk/glovebox techniques.
Ester Hydrolysis 1. Base is too strong. 2. Reaction temperature is too high or time is too long.1. Switch to a milder base (e.g., from NaOtBu to K₃PO₄ or Cs₂CO₃). 2. Lower the reaction temperature and monitor for completion to avoid prolonged heating.
Homocoupling of Coupling Partner 1. Presence of oxygen. 2. For Suzuki, boronic acid instability.1. Ensure rigorous degassing of the reaction mixture. 2. Use boronic esters (e.g., pinacol esters) which are more stable.
Dehalogenation of Bromo-Ester 1. Presence of a hydrogen source. 2. Certain ligand/base combinations.1. Use anhydrous solvents. 2. Screen different ligands or bases.

Chapter 9: Applications in Drug Discovery and Development

The strategic application of palladium-catalyzed cross-coupling reactions with bromo-esters has been instrumental in the synthesis of numerous blockbuster drugs and promising clinical candidates.

Case Study 1: Synthesis of Anti-Inflammatory Drugs

The synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen often involves the construction of an α-aryl propionic acid moiety. Palladium-catalyzed α-arylation of ester enolates provides a direct and efficient route to these key intermediates. For instance, the synthesis of a borylated derivative of ibuprofen utilizes a Suzuki cross-coupling reaction as a key step.[11] Similarly, the synthesis of ketoprofen analogues can be achieved via Suzuki coupling of bromobenzophenones, which are themselves prepared from bromobenzoyl chlorides.[12]

Case Study 2: Development of Novel Oncology Agents

In the field of oncology, the development of microtubule depolymerizing agents is a key therapeutic strategy. The synthesis of novel pyrrole-based cytotoxic agents has been achieved using Suzuki-Miyaura cross-coupling reactions of a bromopyrrole ester. This approach allows for the regioselective introduction of various aryl groups, enabling the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.[3]

Case Study 3: Cardiovascular and CNS Drug Candidates

The synthesis of complex heterocyclic scaffolds found in many cardiovascular and central nervous system (CNS) drugs often relies on the late-stage functionalization of a core structure. The Buchwald-Hartwig amination of bromo-aryl esters is a frequently employed strategy to introduce key nitrogen-containing pharmacophores.

Conclusion: A Versatile and Indispensable Tool

Palladium-catalyzed cross-coupling reactions of bromo-esters are a cornerstone of modern organic synthesis. Their reliability, versatility, and functional group tolerance have cemented their place in the toolbox of researchers in both academic and industrial settings. By understanding the underlying mechanistic principles and the rationale behind the choice of reaction conditions, chemists can effectively harness the power of these reactions to construct complex molecules with applications ranging from materials science to drug discovery. The protocols and insights provided in this guide are intended to serve as a practical resource for navigating the exciting and ever-evolving landscape of palladium catalysis.

References

  • BenchChem. (2025). Reactivity Showdown: Ethyl 4-iodobenzoate vs. Ethyl 4-bromobenzoate in Suzuki Coupling.
  • ResearchGate. (n.d.). Heck coupling reaction of aryl bromide with methyl acrylate. Retrieved from [Link]

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
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  • Biblio. (n.d.).
  • Knowlden, S. W., et al. (2022). Synthesis of a Borylated Ibuprofen Derivative Through Suzuki Cross-Coupling and Alkene Boracarboxylation Reactions. Journal of Visualized Experiments, (189).
  • BenchChem. (2025). Troubleshooting low conversion rates in 1-Bromo-1-butene cross-coupling. BenchChem Technical Support.
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  • Ghaffari, S., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(42), 30235-30240.
  • Tirloni, B., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105.
  • BenchChem. (2025). The Performance of 4-Bromophenylacetylene in Copper-Free Sonogashira Reactions: A Comparative Guide.
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  • Jensen, M. T., et al. (2016). Palladium-Catalyzed Carbonylative α-Arylation of tert-Butyl Cyanoacetate with (Hetero)aryl Bromides. The Journal of Organic Chemistry, 81(4), 1358-1366.
  • Knowlden, S. W., et al. (2022). Synthesis of a Borylated Ibuprofen Derivative through Suzuki Cross-Coupling and Alkene Boracarboxylation Reactions. JoVE (Journal of Visualized Experiments), (189), e64519.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
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  • BenchChem. (2025). A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid.
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  • ResearchGate. (n.d.). Scheme 3: Sonogashira coupling of aryl halides and phenylacetylene in the presence of iron nanoparticles. Retrieved from [Link]

  • LibreTexts. (2021). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
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  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (n.d.). ChemInform Abstract: Palladium-Catalyzed Carbonylative α-Arylation of tert-Butyl Cyanoacetate with (Hetero)aryl Bromides. Retrieved from [Link]

  • TCI Chemicals. (n.d.).
  • Reddy, C. R., et al. (2014). Palladium-Catalyzed Direct α-Aryation of Benzyl Thioethers with Aryl Bromides.
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  • Li, B., et al. (2018). A Pd-catalyzed, boron ester-mediated, reductive cross-coupling of two aryl halides to synthesize tricyclic biaryls. Organic & biomolecular chemistry, 16(29), 5245–5249.
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Troubleshooting & Optimization

Technical Support Center: Alkylation with Ethyl 4-bromopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for alkylation reactions involving ethyl 4-bromopentanoate. As a secondary alkyl halide, this reagent presents unique challenges, primarily the competition between the desired S(_N)2 substitution and unwanted side reactions. This document is designed to provide not only solutions but also the underlying chemical principles to empower you to optimize your experimental outcomes.

I. Understanding the Core Reaction and Its Challenges

Alkylation reactions are fundamental for creating carbon-carbon bonds.[1][2] In a typical scenario, a nucleophile, such as an enolate generated from an active methylene compound, attacks the electrophilic carbon of this compound, displacing the bromide leaving group.

However, the structure of this compound—a secondary alkyl halide—makes it susceptible to competing reaction pathways, which are the primary source of experimental issues.[3][4][5][6][7]

Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging alkylating agent?

A1: this compound is a secondary alkyl halide. This structural feature means it is at a crossroads between S(_N)2 (substitution, the desired reaction) and E2 (elimination, a major side reaction).[3][4][5][6][7] The steric hindrance around the electrophilic carbon is greater than in a primary halide, making the backside attack required for S(_N)2 more difficult.[2][5][8] This increased steric hindrance can favor the E2 elimination pathway, especially in the presence of a strong or bulky base.[3][5][7]

Q2: What is the most common side reaction I should expect?

A2: The most prevalent and often yield-limiting side reaction is E2 elimination .[4][9] In this pathway, the nucleophile acts as a base, abstracting a proton from a carbon adjacent to the carbon bearing the bromine. This results in the formation of an alkene (ethyl pent-3-enoate or ethyl pent-4-enoate) instead of the desired alkylated product. This competition is particularly fierce when using strong, sterically hindered bases.[3][5]

Q3: Can other side reactions occur?

A3: Yes, several other side reactions can complicate your experiment:

  • Dialkylation: If your nucleophile (e.g., the enolate of a β-keto ester) still possesses an acidic proton after the first alkylation, it can be deprotonated again and react with a second molecule of this compound.[10][11][12] This is more likely if an excess of the alkylating agent or a very strong base is used.[12]

  • O-alkylation vs. C-alkylation: Enolates are ambident nucleophiles, meaning they have two reactive sites: the α-carbon and the oxygen.[13] While C-alkylation is usually the desired outcome, O-alkylation can occur, leading to the formation of an enol ether. The reaction conditions, particularly the solvent and counter-ion, play a crucial role in determining the ratio of C- to O-alkylation.[13]

  • Self-condensation: The nucleophilic enolate can potentially react with an unreacted molecule of the starting carbonyl compound (e.g., ethyl acetoacetate) in a Claisen-like condensation.[14][15][16][17] This is more probable if the alkylation reaction is slow.

II. Troubleshooting Guide

This section addresses specific problems you might encounter and provides actionable solutions based on mechanistic principles.

Issue 1: Low yield of the desired alkylated product, with a significant amount of alkene byproduct detected.

Diagnosis: This is the classic signature of the E2 elimination reaction outcompeting the S(_N)2 substitution.[4][9] This is often exacerbated by the choice of base and reaction temperature.

Troubleshooting Protocol:

  • Re-evaluate Your Base:

    • Strong, bulky bases like potassium tert-butoxide (t-BuOK) strongly favor E2 elimination and should generally be avoided with secondary halides unless elimination is the desired outcome.[3][7]

    • Sodium ethoxide (NaOEt) is a common choice but is a strong base that can still promote E2 with secondary halides.[9][18][19]

    • Consider weaker, non-nucleophilic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) under phase-transfer conditions.[11][20][21] These can be effective in deprotonating active methylene compounds without being as aggressive in promoting elimination.

    • For less acidic substrates, a strong yet sterically hindered base like lithium diisopropylamide (LDA) might be used to achieve complete enolate formation at low temperatures before adding the alkylating agent, which can sometimes suppress side reactions.[2][22][23]

  • Control the Temperature:

    • Higher temperatures generally favor elimination over substitution.[1]

    • Perform the reaction at the lowest temperature at which a reasonable reaction rate is observed. Start at room temperature or below, and only gently heat if necessary.

  • Solvent Choice:

    • Polar aprotic solvents like DMF or DMSO can enhance the reactivity of the nucleophile and may favor S(_N)2.[9] However, with strongly basic nucleophiles, E2 can still be the major pathway.[9]

Summary of Base Selection for Alkylation of Secondary Halides:

BaseStrengthSteric BulkTypical Outcome with 2° HalideRecommendation
Potassium tert-butoxide (t-BuOK)StrongHighMajorly E2Avoid unless elimination is desired
Sodium Ethoxide (NaOEt)StrongLowMixture of S(_N)2 and E2 (often E2 major)Use with caution; consider alternatives
Potassium Carbonate (K₂CO₃)ModerateLowCan favor S(_N)2Good first choice, may require PTC
Lithium Diisopropylamide (LDA)Very StrongHighForms enolate first, can favor S(_N)2Useful for complete enolate formation at low temp.
Issue 2: Presence of a significant amount of dialkylated product in the final mixture.

Diagnosis: The mono-alkylated product is being deprotonated and is reacting further.[12]

Troubleshooting Protocol:

  • Stoichiometry Control:

    • Use a slight excess of the nucleophile (your active methylene compound) relative to this compound. This ensures the alkylating agent is consumed before it can react with the mono-alkylated product.

    • Avoid a large excess of the base, which can increase the concentration of the enolate of the mono-alkylated product.

  • Order of Addition:

    • Slowly add the this compound to the pre-formed enolate solution. This maintains a low concentration of the alkylating agent throughout the reaction, favoring mono-alkylation.[13]

Issue 3: Identification of an O-alkylated byproduct.

Diagnosis: The enolate is reacting through its oxygen atom instead of the carbon.

Troubleshooting Protocol:

  • Solvent Selection:

    • Protic solvents (like ethanol) can solvate the oxygen atom of the enolate through hydrogen bonding, sterically hindering it and thus favoring C-alkylation.[13] This is one reason why using sodium ethoxide in ethanol can be effective for C-alkylation.[24]

    • Polar aprotic solvents (like DMF, DMSO) can lead to a higher proportion of O-alkylation.[13]

  • Counter-ion Effects:

    • Smaller, more coordinating cations like Li⁺ tend to associate more tightly with the oxygen of the enolate, favoring C-alkylation.

    • Larger, less coordinating cations like K⁺ or Cs⁺ can lead to a "freer" enolate, which may increase the amount of O-alkylation.[13]

Visualizing Reaction Pathways

To better understand the competing reactions, consider the following diagram illustrating the desired S(_N)2 pathway versus the problematic E2 elimination pathway for an enolate reacting with this compound.

Alkylation_Pathways Reactants Enolate (Nu⁻) + this compound Transition_State_SN2 Sₙ2 Transition State Reactants->Transition_State_SN2 Nucleophilic Attack (Favored by weak, non-bulky bases, low temp.) Transition_State_E2 E2 Transition State Reactants->Transition_State_E2 Proton Abstraction (Favored by strong, bulky bases, high temp.) SN2_Product Desired C-Alkylated Product (Sₙ2) E2_Product Alkene Byproduct (E2) Transition_State_SN2->SN2_Product Transition_State_E2->E2_Product

Caption: Competing S(_N)2 and E2 pathways in the alkylation reaction.

III. Experimental Protocols

Protocol 1: General Procedure for Alkylation Favoring S(_N)2

This protocol is designed to minimize E2 elimination.

  • Enolate Formation:

    • To a solution of your active methylene compound (e.g., ethyl acetoacetate, 1.1 equivalents) in a suitable solvent (e.g., anhydrous ethanol or DMF), add a base (e.g., sodium ethoxide, 1.05 equivalents) at room temperature under an inert atmosphere (N₂ or Ar).[24][25]

    • Stir for 30-60 minutes to ensure complete formation of the enolate.

  • Alkylation:

    • Cool the enolate solution if necessary (e.g., to 0 °C).

    • Add this compound (1.0 equivalent) dropwise over 15-30 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or GC-MS.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Workflow for Troubleshooting a Failed Alkylation

Caption: A logical workflow for diagnosing and solving common alkylation problems.

References
  • SN2 vs E2. (n.d.). Chemistry Steps. Retrieved January 7, 2026, from [Link]

  • Gronert, S., & Kass, S. R. (2014). How alkyl halide structure affects E2 and SN2 reaction barriers: E2 reactions are as sensitive as SN2 reactions. The Journal of Organic Chemistry, 79(5), 2286–2295. [Link]

  • Naik, S., et al. (2009). Cesium carbonate mediated exclusive dialkylation of active methylene compounds. ResearchGate. [Link]

  • Ono, N., et al. (1976). Alkylation and Acylation of Active Methylene Compounds Using 1,8-Diazabicyclo[5.4.0]undec-7-ene. Bulletin of the Chemical Society of Japan, 49(4), 1085-1088. [Link]

  • Keglevich, G., et al. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Catalysts, 5(2), 634-655. [Link]

  • Alkylation of enolates. (n.d.). Fiveable. Retrieved January 7, 2026, from [Link]

  • Alkylation of enolates. (n.d.). University of Oxford. Retrieved January 7, 2026, from [Link]

  • Alkylation of Enolate Ions. (n.d.). NC State University Libraries. Retrieved January 7, 2026, from [Link]

  • Srinivasan, N., et al. (n.d.). Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols. International Journal of Advanced Biotechnology and Research. Retrieved January 7, 2026, from [Link]

  • Alkylation of Enolates. (n.d.). Organic Chemistry Tutor. Retrieved January 7, 2026, from [Link]

  • SN1 vs SN2 vs E1 vs E2 Reactions Study Guide. (2025). Studley AI. Retrieved January 7, 2026, from [Link]

  • Comparison and Competition Between SN1, SN2, E1 and E2. (2021). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

  • Ashenhurst, J. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2025). Deciding SN1/SN2/E1/E2 (1) - The Substrate. Master Organic Chemistry. [Link]

  • Alkylation of Enolate Ions. (2024). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

  • Why is a secondary halides E2 reaction preferred than SN2? (2018). Quora. [Link]

  • The Organic Chemistry Tutor. (2021, March 26). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! [Video]. YouTube. [Link]

  • Direct Alkylation of Ketones, Esters, and Nitriles. (2025). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

  • Hansley, V. L. (1958). U.S. Patent No. 2,843,622. U.S.
  • Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. (2025). Sciencemadness.org. [Link]

  • Nucleophilic Substitution vs. Elimination. (n.d.). Pearson. Retrieved January 7, 2026, from [Link]

  • The Acetoacetic Ester Condensation and Certain Related Reactions. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • The side reaction that would occur in the condensation of ethyl acetate w... (2024). Filo. [Link]

  • Dunnavant, W. R., & Hauser, C. R. (1960). Condensation of Alkyl Acetates with Benzophenone by Lithium Amide to Form β-Hydroxy Esters. Relative Ease of Self-condensation. The Journal of Organic Chemistry, 25(9), 1693–1694. [Link]

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Technical Support Guide: Minimizing Elimination Byproducts in Reactions with Secondary Bromoalkanoates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic challenges. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the competitive landscape of substitution and elimination reactions, specifically concerning secondary bromoalkanoates. Our goal is to provide you with the mechanistic understanding and practical troubleshooting strategies required to maximize your desired substitution (Sₙ2) product yields while minimizing unwanted elimination (E2) byproducts.

Section 1: The Sₙ2 vs. E2 Competition: A Mechanistic Overview

Secondary bromoalkanoates are versatile intermediates, but their structure places them at a crossroads of two competing reaction pathways: bimolecular nucleophilic substitution (Sₙ2) and bimolecular elimination (E2).[1] The substrate is sterically hindered enough to slow the Sₙ2 pathway compared to primary systems, yet accessible enough for it to remain a possibility, unlike in tertiary systems where it is completely blocked.[2][3][4] Simultaneously, the presence of β-hydrogens provides a site for a base to initiate the E2 pathway.[5][6]

Understanding the transition states is key to controlling the reaction outcome.

  • Sₙ2 Pathway: Involves a backside attack by the nucleophile on the α-carbon (the carbon bonded to the bromine), proceeding through a crowded, five-coordinate transition state.[3]

  • E2 Pathway: Involves the abstraction of a β-hydrogen by a base, occurring in a concerted fashion where the C-H bond breaks, a C=C π-bond forms, and the C-Br bond cleaves. This requires an anti-periplanar arrangement of the β-hydrogen and the bromine leaving group.[6][7]

The following diagram illustrates these competing mechanisms.

SN2_vs_E2 sub Secondary Bromoalkanoate (R-CH(Br)-CH2-R') ts_sn2 Transition State (Sₙ2) [Nu---C---Br] sub->ts_sn2 Sₙ2 Pathway ts_e2 Transition State (E2) [B---H---C---C---Br] sub->ts_e2 E2 Pathway prod_sn2 Substitution Product (R-CH(Nu)-CH2-R') ts_sn2->prod_sn2 Inversion of Stereochemistry prod_e2 Elimination Product (R-C=CH-R') ts_e2->prod_e2 Alkene Formation (Zaitsev/Hofmann) reagent_sn2 Strong Nucleophile Weak Base (e.g., N3⁻, CN⁻) reagent_sn2->ts_sn2 Favors reagent_e2 Strong, Bulky Base (e.g., t-BuOK) reagent_e2->ts_e2 Favors SN2_Workflow start Goal: Maximize Sₙ2 Product for Secondary Bromoalkanoate sub_q1 Is the Nucleophile a Weak Base? (pKₐ of conj. acid < 12) start->sub_q1 action1_yes Select Nucleophile: N₃⁻, CN⁻, RS⁻, I⁻ sub_q1->action1_yes Yes action1_no High E2 Risk! Re-select Nucleophile (e.g., avoid RO⁻, HO⁻) sub_q1->action1_no No sub_q2 Is the Solvent Polar Aprotic? action2_yes Select Solvent: DMSO, DMF, Acetonitrile sub_q2->action2_yes Yes action2_no High E2 Risk! Re-select Solvent (avoid ROH, H₂O) sub_q2->action2_no No sub_q3 Is the Temperature Low? (≤ 25 °C) action3_yes Set Temperature: Start at 0-25 °C sub_q3->action3_yes Yes action3_no High E2 Risk! Lower the Temperature sub_q3->action3_no No action1_yes->sub_q2 action1_no->sub_q1 Re-evaluate action2_yes->sub_q3 action2_no->sub_q2 Re-evaluate end_node Optimized for Sₙ2 Proceed with Reaction action3_yes->end_node action3_no->sub_q3 Re-evaluate

Caption: Decision workflow for optimizing Sₙ2 reaction conditions.

Sample Protocol: Synthesis of Ethyl 2-azidopropanoate

This protocol details a high-yield Sₙ2 reaction on a secondary bromoalkanoate, employing the principles discussed.

Objective: To synthesize ethyl 2-azidopropanoate from ethyl 2-bromopropanoate with >95% selectivity for the Sₙ2 product.

Materials:

  • Ethyl 2-bromopropanoate (1.0 eq)

  • Sodium azide (NaN₃, 1.2 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Stir bar, round-bottom flask, condenser, nitrogen inlet

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser under a nitrogen atmosphere.

  • Reagent Addition: To the flask, add sodium azide (1.2 eq) followed by anhydrous DMSO. Stir the suspension for 10 minutes at room temperature to ensure good dispersion.

  • Substrate Addition: Add ethyl 2-bromopropanoate (1.0 eq) dropwise to the stirring suspension at room temperature. An exotherm may be observed; maintain the temperature below 30 °C with a water bath if necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC-MS every hour. The reaction is typically complete within 2-4 hours. Self-validation: The disappearance of the starting material spot/peak and the appearance of a single major product spot/peak indicates a successful and selective conversion.

  • Workup - Quenching: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing diethyl ether and water. Caution: Azides can be explosive; handle with appropriate care and avoid contact with strong acids or heavy metals.

  • Extraction: Extract the aqueous layer twice more with diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine. This removes residual DMSO and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Analysis: Obtain a ¹H NMR spectrum of the crude product to confirm its structure and determine the Sₙ2:E2 product ratio by integrating characteristic peaks. The product, ethyl 2-azidopropanoate, should be the major component.

Section 4: Summary of Key Factors

This table provides a quick-reference guide to how different experimental variables influence the Sₙ2 vs. E2 competition for secondary bromoalkanoates.

FactorCondition Favoring Sₙ2 (Substitution)Condition Favoring E2 (Elimination)Rationale
Nucleophile/Base Good Nucleophile, Weak Base (e.g., I⁻, Br⁻, N₃⁻, CN⁻, RS⁻) [8]Strong, Sterically Hindered Base (e.g., t-BuOK, LDA) [6][9][10]or a Strong, Unhindered Base (e.g., EtO⁻, HO⁻) [8][11]Weak bases are poor proton abstractors. Bulky bases cannot easily access the α-carbon for Sₙ2 attack and preferentially abstract the more accessible β-proton. [9][12]
Substrate Structure Less Steric Hindrance at α and β carbons. [3][4]Increased Steric Hindrance at the α-carbon. [3][13]Steric bulk raises the energy of the crowded Sₙ2 transition state, slowing the substitution rate and allowing elimination to compete more effectively. [5][14]
Solvent Polar Aprotic (e.g., DMSO, DMF, Acetone) [1][2]Polar Protic (e.g., Ethanol, Water) [15][16]Aprotic solvents do not solvate anions well, leading to a more reactive ("naked") nucleophile that accelerates the Sₙ2 rate. [17][18]
Temperature Low Temperature (e.g., 0 °C to 25 °C) [19]High Temperature ("Heat") [19][20]Elimination has a higher positive entropy change (ΔS) and is therefore favored thermodynamically at higher temperatures. [19]
Leaving Group A good leaving group (e.g., I > Br > Cl) is required for both reactions. [21][22][23]A good leaving group is required for both reactions. [21][22][23]The C-Leaving Group bond is broken in the rate-determining step of both pathways. Better leaving groups (weaker bases) accelerate both Sₙ2 and E2. [21][24]

Section 5: References

  • How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. ACS Publications. [Link]

  • SN1 vs SN2 vs E1 vs E2 Reactions Study Guide. Studley AI. [Link]

  • Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base. Master Organic Chemistry. [Link]

  • SN2 SN1 E1 E2 Reaction Mechanisms Made Easy!. YouTube. [Link]

  • How Alkyl Halide Structure Affects E2 and S(N)2 Reaction Barriers: E2 Reactions Are as Sensitive as S(N)2 Reactions. ResearchGate. [Link]

  • Elimination Reactions of Alkyl Halides. Michigan State University Chemistry. [Link]

  • Second Order Eliminations. Chemistry LibreTexts. [Link]

  • Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]

  • bulky bases in elimination reactions. Student Doctor Network Forums. [Link]

  • Understanding the SN2 Versus E2 Competition. PubMed Central. [Link]

  • How Solvation Influences the SN2 versus E2 Competition. PubMed Central. [Link]

  • (PDF) How Solvation Influences the SN2 versus E2 Competition. ResearchGate. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

  • Alkyl Halide → Alkene via Bulky Bases (E2 Hofmann). OrgoSolver. [Link]

  • Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. PubMed Central. [Link]

  • The Substrate: Steric Effects in the SN2 Reaction. University of Illinois Springfield. [Link]

  • Elimination Reactions. SlidePlayer. [Link]

  • Effect of sterics on Sn2 reactions. Chemistry LibreTexts. [Link]

  • Why do polar aprotic solvents favour SN2 over E2?. Chemistry Stack Exchange. [Link]

  • Bulky Bases in Elimination Reactions. Master Organic Chemistry. [Link]

  • SN1 vs E1 and SN2 vs E2 : The Temperature. Master Organic Chemistry. [Link]

  • examples of SN2 nucleophiles. YouTube. [Link]

  • Optimization of reaction conditions. ResearchGate. [Link]

  • When comparing between E2 and Sn2 using solvent as the indicator, why does a protic solvent favour E2?. Reddit. [Link]

  • Competitive dynamics of elimination and substitution reactions modulated using nucleophiles and leaving groups. RSC Publishing. [Link]

  • Leaving group effects in gas-phase substitutions and eliminations. PubMed. [Link]

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. LibreTexts. [Link]

  • Common Leaving Groups. University of Calgary. [Link]

  • A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. Chemistry LibreTexts. [Link]

  • Explaining the nucleophilic substitution reactions between halogenoalkanes and hydroxide ions. Chemguide. [Link]

  • The Effect of the Leaving Group in Sₙ2 Reactions. Chemistry Steps. [Link]

  • E2 Elimination Reaction. YouTube. [Link]

  • Review of Substitution and Elimination Reactions. YouTube. [Link]

  • The Sₙ2 Reaction Mechanism. Master Organic Chemistry. [Link]

  • Identifying Where Substitution and Elimination Reactions Happen. Master Organic Chemistry. [Link]

  • Introduction to E2 Elimination Reactions. YouTube. [Link]

  • Elimination vs substitution: secondary substrate. Khan Academy. [Link]

  • Mechanism of the E2 Reaction. Master Organic Chemistry. [Link]

  • E2 Reaction Tricks & Details You Need To Know!. YouTube. [Link]

  • Substitution vs Elimination Reactions Made Easy!. YouTube. [Link]

  • E2 Reaction Rate & Mechanism. YouTube. [Link]

Sources

Technical Support Center: Optimizing Nucleophilic Substitution Reactions with Ethyl 4-bromopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with Ethyl 4-bromopentanoate. This guide is designed to provide in-depth, practical advice for optimizing your nucleophilic substitution reactions. Here, we move beyond simple protocols to explore the underlying principles that govern reaction outcomes, empowering you to troubleshoot effectively and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanistic pathways for nucleophilic substitution with this compound, and how does its structure influence this?

This compound is a secondary alkyl halide. This structure is at a mechanistic crossroads, meaning both S(_N)1 and S(_N)2 pathways are possible, along with competing elimination (E1 and E2) reactions.

  • S(_N)2 (Bimolecular Nucleophilic Substitution): This pathway is a one-step process where the nucleophile attacks the electrophilic carbon at the same time the bromide leaving group departs. This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents. The secondary nature of the carbon in this compound means it is more sterically hindered than a primary halide, which can slow down the S(_N)2 reaction rate compared to simpler substrates.

  • S(_N)1 (Unimolecular Nucleophilic Substitution): This two-step pathway involves the initial departure of the leaving group to form a secondary carbocation intermediate, which is then attacked by the nucleophile. This pathway is favored by polar protic solvents, which can stabilize the carbocation intermediate, and by weaker nucleophiles.

  • E2 (Bimolecular Elimination): This is a concerted, one-step process where a base removes a proton from a carbon adjacent to the one with the leaving group, leading to the formation of a double bond. Strong, sterically hindered bases favor E2 reactions.

  • E1 (Unimolecular Elimination): This pathway also proceeds through a carbocation intermediate, but instead of nucleophilic attack, a weak base removes an adjacent proton to form an alkene.

The choice between these pathways is highly dependent on the reaction conditions you select.

Q2: I'm observing a mixture of substitution and elimination products. How can I favor the desired substitution reaction?

This is a common challenge with secondary halides. To favor substitution over elimination, consider the following strategies:

  • Choice of Nucleophile/Base: Strong, non-bulky nucleophiles that are weak bases are ideal for promoting S(_N)2 reactions. For example, azide (N(_3)

    
    ), cyanide (CN
    
    
    
    ), and halides (I
    
    
    , Cl
    
    
    ) are excellent nucleophiles but relatively weak bases. Conversely, strong, bulky bases like potassium tert-butoxide (t-BuOK) will strongly favor elimination. Hydroxide (OH
    
    
    ) and alkoxides (RO
    
    
    ) can act as both strong nucleophiles and strong bases, often leading to a mixture of products.
  • Temperature: Lower reaction temperatures generally favor substitution over elimination. Elimination reactions often have a higher activation energy, so increasing the temperature will favor their formation.

  • Solvent: For S(_N)2 reactions, polar aprotic solvents like DMSO, DMF, or acetone are preferred. These solvents solvate the cation of the nucleophilic salt but leave the anionic nucleophile "naked" and more reactive. Polar protic solvents like water, ethanol, or methanol can stabilize the carbocation in S(_N)1 reactions but will also solvate the nucleophile, reducing its strength for S(_N)2 pathways.

Q3: My reaction is proceeding very slowly. What factors can I adjust to increase the reaction rate?

Several factors influence the rate of a nucleophilic substitution reaction:

  • Nucleophile Strength and Concentration: A more potent and concentrated nucleophile will increase the rate of an S(_N)2 reaction. The strength of a nucleophile is influenced by factors like charge (anions are generally better nucleophiles than their neutral counterparts) and polarizability.

  • Leaving Group: Bromide is a good leaving group, but it can sometimes be advantageous to switch to iodide, which is an even better leaving group. This can be achieved in situ via the Finkelstein reaction, where a catalytic amount of sodium or potassium iodide is added to a reaction with a different nucleophile.

  • Solvent: As mentioned, for S(_N)2 reactions, polar aprotic solvents are optimal as they enhance the reactivity of the nucleophile.

  • Temperature: Increasing the temperature will generally increase the reaction rate for both substitution and elimination. However, be mindful that this may also increase the formation of undesired byproducts.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low to no conversion of starting material 1. Poor nucleophile. 2. Inappropriate solvent. 3. Low reaction temperature. 4. Deactivated catalyst (if applicable).1. Switch to a stronger nucleophile. 2. For S(_N)2, use a polar aprotic solvent (e.g., DMF, DMSO). 3. Gradually increase the reaction temperature while monitoring for side product formation. 4. Use fresh or properly activated catalyst.
Formation of significant elimination byproducts (alkenes) 1. Nucleophile is too basic. 2. High reaction temperature. 3. Use of a protic solvent with a strong base.1. Use a less basic nucleophile (e.g., N(_3)

, CN

). 2. Lower the reaction temperature. 3. Switch to a polar aprotic solvent.
Hydrolysis of the ester functional group 1. Presence of water in the reaction. 2. Use of strongly basic (e.g., NaOH, KOH) or acidic conditions.1. Use anhydrous solvents and reagents. 2. Use non-hydrolytic bases (e.g., K(_2)CO(_3), NaH) or milder nucleophiles.
Multiple products observed by TLC/GC-MS 1. Competing S(_N)1/S(_N)2/E1/E2 pathways. 2. Side reactions with the solvent. 3. Impure starting materials.1. Re-evaluate your choice of nucleophile, solvent, and temperature to favor a single pathway. 2. Ensure the solvent is inert under the reaction conditions. 3. Purify starting materials before use.

Experimental Protocols

General Protocol for S(_N)2 Substitution with Sodium Azide

This protocol details the synthesis of Ethyl 4-azidopentanoate, a common intermediate.

Materials:

  • This compound

  • Sodium azide (NaN(_3))

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • To the stirred solution, add sodium azide (1.5 - 2.0 eq).

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.

  • Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

General Protocol for S(_N)2 Substitution with Potassium Cyanide

This protocol outlines the synthesis of Ethyl 4-cyanopentanoate.

Materials:

  • This compound

  • Potassium cyanide (KCN)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • In a dry, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMSO.

  • Carefully add potassium cyanide (1.2 - 1.5 eq) to the solution. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Heat the reaction mixture to 60-70 °C and monitor its progress by TLC or GC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the layers and wash the organic layer multiple times with water and finally with brine to remove residual DMSO.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting oil by vacuum distillation or column chromatography.

Visualizing Reaction Optimization

Decision-Making Workflow for Optimizing Substitution Reactions

G start Start: Nucleophilic Substitution with this compound check_yield Is the yield of the substitution product acceptable? start->check_yield check_purity Is the product purity (substitution vs. elimination) acceptable? check_yield->check_purity Yes troubleshoot_yield Troubleshoot Low Yield check_yield->troubleshoot_yield No end Reaction Optimized check_purity->end Yes troubleshoot_purity Troubleshoot Low Purity (High Elimination) check_purity->troubleshoot_purity No increase_temp Increase Temperature troubleshoot_yield->increase_temp change_solvent_yield Switch to Polar Aprotic Solvent (e.g., DMF, DMSO) troubleshoot_yield->change_solvent_yield stronger_nucleophile Use a Stronger Nucleophile troubleshoot_yield->stronger_nucleophile increase_temp->check_yield change_solvent_yield->check_yield stronger_nucleophile->check_yield lower_temp Lower Temperature troubleshoot_purity->lower_temp less_basic_nucleophile Use a Less Basic, Non-Hindered Nucleophile troubleshoot_purity->less_basic_nucleophile change_solvent_purity Ensure Polar Aprotic Solvent troubleshoot_purity->change_solvent_purity lower_temp->check_purity less_basic_nucleophile->check_purity change_solvent_purity->check_purity

Caption: A flowchart for troubleshooting and optimizing nucleophilic substitution reactions.

Key Factors Influencing Reaction Pathway

G sub This compound (Secondary Halide) sn2 SN2 (Substitution) sub->sn2 Strong, Unhindered Nucleophile Polar Aprotic Solvent Low Temperature sn1 SN1 (Substitution) sub->sn1 Weak Nucleophile Polar Protic Solvent e2 E2 (Elimination) sub->e2 Strong, Hindered Base High Temperature e1 E1 (Elimination) sub->e1 Weak Base Polar Protic Solvent High Temperature

Caption: The influence of reaction conditions on the mechanistic pathway.

References

  • [Effect of sterics on Sn2 reactions. (2019). Chemistry LibreTexts.]([Link]

Technical Support Center: Improving the Yield of Coupling Reactions with Ethyl 4-bromopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for improving the yield and efficiency of cross-coupling reactions involving ethyl 4-bromopentanoate. As a secondary alkyl bromide, this substrate presents unique challenges, primarily the competing β-hydride elimination pathway, which can significantly impact reaction outcomes. This resource offers field-proven insights and evidence-based protocols to help you navigate these challenges and achieve your desired synthetic targets.

Frequently Asked Questions (FAQs)

Q1: Why are my coupling reactions with this compound resulting in low yields?

Low yields in coupling reactions with this compound, a secondary alkyl bromide, are often attributed to a few key factors:

  • β-Hydride Elimination: This is a major competing side reaction for secondary alkyl halides. The palladium intermediate can eliminate a β-hydrogen to form an alkene, leading to undesired byproducts and reduced yield of the desired coupled product.[1][2][3]

  • Slow Oxidative Addition: The oxidative addition of a secondary alkyl bromide to a low-valent metal center (e.g., Pd(0)) can be slower compared to aryl or vinyl halides, impacting the overall catalytic cycle efficiency.[4]

  • Catalyst Deactivation: The presence of impurities, oxygen, or moisture can deactivate the palladium catalyst, leading to incomplete conversion.[5]

  • Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the catalyst and promoting the desired reductive elimination over β-hydride elimination. An inappropriate ligand can lead to poor results.[1][2][3]

Q2: Which coupling reaction is most suitable for this compound?

While several coupling reactions can be attempted, the Negishi coupling has shown significant promise for secondary alkyl halides.[1][2][3][6][7] This is due to the development of specialized palladium catalysts with bulky, electron-rich phosphine ligands, such as CPhos, which effectively promote the desired reductive elimination step over the competing β-hydride elimination.[1][2][3]

Other potential reactions include:

  • Suzuki Coupling: Generally more challenging for unactivated secondary alkyl halides, but can be achieved with specific nickel-based catalyst systems at room temperature.[8]

  • Heck Reaction: Nickel-catalyzed Heck reactions have been developed for unactivated alkyl bromides and can be an alternative.[9][10]

  • Stille Coupling: While versatile, Stille couplings with secondary alkyl halides can also be prone to isomerization and require careful optimization of ligands and additives.[11][12]

  • Sonogashira Coupling: Traditionally challenging with alkyl halides, recent developments have shown some success with specific N-heterocyclic carbene (NHC) palladium complexes.[13][14]

Q3: What are the critical parameters to control for a successful coupling reaction with this substrate?
  • Inert Atmosphere: Strict exclusion of oxygen and moisture is paramount to prevent catalyst deactivation. All reactions should be set up under an inert atmosphere (Argon or Nitrogen).[4][5]

  • Ligand Selection: The choice of ligand is arguably the most critical factor. For Negishi couplings of secondary alkyl halides, bulky biaryldialkylphosphine ligands like CPhos have demonstrated superior performance.[1][2][3]

  • Solvent: Anhydrous, degassed solvents are essential. Tetrahydrofuran (THF) is a common choice for Negishi couplings.[1][2]

  • Temperature: Reactions are often run at or near room temperature to disfavor β-hydride elimination.[1][2]

  • Purity of Reagents: Ensure the this compound and the organometallic coupling partner are of high purity.

Troubleshooting Guide

Problem 1: Low to no conversion of starting material.

Possible Causes & Solutions

Possible Cause Troubleshooting Step Scientific Rationale
Inactive Catalyst Use a fresh batch of palladium precatalyst and ligand. Ensure they have been stored under an inert atmosphere.Palladium catalysts, particularly Pd(0) species, and phosphine ligands are susceptible to oxidation, which renders them inactive.[5]
Presence of Oxygen Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Ar or N₂) or by using freeze-pump-thaw cycles.Oxygen can oxidatively deactivate the Pd(0) catalyst, halting the catalytic cycle.[4][5]
Slow Oxidative Addition For Suzuki-type reactions, consider switching to a more reactive nickel catalyst system. For palladium-catalyzed reactions, ensure the use of a highly active, electron-rich ligand.[4][8]Electron-rich ligands enhance the electron density on the palladium center, which can facilitate the oxidative addition of the alkyl bromide.[4]
Impure Reagents Purify the this compound and the organometallic reagent before use.Impurities can interfere with the catalyst or quench the organometallic coupling partner.
Problem 2: Formation of significant amounts of elimination and reduction byproducts.

Possible Causes & Solutions

Possible Cause Troubleshooting Step Scientific Rationale
β-Hydride Elimination Use a bulky, electron-rich phosphine ligand such as CPhos or RuPhos in Negishi couplings.[1][2][15]Bulky ligands create a sterically hindered environment around the palladium center, which disfavors the formation of the planar intermediate required for β-hydride elimination and promotes reductive elimination.[1][2]
Lower the reaction temperature.β-hydride elimination often has a higher activation energy than reductive elimination, so lower temperatures can favor the desired coupling pathway.
Protodeboronation (Suzuki) Use anhydrous conditions and a non-hydroxide base like K₃PO₄ or Cs₂CO₃.[4]Excess water and strong hydroxide bases can lead to the cleavage of the carbon-boron bond, consuming the organoboron reagent.[4]
Consider using a more stable boronic acid derivative, such as a pinacol ester or an MIDA boronate.[5]These derivatives slowly release the active boronic acid, keeping its concentration low and minimizing side reactions.[5]
Problem 3: Isomerization of the alkyl chain.

Possible Causes & Solutions

Possible Cause Troubleshooting Step Scientific Rationale
Reversible β-Hydride Elimination/Reinsertion Employ a ligand that strongly favors reductive elimination. As mentioned, bulky biarylphosphine ligands are effective.[1][2]The formation of a palladium-hydride intermediate can lead to reinsertion of the alkene in a different orientation, causing isomerization. A ligand that accelerates reductive elimination will minimize the lifetime of this intermediate.[1][2]
Radical Pathways (Heck-type reactions) Ensure strict control of reaction conditions and consider radical trapping experiments to diagnose the issue.Some Heck-type reactions with alkyl halides can proceed through radical intermediates, which can lead to isomerization.[10][16]

Experimental Protocols

Optimized Negishi Coupling of this compound

This protocol is adapted from methodologies developed for the Negishi coupling of secondary alkylzinc halides.[1][2]

Materials:

  • This compound

  • Organozinc halide reagent (e.g., Arylzinc bromide)

  • Pd(OAc)₂ (Palladium(II) acetate)

  • CPhos (2-Dicyclohexylphosphino-2',6'-bis(N,N-dimethylamino)biphenyl)

  • Anhydrous, degassed THF

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add Pd(OAc)₂ (1-2 mol%) and CPhos (2-4 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous, degassed THF.

  • Add the organozinc reagent (1.2-1.5 equivalents).

  • Add this compound (1.0 equivalent).

  • Reaction Execution: Seal the flask and stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Diagrams
Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Catalyst Check Catalyst and Ligand Integrity Start->Check_Catalyst Check_Atmosphere Verify Inert Atmosphere Start->Check_Atmosphere Check_Reagents Assess Reagent Purity Start->Check_Reagents Optimize_Ligand Optimize Ligand Selection (e.g., CPhos for Negishi) Check_Catalyst->Optimize_Ligand Optimize_Conditions Adjust Temperature and Time Check_Atmosphere->Optimize_Conditions Byproducts Analyze Byproducts (Elimination, Reduction) Check_Reagents->Byproducts Success Improved Yield Optimize_Ligand->Success Optimize_Conditions->Success Byproducts->Optimize_Ligand

Caption: A workflow for diagnosing and resolving low-yield coupling reactions.

Competing Pathways in Palladium-Catalyzed Coupling of Secondary Alkyl Halides

Competing_Pathways Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-X This compound R-X->Oxidative_Addition Pd_Intermediate R-Pd(II)-X(L_n) Oxidative_Addition->Pd_Intermediate Reductive_Elimination Reductive Elimination (Desired Pathway) Pd_Intermediate->Reductive_Elimination Transmetalation with R'-M Beta_Hydride_Elimination β-Hydride Elimination (Undesired Pathway) Pd_Intermediate->Beta_Hydride_Elimination Coupled_Product Coupled Product Reductive_Elimination->Coupled_Product Coupled_Product->Pd(0)L_n Elimination_Product Alkene Byproduct Beta_Hydride_Elimination->Elimination_Product Elimination_Product->Pd(0)L_n Organometallic_Reagent R'-M Organometallic_Reagent->Reductive_Elimination

Caption: Key catalytic cycle steps showing the desired coupling versus undesired elimination.

References

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533.
  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533.
  • Alexanian, E. J., Lee, C., & Grubbs, R. H. (2008). Nickel-Catalyzed Mizoroki-Heck-Type Reactions of Unactivated Alkyl Bromides. Angewandte Chemie International Edition, 47(39), 7545–7548. [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi coupling of secondary alkylzinc halides with aryl bromides and chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]

  • Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2006). A User-Friendly, All-Purpose Catalyst for the Negishi Cross-Coupling Reaction. Chemistry – A European Journal, 12(24), 6424–6433.
  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]

  • Weires, A. G., & Alexanian, E. J. (2019). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. ACS Catalysis, 9(3), 2511–2524. [Link]

  • Plenio, H., & Fleck, K. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(17), 7349–7362. [Link]

  • Plenio, H., & Fleck, K. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(17), 7349–7362. [Link]

  • Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642–13643. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]

  • Weires, A. G., & Alexanian, E. J. (2011). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. Organic Letters, 13(16), 4340–4343. [Link]

  • Shang, R., Ji, D., & Fu, Y. (2011). Palladium-catalyzed intermolecular Heck reaction of alkyl halides. Chemical Communications, 47(32), 9140–9142. [Link]

  • BenchChem. (2025). Pd-Catalyzed Intermolecular Reductive Heck Reaction of Olefins with Aryl Bromides for Csp2-Csp3 Bond Formation. [Link]

  • Morken, J. P., & O'Brien, C. J. (2014). Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides. Nature Chemistry, 6(9), 794–798. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Myers, A. G. (n.d.). The Stille Reaction. Chem 115.
  • Berlin, C. (2020). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Bucknell Digital Commons. [Link]

  • Common Organic Chemistry. (n.d.). Stille Reaction (Palladium Catalyzed Coupling). [Link]

  • Wikipedia. (n.d.). Stille reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

  • Shen, W. (1999). The Stille Reaction of 1,1-Dibromo-1-alkenes: Preparation of Trisubstituted Alkenes and Internal Alkynes. The Journal of Organic Chemistry, 64(1), 10–11. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Brown, C. A., Nile, T. A., Mahon, M. F., & Webster, R. L. (2015). Iron catalysed Negishi cross-coupling using simple ethyl-monophosphines. Dalton Transactions, 44(27), 12189–12195.
  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Isenegger, P. G., et al. (2021). Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. Beilstein Journal of Organic Chemistry, 17, 2398–2406. [Link]

  • Dreher, S. D., et al. (2008). Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Journal of the American Chemical Society, 130(29), 9257–9259. [Link]

  • Brown, C. A., Nile, T. A., Mahon, M. F., & Webster, R. L. (2015). Iron catalysed Negishi cross-coupling using simple ethyl-monophosphines. Dalton Transactions, 44(27), 12189–12195. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Angewandte Chemie International Edition, 47(26), 4849–4852. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction.
  • De Kimpe, N., De Buyck, L., & Verhé, R. (1983). The reaction of ethyl 4-bromo-2-ethoxycarbonyl-2-pentenoate with some nucleophiles. Bulletin des Sociétés Chimiques Belges, 92(6), 563–572.

Sources

Technical Support Center: Purification of Reaction Products from Ethyl 4-bromopentanoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chromatographic purification. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing Ethyl 4-bromopentanoate as a synthetic building block. The following sections provide in-depth, field-proven insights into overcoming common purification challenges, ensuring the isolation of high-purity products critical for downstream applications in drug discovery and development.

Frequently Asked Questions (FAQs)

Q1: What are the critical physicochemical properties of this compound and its likely reaction products that influence chromatographic separation?

A1: Understanding the properties of your starting material and predicting those of your product is fundamental. This compound is a moderately polar molecule, containing both an ester functional group and a secondary alkyl bromide.[1][2][3] Its calculated XLogP3 value is approximately 2.1, indicating a balance between lipophilic and hydrophilic character.[4][5]

When this compound undergoes a reaction, typically a nucleophilic substitution at the C4 position, the polarity of the resulting product can change significantly.

  • Substitution with non-polar nucleophiles (e.g., alkyl groups via organocuprates) will yield a less polar product.

  • Substitution with polar, non-ionizable nucleophiles (e.g., amines, alcohols, thiols) will result in a more polar product.

  • Substitution with nucleophiles that introduce an ionizable group (e.g., azide followed by reduction to an amine, or reaction with a carboxylate) will dramatically increase polarity.

This polarity shift is the primary determinant for selecting the appropriate column chromatography conditions.

Q2: How do I select the appropriate stationary phase? Is silica gel always the best choice?

A2: Silica gel is the default, workhorse stationary phase for a vast majority of organic purifications and is suitable for most products derived from this compound.[6] Its surface is slightly acidic due to the presence of silanol (Si-OH) groups.

However, there are critical exceptions where silica gel may be detrimental:

  • Acid-Sensitive Products: If your product contains acid-labile functional groups (e.g., certain acetals, enamines, or Boc-protected amines), it may decompose on the acidic silica surface.[7][8]

  • Basic Products: Highly basic compounds, such as primary or secondary amines, can interact strongly with the acidic silanols, leading to significant peak tailing and poor separation.

In these cases, consider the following alternatives:

  • Deactivated Silica Gel: Pre-treating the silica gel by flushing the packed column with an eluent containing a small amount of a base, typically 1-3% triethylamine, can neutralize the acidic sites.[9]

  • Alumina (Al₂O₃): Alumina is available in neutral, basic, or acidic forms. Basic or neutral alumina is an excellent alternative for purifying basic compounds like amines that perform poorly on silica.[6][7]

Q3: What is the most reliable method for determining the optimal mobile phase (eluent) for my separation?

A3: The optimal mobile phase is almost always determined empirically using Thin Layer Chromatography (TLC).[10] The goal is to find a solvent system where your desired product has an Rf value between 0.25 and 0.35.[10] An Rf in this range ensures the compound spends sufficient time interacting with the stationary phase, allowing for effective separation from impurities.

Systematic Approach to Solvent Selection:

  • Start with a standard two-component system: A common and cost-effective starting point is a mixture of a non-polar solvent like hexanes (or petroleum ether) and a more polar solvent like ethyl acetate.[10]

  • Run TLC plates with varying ratios: Test ratios such as 9:1, 4:1, 1:1, and 1:4 (Hexanes:Ethyl Acetate).

  • Analyze the Rf values:

    • If the product spot remains at the baseline (Rf ≈ 0), the eluent is not polar enough. Increase the proportion of ethyl acetate.

    • If the product spot runs with the solvent front (Rf ≈ 1), the eluent is too polar. Decrease the proportion of ethyl acetate.

  • Fine-tune the system: Once you have an approximate ratio, you can fine-tune it to achieve the target Rf of ~0.3.

Q4: What are the most common impurities to anticipate when working up reactions involving this compound?

A4: Awareness of potential impurities is crucial for developing a robust purification strategy. Common impurities include:

  • Unreacted Starting Material: this compound itself.

  • Elimination Byproduct: Base-catalyzed elimination can lead to the formation of ethyl pent-3-enoate.

  • Hydrolysis Product: Exposure to water, especially under basic or acidic conditions, can hydrolyze the ester to 4-bromopentanoic acid.[8] This acidic impurity will have a very low Rf in standard solvent systems but can streak significantly.

  • Reagents and Catalysts: Residual coupling partners, bases (e.g., triethylamine), or catalysts from the reaction.[11][12]

Troubleshooting Guide

Problem 1: I have poor separation between my desired product and a closely-eluting impurity.
  • Possible Cause 1: Inappropriate Solvent System. The polarity difference between your chosen solvents may not be optimal for resolving compounds with similar Rfs.

    • Solution: Experiment with different solvent systems during the TLC screening phase. For instance, replacing ethyl acetate with dichloromethane (DCM) or using a ternary mixture (e.g., Hexanes/DCM/Ethyl Acetate) can alter the selectivity of the separation. For aromatic compounds, adding toluene can sometimes improve separation due to π-π stacking interactions.[12]

  • Possible Cause 2: Column Overload. Loading too much crude material onto the column is a common cause of poor separation.[12]

    • Solution: Ensure you are using an appropriate ratio of silica gel to crude product. For routine separations, a ratio of 50:1 (w/w) is a good starting point. For very difficult separations, this may need to be increased to 100:1 or even higher.[13][14]

  • Possible Cause 3: Poor Column Packing. Air bubbles, cracks, or an uneven silica bed can create channels, causing the sample band to travel unevenly and leading to broad, overlapping fractions.

    • Solution: Pack the column carefully using the slurry method to ensure a homogenous, bubble-free stationary phase.[6][14] Gently tapping the column as the silica settles can help create a more uniform bed.[6] Always ensure the silica bed is level before loading the sample.

  • Possible Cause 4: Isocratic Elution is Insufficient. If impurities are very close to your product, a single solvent mixture (isocratic elution) may not be enough.

    • Solution: Employ a gradient elution. Start with a less polar solvent system where your product has an Rf of ~0.1-0.2.[9] Gradually and slowly increase the polarity of the mobile phase during the run. This will hold the product on the column longer initially, allowing faster-moving impurities to elute first, and then speed up the elution of your product before more polar impurities come off.

Problem 2: My product appears to be decomposing on the column.
  • Possible Cause: Compound Instability on Acidic Silica. As mentioned in the FAQ, the native acidity of silica gel can degrade sensitive functional groups.[7][8] A key indicator is the appearance of new, often more polar, spots on TLC plates after extended exposure.

    • Solution 1: Deactivate the Silica. Before loading your sample, flush the packed column with one to two column volumes of your starting eluent mixture that includes 1-3% triethylamine or ammonia in methanol.[9] This neutralizes the most acidic silanol groups.

    • Solution 2: Use an Alternative Stationary Phase. Switch to neutral alumina or Florisil, which are less acidic and may be more compatible with your compound.[7] A small-scale test is recommended first.

Problem 3: My product is not eluting from the column.
  • Possible Cause 1: Eluent is Not Polar Enough. The mobile phase does not have sufficient strength to displace your highly polar compound from the stationary phase.

    • Solution: Gradually increase the polarity of the mobile phase. If a hexanes/ethyl acetate system is not working, switch to a more polar system like dichloromethane/methanol. A gradient of 0% to 20% methanol in DCM is a powerful eluent system for very polar compounds.

  • Possible Cause 2: Compound Precipitated at the Top of the Column. If your crude product was dissolved in a strong solvent for loading and this solvent is not miscible with or is much stronger than the starting eluent, it can cause the product to crash out of solution.

    • Solution: Use the "dry loading" (or solid loading) technique. Dissolve your crude product in a suitable solvent (e.g., DCM, acetone), add a small amount of silica gel (typically 2-3 times the weight of your crude product), and remove the solvent by rotary evaporation to get a free-flowing powder.[9][13][15] This powder can then be carefully added to the top of the packed column.

Problem 4: The column flow rate is extremely slow, or the column has cracked.
  • Possible Cause 1: Fine Silica Particles Clogging the Frit. Very fine silica particles may have passed through the initial cotton or sand plug and clogged the column's stopcock or fritted disc.

    • Solution: Ensure you have a small plug of cotton or glass wool and a layer of sand (~0.5 inch) at the bottom of the column before adding the silica slurry.[13] This helps retain the fine particles.

  • Possible Cause 2: High Solvent Viscosity. Some solvents, particularly at colder temperatures, are more viscous and will flow more slowly. Dichloromethane is known to run slower than hexanes/ethyl acetate.[9]

    • Solution: If practical, use a less viscous solvent system. Applying gentle positive pressure (flash chromatography) using a regulated air or nitrogen line is the standard method to accelerate solvent flow.

  • Possible Cause 3: Column Ran Dry. If the solvent level drops below the top of the silica bed, air enters the packing, and the silica will pull away from the glass walls, forming cracks or channels.[16]

    • Solution: This is often irreversible and ruins the separation. The column must be repacked. Always maintain a level of solvent above the silica bed throughout the entire loading and elution process.[16]

Data Summary Table

Compound Polarity ClassExample Product Structure (R-group)Typical Mobile Phase (Silica Gel)Target TLC RfSilica:Crude Ratio (w/w)
Low Polarity R = Phenyl, Alkyl1-10% Ethyl Acetate in Hexanes~0.330:1 to 50:1
Medium Polarity R = O-Alkyl, N(Alkyl)₂10-50% Ethyl Acetate in Hexanes~0.350:1 to 75:1
High Polarity R = NH₂, OH, COOH50-100% Ethyl Acetate in Hexanes, or 1-10% Methanol in DCM~0.2575:1 to 100:1

Detailed Experimental Protocol: Purification of Ethyl 4-(benzylamino)pentanoate

This protocol describes a typical workflow for purifying the product of a nucleophilic substitution reaction between this compound and benzylamine.

1. Preliminary TLC Analysis:

  • Dissolve a small amount of the crude reaction mixture in ethyl acetate.

  • Spot the solution on a TLC plate alongside spots of the two starting materials (this compound and benzylamine).

  • Develop the plate in a 4:1 Hexanes:Ethyl Acetate solvent system.

  • Visualize under a UV lamp and then stain with potassium permanganate or ninhydrin (for the amine).

  • Adjust the solvent system ratio until the product spot has an Rf of approximately 0.3. For this product, a system of 7:3 Hexanes:Ethyl Acetate is often effective.

2. Column Preparation (Slurry Packing):

  • Select a glass column of appropriate size. For 1 gram of crude material, a column with a 2-3 cm diameter is suitable.

  • Securely clamp the column in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool into the bottom outlet, followed by a ~1 cm layer of sand.[13]

  • Close the stopcock and fill the column about one-third full with the starting eluent (7:3 Hexanes:EtOAc).

  • In a separate beaker, weigh out silica gel (e.g., 50 g for 1 g of crude material). Add the starting eluent to form a smooth, pourable slurry.[6]

  • Using a funnel, pour the silica slurry into the column. Open the stopcock to allow solvent to drain, collecting it for reuse.

  • Continuously tap the side of the column gently to ensure the silica packs into a dense, uniform bed without air bubbles.[6]

  • Once all silica has settled, add a final ~1 cm layer of sand on top of the silica bed to prevent disruption during solvent addition.[13]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let it go dry.

3. Sample Loading (Dry Loading):

  • Dissolve the 1 g of crude product in ~10 mL of dichloromethane.

  • Add 3 g of silica gel to this solution.

  • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[15]

  • Carefully and evenly pour this powder onto the top sand layer of the prepared column.

  • Gently tap the column to settle the sample layer.

4. Elution and Fraction Collection:

  • Carefully add the eluent (7:3 Hexanes:EtOAc) to the top of the column, first with a pipette to avoid disturbing the surface, then by pouring gently down the sides.

  • Fill the column with eluent and begin collecting fractions (e.g., 20 mL per fraction) into numbered test tubes.

  • Apply gentle air pressure to the top of the column to achieve a steady flow rate (approx. 2 inches/minute solvent level drop).

  • Maintain the solvent level in the column by replenishing as needed.

5. Fraction Analysis:

  • Monitor the collected fractions by TLC. Spot every few fractions on a single TLC plate to identify which ones contain your pure product.

  • Combine the fractions that show a single spot corresponding to the pure product.

  • Remove the solvent from the combined pure fractions under reduced pressure (rotary evaporation) to yield the purified Ethyl 4-(benzylamino)pentanoate.

Visualization of Workflow

Troubleshooting Flowchart for Poor Separation

The following diagram outlines a logical workflow for diagnosing and solving poor separation in column chromatography.

Troubleshooting_Poor_Separation start Problem: Poor Separation check_tlc Re-evaluate TLC. Is ΔRf > 0.1? start->check_tlc tlc_yes Yes check_tlc->tlc_yes Yes tlc_no No check_tlc->tlc_no  No check_loading Check Column Loading. Is Silica:Crude Ratio > 50:1? tlc_yes->check_loading optimize_solvent Optimize Solvent System: - Try different solvents (e.g., DCM, Toluene) - Use a shallower gradient tlc_no->optimize_solvent loading_yes Yes check_loading->loading_yes Yes loading_no No check_loading->loading_no  No check_packing Check Column Packing. Was the bed level? Any visible cracks or channels? loading_yes->check_packing increase_silica Increase Silica:Crude Ratio (e.g., 100:1) and/or Use a longer, narrower column loading_no->increase_silica packing_good Yes check_packing->packing_good Yes packing_bad No check_packing->packing_bad  No final_solution Consider Advanced Techniques: - Preparative HPLC - Recrystallization packing_good->final_solution repack_column Repack Column Carefully: - Use slurry method - Ensure no air bubbles - Do not let column run dry packing_bad->repack_column

Caption: A decision-making flowchart for troubleshooting poor chromatographic separation.

References

  • Running a Silica Gel Column. (n.d.). CommonOrganicChemistry.com. Retrieved from [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. Retrieved from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Tips and Tricks for the Lab: Column Packing. (2012). ChemistryViews. Retrieved from [Link]

  • Running a flash column. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Tips and Tricks for the Lab: Column Choices. (2012). ChemistryViews. Retrieved from [Link]

  • Key Strategy for Choosing Right Mobile Phase in Chromatography. (2024). uHPLCs. Retrieved from [Link]

  • How to set-up a flash chromatography silica column and actually succeed at separation. (n.d.). Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (n.d.). Phenomenex. Retrieved from [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). ALWSCI. Retrieved from [Link]

  • What is the basic principle for selecting mobile phase in preparative column chromatography? (2014). ResearchGate. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • ethyl (3R)-3-bromopentanoate. (n.d.). PubChem. Retrieved from [Link]

  • Shen, J., Yu, A., & Meng, X. (2022). Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Rf value for TLC. (2020). Reddit. Retrieved from [Link]

  • Ethyl 3-bromopentanoate. (n.d.). PubChem. Retrieved from [Link]

Sources

Technical Support Center: Purification of Bromoalkanoate Esters by Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German is not supported. Switching to English.

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the purification of bromoalkanoate esters via distillation. Bromoalkanoate esters are potent alkylating agents and valuable intermediates, but their purification requires careful attention to thermal stability and potential side reactions. This document provides field-proven insights to help you navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific problems encountered during the distillation of bromoalkanoate esters in a direct question-and-answer format.

Question 1: My ester is turning dark brown or black in the distillation flask, and the yield is very low. What is happening?

Answer: This strongly indicates thermal decomposition. Bromoalkanoate esters can be thermally labile, undergoing elimination of hydrogen bromide (HBr) or other degradation pathways at elevated temperatures.[1] High temperatures required for atmospheric distillation often exceed the decomposition threshold for these compounds.

Causality & Solution: The primary cause is excessive heat. The solution is to lower the boiling point of the ester by reducing the operating pressure through vacuum distillation . By significantly lowering the pressure, you can achieve distillation at a temperature low enough to prevent thermal decomposition. For example, while ethyl bromoacetate boils at 158 °C at atmospheric pressure, this can be reduced to below 60 °C under a moderate vacuum, preserving the integrity of the molecule.[2][3]

Immediate Actions:

  • Immediately stop the distillation and cool the flask.

  • Assess the extent of decomposition. If significant, the remaining material may be heavily contaminated.

  • Re-attempt the purification using a vacuum distillation setup. Ensure your vacuum pump is in good working order and can achieve the necessary pressure.

Question 2: I'm performing a vacuum distillation, but I can't achieve the target pressure. What should I check?

Answer: A poor vacuum is a common laboratory issue that prevents efficient and safe low-temperature distillation. The problem is almost always a leak in the system or an inefficient vacuum source.

Troubleshooting Workflow: The following decision tree, rendered in DOT language, illustrates a systematic approach to diagnosing vacuum problems.

G start Start: Target vacuum not achieved q1 Are all glass joints properly sealed and greased? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the cold trap (e.g., liquid N2 or dry ice/acetone) properly filled and cold? a1_yes->q2 s1 Action: Disassemble, clean, re-grease, and reassemble joints. Use Keck clips. a1_no->s1 s1->q1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the vacuum pump oil clean and at the correct level? a2_yes->q3 s2 Action: Refill cold trap. Ensure it is sufficiently cold to trap volatile vapors. a2_no->s2 s2->q2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is the tubing secure and free of cracks or holes? a3_yes->q4 s3 Action: Change the pump oil. Old/contaminated oil has a high vapor pressure. a3_no->s3 s3->q3 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No q5 Is the system outgassing (e.g., from residual solvent)? a4_yes->q5 s4 Action: Replace all vacuum tubing. Check connections to pump and manifold. a4_no->s4 s4->q4 a5_yes Yes q5->a5_yes Yes a5_no No q5->a5_no No s5 Action: Allow the system to pump down for an extended period before heating. Gently warm with a heat gun (if safe) to accelerate outgassing. a5_yes->s5 end_bad If problem persists, the pump may require professional servicing. a5_no->end_bad end_ok Problem likely resolved. Monitor pressure. s5->end_ok

Sources

Technical Support Center: TLC Monitoring of Reactions with Ethyl 4-bromopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a specialized technical resource for researchers, scientists, and professionals in drug development engaged in chemical reactions involving Ethyl 4-bromopentanoate. The focus is on leveraging Thin-Layer Chromatography (TLC) for real-time reaction monitoring. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to ensure accurate and efficient analysis.

I. Foundational Principles: Why TLC is a Cornerstone of Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly sensitive analytical technique used to separate components of a mixture.[1][2][3] Its application in monitoring reaction progress is invaluable for determining reaction completion, identifying the formation of byproducts, and optimizing reaction conditions.[2][4][5]

The separation principle of TLC is based on the differential partitioning of compounds between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or solvent mixture).[3][6] Polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).[4][7] Conversely, less polar compounds have a greater affinity for the mobile phase and travel further, exhibiting a higher Rf value.[1][4]

The Retention Factor (Rf) is a critical parameter and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[1]

II. Troubleshooting Guide & FAQs: this compound Reactions

This section addresses common issues encountered when monitoring reactions of this compound, a moderately polar alkyl halide, using TLC.

Frequently Asked Questions (FAQs)

Q1: My spots are streaking or appearing as elongated tails. What is the cause and how can I fix it?

A1: Spot streaking is a frequent issue that can obscure results. The primary causes and their solutions are:

  • Sample Overloading: Applying too concentrated a sample to the TLC plate is a common error.[8][9][10] This saturates the stationary phase, leading to poor separation.

    • Solution: Dilute your reaction aliquot significantly before spotting. If the spot is not visible under UV light after the initial application, apply the diluted sample multiple times to the same spot, ensuring the solvent evaporates completely between applications.[8][9]

  • Inappropriate Mobile Phase Polarity: If the solvent system is too polar for your compounds, it can cause them to move up the plate too quickly and streak.[11]

    • Solution: Adjust the polarity of your mobile phase. For this compound and its likely products (e.g., substitution products with nucleophiles), a good starting point is a mixture of hexane and ethyl acetate.[11] Begin with a less polar mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of the more polar ethyl acetate.

  • Compound Instability on Silica Gel: Silica gel is slightly acidic and can cause the degradation of sensitive compounds.[10][12][13] While this compound is generally stable, some reaction products might not be.

    • Solution: To mitigate this, you can add a small amount of a modifier to your mobile phase. For potentially acid-sensitive products, adding 0.1–2.0% triethylamine can help.[8] Conversely, for basic compounds, adding a small amount of acetic or formic acid can improve spot shape.[8][13]

Q2: I can't see any spots on my TLC plate after development. What should I do?

A2: The inability to visualize spots can be due to several factors:

  • Non-UV Active Compounds: this compound and many of its aliphatic derivatives lack a chromophore that absorbs UV light at 254 nm.[14] Therefore, they will not be visible under a standard UV lamp.[14][15]

    • Solution: Use a chemical staining method for visualization. Potassium permanganate (KMnO₄) stain is an excellent choice for general visualization as it reacts with a wide range of organic compounds.[14][16] Other useful stains include p-anisaldehyde and ceric ammonium molybdate (CAM).[14][17]

  • Sample Concentration is Too Low: The concentration of your analyte in the spotted aliquot may be below the detection limit of your visualization method.[8][9]

    • Solution: Concentrate your sample by spotting it multiple times in the same location, allowing the solvent to dry between each application.[8][9]

  • Compound Volatility: If your compounds are highly volatile, they may have evaporated from the TLC plate during development or drying.[8]

    • Solution: While less common for this compound, if you suspect this, minimize the time the plate is exposed to air after development and before visualization.

Q3: The Rf values of my starting material and product are too close to distinguish. How can I improve separation?

A3: Poor separation between spots with similar polarities is a common challenge.

  • Optimize the Mobile Phase: The most effective way to improve resolution is to adjust the solvent system.[12]

    • Solution: Experiment with different solvent ratios. Small changes in the polarity of the mobile phase can have a significant impact on Rf values.[7] Try a range of hexane:ethyl acetate ratios (e.g., 9:1, 4:1, 1:1). If these do not provide adequate separation, consider a different solvent system, such as dichloromethane and methanol.

  • Use a Co-spot: A co-spot, where the reaction mixture and the starting material are spotted in the same lane, can help to confirm if the reaction is complete.[12]

    • Solution: If the co-spot appears as a single, well-defined spot, it indicates that the starting material is still present. If it appears as two distinct spots, the reaction is likely progressing.

Q4: My reaction is in a high-boiling-point solvent (e.g., DMF, DMSO), and my TLC plate is just a smear.

A4: High-boiling-point solvents can interfere with the chromatographic process.

  • Solution: After spotting your reaction aliquot on the TLC plate, place the plate in a high-vacuum chamber for a few minutes to remove the residual high-boiling solvent before developing the plate.[12] Alternatively, perform a micro-workup of the reaction aliquot before spotting.

Troubleshooting Summary Table
Problem Potential Cause(s) Recommended Solution(s)
Spot Streaking/Tailing Sample overloading; Inappropriate mobile phase polarity; Compound degradation on silica.Dilute the sample; Adjust mobile phase polarity (e.g., vary hexane:ethyl acetate ratio); Add a modifier like triethylamine or acetic acid to the eluent.[8][10][11]
No Visible Spots Compound is not UV-active; Sample concentration is too low; Compound is volatile.Use a chemical stain (e.g., potassium permanganate); Spot multiple times in the same location; Minimize drying time.[8][9][14][15]
Spots are Too Close Suboptimal mobile phase.Systematically vary the solvent ratio to fine-tune polarity; Try a different solvent system.[12]
Rf is Too High or Too Low Mobile phase is too polar or not polar enough.If Rf is too high (near the solvent front), decrease the mobile phase polarity. If Rf is too low (near the baseline), increase the mobile phase polarity.[8]
Uneven Solvent Front Improperly placed TLC plate in the chamber; Damaged plate edge.Ensure the plate is placed evenly and not touching the sides of the chamber; Cut away any damaged parts of the plate.[1][9][13]

III. Experimental Protocols

Protocol 1: Standard TLC Monitoring of a Reaction

This protocol outlines the standard procedure for monitoring the progress of a reaction involving this compound.

Materials:

  • TLC plates (Silica Gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase (e.g., 8:1 Hexane:Ethyl Acetate)[18]

  • Capillary tubes for spotting

  • UV lamp

  • Potassium permanganate stain

Procedure:

  • Prepare the Developing Chamber: Add the mobile phase to the chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere.[18]

  • Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the plate.[1] Mark lanes for the starting material (SM), a co-spot (C), and the reaction mixture (R).

  • Spot the Plate:

    • Using a capillary tube, apply a small spot of the dissolved starting material to the 'SM' lane.

    • Apply a spot of the starting material to the 'C' lane.

    • Withdraw a small aliquot from the reaction mixture and spot it onto the 'R' lane and on top of the starting material spot in the 'C' lane.[5]

  • Develop the Plate: Carefully place the TLC plate into the prepared chamber, ensuring the baseline is above the solvent level.[3][9] Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Examine the plate under a UV lamp and circle any visible spots.

    • Submerge the plate in a potassium permanganate staining solution, then gently heat with a heat gun until spots appear. Oxidizable compounds will appear as yellow to brown spots on a purple background.[16]

  • Analyze the Results: Compare the spots in the different lanes. The disappearance of the starting material spot in the 'R' lane and the appearance of a new spot indicates the reaction is progressing.[4]

Protocol 2: Preparation of Potassium Permanganate Stain

Materials:

  • Potassium permanganate (KMnO₄)

  • Potassium carbonate (K₂CO₃)

  • 10% Sodium hydroxide (NaOH) solution

  • Water

Procedure:

  • Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water.

  • Add 1.25 mL of a 10% NaOH solution.

  • Store the solution in a dark bottle.

This stain is highly effective for visualizing a broad range of organic compounds that can be oxidized.[14]

IV. Visual Workflows and Diagrams

TLC Monitoring Workflow

This diagram illustrates the logical flow of the TLC monitoring process.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_decision Decision prep_chamber Prepare Developing Chamber spot_plate Spot Plate (SM, Co-spot, Reaction) prep_chamber->spot_plate prep_plate Prepare & Mark TLC Plate prep_plate->spot_plate develop_plate Develop Plate spot_plate->develop_plate dry_plate Dry Plate & Mark Solvent Front develop_plate->dry_plate visualize Visualize (UV & Stain) dry_plate->visualize interpret Interpret Results visualize->interpret decision Reaction Complete? interpret->decision continue_rxn Continue Reaction decision->continue_rxn No workup Proceed to Workup decision->workup Yes

Caption: A flowchart of the TLC reaction monitoring process.

Interpreting TLC Results for a Substitution Reaction

This diagram shows a hypothetical TLC plate for a substitution reaction where this compound (SM) is converted to a more polar product (P).

TLC_Interpretation cluster_plate Developed TLC Plate solvent_front ------- Solvent Front ------- baseline ------- Baseline ------- lane_sm SM lane_c C lane_r R spot_sm SM spot_c_sm SM spot_c_p P spot_r_sm SM spot_r_p P rf_sm Rf ≈ 0.6 rf_p Rf ≈ 0.3

Caption: Example TLC plate for a substitution reaction.

V. References

  • Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Visualizing TLC Plates. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • Bitesize Bio. (2016, July 26). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.4: TLC -ANALYSIS. Retrieved from [Link]

  • YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]

  • Khan Academy. (n.d.). Thin-layer chromatography (TLC). Retrieved from [Link]

  • University of York. (n.d.). Issues. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

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Technical Support Center: Ethyl 4-bromopentanoate Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support resource for Ethyl 4-bromopentanoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical information and practical advice to ensure the stability and integrity of this reagent in your experiments. Here, we address common questions and troubleshooting scenarios based on the fundamental chemical principles governing the stability of halogenated esters.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure the long-term stability and purity of this compound, it is crucial to store it under controlled conditions. The recommended storage temperature is between 2-8°C.[1][2] The compound should be stored in a tightly sealed container to prevent exposure to moisture and atmospheric contaminants. Furthermore, it is essential to protect it from light by using an amber-colored vial or storing it in a dark place.[1][2]

The rationale behind these conditions lies in mitigating the primary degradation pathways for this molecule. Refrigeration slows down potential decomposition reactions, a sealed container prevents hydrolysis, and protection from light minimizes the risk of photolytic degradation.

Q2: What are the primary degradation pathways for this compound?

This compound, being a bifunctional molecule (an ester and a secondary alkyl halide), is susceptible to two main degradation pathways:

  • Hydrolysis of the Ester Functional Group: In the presence of water, the ester can hydrolyze to form 4-bromopentanoic acid and ethanol. This reaction can be catalyzed by both acidic and basic conditions.[3]

  • Reactions of the Alkyl Halide Functional Group:

    • Nucleophilic Substitution (Solvolysis): The bromine atom can be displaced by a nucleophile. If the nucleophile is a solvent molecule, such as water or an alcohol, the reaction is termed solvolysis.[1][2][4] For instance, reaction with water would yield 4-hydroxypentanoic acid ethyl ester.

    • Elimination (Dehydrobromination): In the presence of a base, a molecule of hydrogen bromide (HBr) can be eliminated to form an alkene, specifically ethyl pent-3-enoate.[5][6]

The likelihood of each pathway depends on the specific storage and experimental conditions, such as the presence of moisture, pH, and temperature.

Q3: What are the visible signs of degradation?

Visible signs of degradation in a sample of this compound can include:

  • Discoloration: A pure sample should be a colorless to light yellow liquid. The development of a darker yellow or brown color can indicate the formation of degradation products.

  • Formation of a Precipitate: The formation of solid material in the liquid could indicate the presence of insoluble degradation products or impurities.

  • Change in pH: If the sample has been exposed to moisture, hydrolysis of the ester will produce 4-bromopentanoic acid, leading to a decrease in the pH of the sample. The elimination of HBr would also lead to increased acidity.

If you observe any of these changes, it is advisable to verify the purity of the compound using an appropriate analytical technique, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy, before use.

Q4: What type of container is best for storing this compound?

For optimal stability, this compound should be stored in a chemically resistant, airtight container. The preferred materials are:

  • Borosilicate Glass (Type I): This type of glass is highly resistant to chemical attack and thermal shock.[7][8][9] To protect the compound from light-induced degradation, an amber glass bottle is highly recommended.[8]

  • Fluoropolymer-lined Caps: The container cap should have a chemically inert liner, such as PTFE (Teflon®), to prevent leaching of impurities from the cap material and ensure a tight seal.

While some plastics like polypropylene and high-density polyethylene (HDPE) offer good chemical resistance to a range of chemicals, their suitability for long-term storage of halogenated organic compounds can be a concern due to potential leaching of plasticizers or slow permeation of the compound.[10][11][12][13][14] For critical applications, borosilicate glass remains the most reliable choice.

Q5: Is this compound sensitive to air or moisture?

Yes, this compound is sensitive to moisture due to the potential for hydrolysis of the ester linkage.[3] While it is not particularly sensitive to oxygen in the air at recommended storage temperatures, it is good practice to minimize the headspace in the storage container and, for long-term storage, to consider flushing the container with an inert gas like argon or nitrogen before sealing. This will displace any moisture-laden air and further protect the compound.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in GC/NMR analysis Degradation of the compound.- Check for signs of hydrolysis: Look for peaks corresponding to 4-bromopentanoic acid and ethanol. - Check for signs of elimination: Look for peaks corresponding to ethyl pent-3-enoate. - Verify storage conditions: Ensure the compound was stored at 2-8°C, in a tightly sealed, light-protected container.
Low yield in a reaction sensitive to acidic conditions Hydrolysis or dehydrobromination has occurred, releasing acidic byproducts.- Test the pH of the starting material. - Purify the this compound by distillation before use if acidity is detected. - Consider adding a non-nucleophilic base to your reaction to neutralize any trace acidity.
Inconsistent reaction outcomes Partial degradation of the starting material.- Re-analyze the purity of your stock of this compound. - Use a fresh, unopened bottle of the reagent for critical experiments. - Aliquot the reagent upon receipt to minimize repeated opening and closing of the main stock bottle.
Formation of a precipitate in the reagent bottle Formation of insoluble degradation products or reaction with impurities.- Do not use the reagent. - Attempt to identify the precipitate if feasible and necessary for investigation. - Review storage container compatibility and handling procedures.

Experimental Workflows and Data

Summary of Stability and Storage Parameters
ParameterRecommendationRationale
Storage Temperature 2-8°C[1][2]Minimizes the rate of potential degradation reactions.
Storage Atmosphere Sealed, dry, and protected from light.[1][2]Prevents hydrolysis and photolytic degradation.
Incompatible Materials Strong oxidizing agents, strong bases.To avoid vigorous reactions and accelerated degradation.
Recommended Container Amber borosilicate glass bottle with a PTFE-lined cap.Ensures chemical inertness and protection from light.[7][8][9]
Workflow for Handling a New Bottle of this compound

G A Receive New Bottle B Inspect for Damage and Proper Sealing A->B C Log Lot Number and Date of Receipt B->C D Store at 2-8°C in a Dark Location C->D E For First Use: Equilibrate to Room Temp D->E F Use in an Inert Atmosphere (e.g., Glovebox or under Argon) E->F G Tightly Reseal and Return to 2-8°C Storage F->G

Caption: Recommended handling workflow for a new bottle of this compound.

Potential Degradation Pathways

The following diagram illustrates the primary chemical transformations that can lead to the degradation of this compound.

G cluster_0 Degradation Pathways A This compound B Hydrolysis (+ H2O) A->B Moisture, Acid/Base Catalysis C Elimination (Base) A->C Presence of Base D 4-Bromopentanoic Acid + Ethanol B->D E Ethyl pent-3-enoate + HBr C->E

Sources

Technical Support Center: Alkylation Reaction Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Alkylation Reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent unwanted polymerization, a common and often challenging side reaction. Here, we provide in-depth technical guidance, field-proven insights, and practical protocols to ensure the success of your alkylation experiments.

Introduction: The Challenge of Polymerization in Alkylation

Alkylation reactions, particularly those involving alkenes and a strong acid catalyst (e.g., Friedel-Crafts alkylation), are fundamental transformations in organic synthesis. However, the very intermediates that drive the desired reaction—carbocations—are also potent initiators of cationic polymerization.[1][2] This competing reaction consumes starting materials and can lead to the formation of intractable polymeric byproducts, complicating purification and significantly reducing the yield of the desired alkylated product. This guide will equip you with the knowledge to diagnose, prevent, and control these unwanted polymerization pathways.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during your alkylation reactions in a practical question-and-answer format.

Q1: My reaction mixture has become a viscous, sticky mess, and the yield of my desired product is extremely low. What is happening?

A1: This is a classic sign of extensive polymerization. The carbocations generated from your alkylating agent are likely initiating a chain-growth polymerization of the alkene starting material.[1][2] In this process, a carbocation reacts with a neutral alkene molecule to form a new, larger carbocation, which then reacts with another alkene, and so on, leading to long polymer chains.[1]

Causality: This is especially problematic when using alkenes that form stable carbocations (e.g., isobutylene) and in the presence of strong Lewis or Brønsted acid catalysts.[1][2][3] High concentrations of the alkene and elevated temperatures can exacerbate this issue.

Immediate Actions:

  • Stop the reaction: Quench the reaction immediately to prevent further polymerization.

  • Solubility Test: Attempt to dissolve a small sample of the reaction mixture in various solvents to assess the nature of the polymer. This can aid in designing a purification strategy.

  • Review Reaction Conditions: Critically evaluate your reaction temperature, reactant concentrations, and catalyst choice.

Q2: I'm observing significant amounts of di- and tri-alkylated products (polyalkylation) in my Friedel-Crafts reaction. How can I improve selectivity for the mono-alkylated product?

A2: This issue, known as polyalkylation, is a common challenge in Friedel-Crafts alkylation.[4][5] It occurs because the initial mono-alkylated product is often more reactive than the starting aromatic compound. The newly introduced alkyl group is electron-donating, activating the aromatic ring and making it more susceptible to further electrophilic attack.[4]

Preventative Strategies:

  • Use a Large Excess of the Aromatic Substrate: By significantly increasing the molar ratio of the aromatic compound to the alkylating agent (e.g., ratios of 30:1 to 50:1 are used industrially), you statistically favor the alkylating agent reacting with the starting material over the activated product.[4]

  • Control Reaction Temperature: Lowering the reaction temperature can decrease the rate of subsequent alkylation reactions, thereby enhancing the selectivity for the mono-alkylated product.[4][6]

  • Catalyst Modification: Employing a milder Lewis acid or a solid acid catalyst can reduce the overall reactivity and improve selectivity for monoalkylation.[4]

  • Alternative Synthesis Route: Consider a Friedel-Crafts acylation followed by a reduction step (e.g., Clemmensen or Wolff-Kishner reduction). The acyl group is electron-withdrawing and deactivates the ring, preventing polyacylation. The subsequent reduction yields the desired mono-alkylated product.[4][5]

Q3: My alkylating agent is an alkene. How can I specifically prevent its polymerization without stopping the desired alkylation?

A3: This requires a more nuanced approach to control the carbocation intermediates.

  • Optimize Stoichiometry: Ensure the aromatic compound is in large excess to provide a readily available nucleophile for the carbocation, outcompeting the alkene nucleophile.[7]

  • Temperature Control: Lower temperatures generally disfavor polymerization more than alkylation.[8][9] For instance, sulfuric acid alkylation is often carried out at low temperatures (2-7 °C) to minimize side reactions.[10]

  • Use of Polymerization Inhibitors: For reactions that may involve radical pathways or for stabilizing monomers, the addition of a small amount of a polymerization inhibitor can be highly effective. These inhibitors act as scavengers for radical species that can initiate polymerization.[11][12] Common examples include Butylated Hydroxytoluene (BHT) and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO).[11][13][14]

Frequently Asked Questions (FAQs)

What is the primary mechanism of polymerization during alkylation?

The dominant mechanism is cationic polymerization .[1][2] It is initiated by a carbocation, which is generated from the alkylating agent (e.g., an alkene protonated by a strong acid, or an alkyl halide reacting with a Lewis acid). This carbocation then acts as an electrophile and is attacked by the π-bond of an alkene monomer. This forms a new, larger carbocation, which propagates the polymer chain by successively adding more monomer units.[1][2]

How does temperature affect polymerization in alkylation reactions?

Higher temperatures generally increase the rates of both alkylation and polymerization. However, polymerization often has a higher activation energy, meaning its rate increases more significantly with temperature.[15] Therefore, running the reaction at the lowest feasible temperature that still allows for a reasonable rate of alkylation is a key strategy to minimize polymer formation.[8][9] Conversely, in some industrial processes, very high temperatures can be used to favor cracking of any formed polymers.

What is the role of the catalyst in promoting polymerization?

Strong Lewis acids (e.g., AlCl₃, BF₃) and Brønsted acids (e.g., H₂SO₄, HF) are excellent at generating the carbocations necessary for alkylation.[8][10] However, their high activity also means they readily generate the carbocations that initiate polymerization.[2][16] The choice of a milder catalyst can often provide a better balance between the desired alkylation and the unwanted polymerization.

Can polymerization inhibitors stop the desired alkylation reaction?

Polymerization inhibitors are typically radical scavengers.[11][17][18] Examples like BHT and TEMPO are highly effective at terminating free-radical polymerization.[11][13][19] While the primary mechanism for polymerization in acid-catalyzed alkylation is cationic, radical pathways can sometimes be initiated by impurities or side reactions. In such cases, these inhibitors can be very effective. They are less likely to interfere with the primary cationic alkylation mechanism. However, it is always advisable to conduct a small-scale trial to ensure the inhibitor does not negatively impact the desired reaction.

Visualizing the Problem: Polymerization Pathways

The following diagrams illustrate the competing reaction pathways and the mechanism of inhibition.

G cluster_0 Initiation cluster_1 Reaction Pathways Alkene Alkene Carbocation Initial Carbocation (R+) Alkene->Carbocation Protonation H+ H+ (Acid Catalyst) H+->Carbocation Aromatic Aromatic Ring Alkylated_Product Desired Alkylated Product Carbocation->Alkylated_Product Alkylation (Desired) Polymer_Chain Growing Polymer Chain Carbocation->Polymer_Chain Polymerization (Undesired) Aromatic->Alkylated_Product Alkene_Monomer Alkene Monomer Alkene_Monomer->Polymer_Chain

Caption: Competing pathways: Alkylation vs. Polymerization.

G cluster_0 Radical Polymerization Initiation cluster_1 Propagation & Inhibition Monomer Monomer (M) Monomer_Radical Monomer Radical (M•) Monomer->Monomer_Radical Radical_Initiator Radical Initiator (I•) Radical_Initiator->Monomer_Radical Initiation Growing_Chain Growing Polymer Chain (Mn•) Monomer_Radical->Growing_Chain Propagation Terminated_Chain Terminated Chain (Stable) Growing_Chain->Terminated_Chain Inhibition Inhibitor Inhibitor (e.g., TEMPO) Inhibitor->Terminated_Chain

Caption: Mechanism of radical polymerization inhibition.

Experimental Protocol: Using a Polymerization Inhibitor

This protocol provides a general guideline for using Butylated Hydroxytoluene (BHT) as a polymerization inhibitor.

Objective: To minimize polymerization of an alkene substrate during an acid-catalyzed alkylation reaction.

Materials:

  • Alkene substrate

  • Aromatic substrate

  • Acid catalyst (e.g., H₂SO₄, solid acid resin)

  • Butylated Hydroxytoluene (BHT)

  • Anhydrous solvent (if required)

  • Standard laboratory glassware and reaction setup (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Preparation: Set up the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon), especially if using moisture-sensitive reagents. Ensure all glassware is dry.

  • Reagent Addition:

    • To the reaction flask, add the aromatic substrate and the solvent (if applicable).

    • Add BHT to the mixture. A typical starting concentration is 100-500 ppm relative to the alkene substrate.

    • Begin stirring the mixture.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0-5 °C) using an ice bath.

  • Catalyst and Alkene Addition:

    • Slowly add the acid catalyst to the stirred mixture.

    • Begin the dropwise addition of the alkene substrate. A slow addition rate is crucial to maintain a low instantaneous concentration of the alkene, which disfavors polymerization.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or NMR).

  • Workup: Once the reaction is complete, quench the reaction by pouring it into cold water or a bicarbonate solution. Proceed with the standard extraction and purification protocol for your desired product.

Note: The optimal concentration of the inhibitor and the reaction conditions should be determined through small-scale optimization experiments.

Data Summary Table

ParameterRecommended Range/ValueRationale
Aromatic:Alkene Ratio >5:1 (often much higher)Statistically favors reaction with the aromatic substrate over alkene polymerization.[4][7]
Reaction Temperature 0–25 °C (catalyst dependent)Lower temperatures decrease the rate of polymerization, which often has a higher activation energy.[4][6][10]
Catalyst Type Milder Lewis/Brønsted AcidsReduces the concentration and reactivity of carbocation intermediates.[4]
Inhibitor Conc. (BHT) 100–1000 ppmEffective at scavenging radical species without significantly impacting the primary reaction.
Inhibitor Conc. (TEMPO) 50–500 ppmA highly efficient radical scavenger, often used at lower concentrations than phenolic inhibitors.[12][13]

References

  • A. Polymerization: Cationic Polymerization - UT Austin Chemistry & Biochemistry Research Web Sites. Available at: [Link]

  • Inhibition of Free Radical Polymerization: A Review - PMC - NIH. Available at: [Link]

  • Polymerization of Alkenes - Read Chemistry. Available at: [Link]

  • Butylated hydroxytoluene - Wikipedia. Available at: [Link]

  • The Role of Carbocations in Cationic Polymerization (Polycondensation) of 7t-, 6-, and n-Donor Monomers. Available at: [Link]

  • Alkylation of Benzene with Propylene in a Flow-Through Membrane Reactor and Fixed-Bed Reactor: Preliminary Results - MDPI. Available at: [Link]

  • The optimization of heterogeneous catalytic conditions in the direct alkylation of waste vegetable oil - Royal Society Publishing. Available at: [Link]

  • cationic addition polymers - YouTube. Available at: [Link]

  • Study on the alkylation of aromatic hydrocarbons and propylene - PMC - NIH. Available at: [Link]

  • Carbocationic Alkene Polymerizations Initiated by Organotransition Metal Complexes: An Alternative, Unusual Role for Soluble Ziegler−Natta Catalysts | Chemical Reviews - ACS Publications. Available at: [Link]

  • Chapter 3 Mechanistic Investigation of Nitroxide-based Polymerization Inhibitors. Available at: [Link]

  • A Brief Discussion on Polymerization Inhibitors - Liskon Biological. Available at: [Link]

  • Polymerization, Alkylation, Processes - Petroleum refining - Britannica. Available at: [Link]

  • A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization. Available at: [Link]

  • TEMPO - Wikipedia. Available at: [Link]

  • Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline. Available at: [Link]

  • Polymerisation inhibitor - Wikipedia. Available at: [Link]

  • Synthesis of a Linear Phenolic Polymer by an Aromatic Electrophilic Substitution Reaction | Macromolecules - ACS Publications. Available at: [Link]

  • ALKYLATION OF BENZENE TO CUMENE OVER MOR ZEOLITE CATALYSTS - Revue Roumaine de Chimie. Available at: [Link]

  • Thread - What is Butylated Hydroxytoluene (BHT) mechanism of action? - Consensus. Available at: [Link]

  • MODULE -7 Isomerization, Alkylation, and Polymerization - NPTEL Archive. Available at: [Link]

  • Scavenging effect of butylated hydroxytoluene on the production of free radicals by the reaction of hydrogen peroxide with N-methyl-N - PubMed. Available at: [Link]

  • Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites - PubMed. Available at: [Link]

  • Alkylation unit - Wikipedia. Available at: [Link]

  • The-Production-of-Cumene-via-the-Alkylation-of-Benzene-and-Propylene.pdf - ResearchGate. Available at: [Link]

  • Alkylation & Polymerization Guide | PDF - Scribd. Available at: [Link]

  • Electrophilic aromatic substitution - Wikipedia. Available at: [Link]

  • Unit 13. Alkylation. Available at: [Link]

  • Alkylation of Benzene with Propylene in a Flow-Through Membrane Reactor and Fixed-Bed Reactor: Preliminary Results - ResearchGate. Available at: [Link]

  • Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites | Request PDF - ResearchGate. Available at: [Link]

  • Ch12: Friedel-Crafts limitations - University of Calgary. Available at: [Link]

  • Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry. Available at: [Link]

  • Optimization of the alkylation reaction. Reaction conditions were... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Visible light induced step-growth polymerization by electrophilic aromatic substitution reactions - Chemical Communications (RSC Publishing). Available at: [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Available at: [Link]

  • Visible light induced step-growth polymerization by electrophilic aromatic substitution reactions | Request PDF - ResearchGate. Available at: [Link]

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Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Bromo-Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving bromo-esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful C-C and C-N bond-forming reactions. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the success of your experiments.

Introduction: The Unique Challenges of Bromo-Esters in Cross-Coupling

Bromo-esters are versatile building blocks in organic synthesis. However, their dual functionality—a reactive carbon-bromine bond and an ester group—presents unique challenges. The ester moiety can influence the electronic properties of the substrate and may be sensitive to the basic conditions often required for cross-coupling. This guide provides a structured approach to catalyst and condition selection to overcome these hurdles.

Part 1: Troubleshooting and FAQs

This section is formatted in a question-and-answer style to directly address common issues encountered in the lab.

I. Suzuki-Miyaura Coupling: Aryl & Vinyl Bromo-Esters

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. However, when working with bromo-esters, specific problems can arise.

Q1: My Suzuki-Miyaura reaction with an electron-deficient aryl bromo-ester (e.g., methyl 4-bromobenzoate) is resulting in low yield and significant protodeboronation of my boronic acid/ester. What's happening and how can I fix it?

A1: This is a classic problem. The electron-withdrawing nature of the ester group makes the aryl bromide a good electrophile, but it doesn't accelerate the key transmetalation step. If the catalytic cycle is slow, the competing protodeboronation pathway, where the boronic acid or ester is replaced by a hydrogen atom, becomes significant.[1]

Troubleshooting Steps:

  • Catalyst and Ligand Selection:

    • For Electron-Deficient Bromo-Esters: Employ highly active catalyst systems that promote rapid transmetalation. Palladium precatalysts combined with bulky, electron-rich biarylphosphine ligands like SPhos or XPhos are often effective.[1]

    • General Purpose: Pd(dppf)Cl₂ is a reliable choice for a variety of bromo-esters, often providing good yields and shorter reaction times.[2]

  • Base Selection:

    • To Minimize Ester Hydrolysis: If your ester is base-sensitive, consider using milder bases like K₃PO₄ or CsF instead of strong bases like NaOH or KOtBu.[3] Anhydrous conditions can also prevent hydrolysis.

  • Boronic Acid/Ester Stability:

    • Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards protodeboronation than their corresponding boronic acids.[1][4] They release the boronic acid slowly in situ, keeping its concentration low and minimizing side reactions.

  • Reaction Conditions:

    • Anhydrous Conditions: Performing the reaction under anhydrous conditions can suppress protodeboronation, which is often water-mediated.[5]

    • Temperature and Time: Lowering the temperature and shortening the reaction time can sometimes favor the desired coupling over decomposition pathways.

Q2: I am attempting a Suzuki coupling with a sterically hindered ortho-substituted bromo-ester and observing no product formation. What catalyst system should I try?

A2: Steric hindrance around the C-Br bond can significantly slow down the oxidative addition step, which is often rate-determining. Your choice of ligand is critical here.

Troubleshooting Steps:

  • Bulky Ligands are Key: Use palladium precatalysts with very bulky and electron-rich ligands. Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are designed to facilitate oxidative addition with sterically demanding substrates.[1]

  • Nickel Catalysis as an Alternative: For particularly challenging couplings, consider a nickel-based catalyst system. Nickel catalysts, such as NiCl₂(PCy₃)₂, can be highly effective for coupling sterically hindered partners and are often more cost-effective than palladium.[6][7]

  • Increase Catalyst Loading: For very challenging substrates, increasing the catalyst loading from the typical 1-2 mol% to 5 mol% might be necessary.

Workflow for Suzuki-Miyaura Coupling Optimization

Start Low Yield or No Reaction Check_Reagents Verify Reagent Quality (Bromo-ester, Boronic Acid/Ester, Base, Solvent) Start->Check_Reagents Catalyst_System Optimize Catalyst System Check_Reagents->Catalyst_System Reagents OK Base_Solvent Adjust Base and Solvent Catalyst_System->Base_Solvent Still Low Yield Success Successful Coupling Catalyst_System->Success High Yield Temp_Time Modify Temperature and Reaction Time Base_Solvent->Temp_Time Minor Improvement Base_Solvent->Success High Yield Temp_Time->Catalyst_System Re-optimize Temp_Time->Success High Yield

Caption: A general workflow for troubleshooting Suzuki-Miyaura reactions.

II. Heck Coupling: Bromo-Esters with Alkenes

The Heck reaction is a powerful method for the arylation or vinylation of alkenes.

Q1: My Heck reaction between an aryl bromo-ester and an acrylate is sluggish and requires high temperatures, leading to catalyst decomposition (palladium black). How can I improve this?

A1: This is a common issue. High temperatures can promote both the desired reaction and catalyst degradation. The key is to find a more active catalyst system that operates under milder conditions.

Troubleshooting Steps:

  • Ligand Choice:

    • N-Heterocyclic Carbenes (NHCs): NHC ligands form highly stable and active palladium complexes that are often more resistant to decomposition at elevated temperatures compared to some phosphine ligands.[8]

    • Bulky, Electron-Rich Phosphines: Ligands like P(t-Bu)₃ or Buchwald's biaryl phosphines can accelerate the reaction, allowing for lower temperatures.

  • Catalyst Precursor: Using a well-defined palladium precatalyst can lead to more consistent results than generating the active Pd(0) species in situ from Pd(OAc)₂.

  • Solvent and Base:

    • Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are commonly used.[9]

    • Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is often effective. Organic bases like triethylamine can also be used.

  • Additives: In some cases, additives like tetrabutylammonium chloride (TBAC) can stabilize the catalytic species and prevent the formation of palladium black.[10]

III. Sonogashira Coupling: Bromo-Esters with Terminal Alkynes

The Sonogashira coupling provides a direct route to aryl and vinyl alkynes.

Q1: I'm attempting a Sonogashira coupling with ethyl 4-bromobenzoate, but I'm getting a complex mixture of products, including alkyne homocoupling (Glaser coupling). What are the critical parameters to control?

A1: Glaser homocoupling is a frequent side reaction in Sonogashira couplings, especially when the desired cross-coupling is slow. This side reaction is catalyzed by the copper(I) cocatalyst.

Troubleshooting Steps:

  • Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol. This typically requires a more active palladium/ligand system to facilitate the catalytic cycle without the aid of copper.

  • Ligand Selection: For copper-free conditions, bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often necessary to promote the reaction.[11]

  • Base and Solvent: A strong amine base like triethylamine or diisopropylamine is typically used, often serving as both the base and a solvent or co-solvent.[12]

  • Temperature Control: While higher temperatures can accelerate the desired reaction, they can also promote side reactions. A careful optimization of the reaction temperature is crucial.

IV. Buchwald-Hartwig Amination: Bromo-Esters with Amines

This reaction is essential for the synthesis of aryl amines. The presence of an ester group requires careful selection of conditions.

Q1: I am trying to perform a Buchwald-Hartwig amination on a bromo-ester, but the ester group is being hydrolyzed or undergoing amidation. How can I achieve chemoselectivity?

A1: This is a common chemoselectivity challenge. Strong bases like sodium tert-butoxide (NaOtBu) at high temperatures can readily cleave the ester.

Troubleshooting Steps:

  • Base Selection: Switch to a weaker base. Carbonates (e.g., Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄) are often compatible with ester functionalities.

  • Lower Reaction Temperature: The use of modern, highly active catalyst systems can allow the reaction to proceed at lower temperatures, thus minimizing side reactions involving the ester.

  • Catalyst/Ligand System: Employ a highly active palladium precatalyst with a bulky biarylphosphine ligand (e.g., BrettPhos, XPhos). These systems are often so efficient that they can catalyze the amination at or near room temperature, preserving the ester group.[13][14]

  • Nickel Catalysis: Nickel-based systems can also be effective and may offer different chemoselectivity profiles.[2]

V. Special Case: α-Bromo-Esters

Q1: I am performing a cross-coupling with a racemic α-bromo-ester and want to achieve an enantioselective product. Is this possible?

A1: Yes, this is an area of active research, and successful methods have been developed. This type of reaction often proceeds via a stereoconvergent mechanism, where both enantiomers of the starting material are converted to a single enantiomer of the product.

Key Considerations:

  • Chiral Ligands are Essential: The use of a chiral ligand is necessary to induce enantioselectivity.

  • Nickel Catalysis: Nickel catalysts, in combination with chiral ligands (e.g., chiral diamines or pybox ligands), have been shown to be particularly effective for asymmetric cross-couplings of racemic α-bromo-esters.[15][16]

  • Palladium Catalysis: While less common for this specific transformation, enantioselective palladium-catalyzed couplings of α-bromo carboxamides (a close relative of α-bromo esters) have been reported using chiral P,P=O ligands.[17] This suggests that similar strategies could be applicable to α-bromo-esters.

Catalytic Cycle for Cross-Coupling

cluster_steps Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII R-Pd(II)(X)L_n Pd0->PdII R-X Transmetal Transmetalation PdII_R_R R-Pd(II)(R')L_n PdII->PdII_R_R R'-M PdII_R_R->Pd0 RedElim Reductive Elimination Product R-R' PdII_R_R->Product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Part 2: Data Summaries and Protocols

Table 1: Recommended Catalyst Systems for Bromo-Ester Cross-Coupling
Reaction TypeSubstrate TypeRecommended Catalyst/LigandTypical BaseKey Considerations
Suzuki-Miyaura Aryl Bromo-Ester (Electron-Deficient)Pd(OAc)₂ / SPhos or XPhosK₃PO₄, Cs₂CO₃Prone to protodeboronation; use stable boronic esters.[1]
Aryl Bromo-Ester (Sterically Hindered)XPhos Pd G3, NiCl₂(PCy₃)₂K₃PO₄, t-BuOKOxidative addition is often rate-limiting.[6]
Heck Aryl Bromo-EsterPd(OAc)₂ / NHC ligand (e.g., IPr)K₂CO₃, Et₃NNHC ligands offer enhanced thermal stability.[8]
Sonogashira Aryl Bromo-EsterPd(OAc)₂ / XPhos (Cu-free)Et₃N, DIPACopper-free conditions prevent Glaser homocoupling.[11]
Buchwald-Hartwig Aryl Bromo-EsterBrettPhos Pd G3Cs₂CO₃, K₃PO₄Use mild bases to avoid ester cleavage.[13]
Asymmetric Coupling Racemic α-Bromo-EsterNiCl₂·glyme / Chiral Diamine-Enables stereoconvergent synthesis of α-aryl esters.[15]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromo-Ester

This protocol provides a starting point for the optimization of your reaction.

Materials:

  • Aryl bromo-ester (1.0 mmol, 1.0 equiv)

  • Boronic acid or pinacol ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or 2-MeTHF, 0.2 M)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromo-ester, boronic acid/ester, palladium precatalyst, and base under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Addition: Add the degassed solvent via syringe.

  • Degassing (Optional but Recommended): For sensitive reactions, perform three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419–2440.
  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of....
  • Carrow, B. P., & Hartwig, J. F. (2011). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 13(18), 4962-4965.
  • Lee, C.-W., Oh, K. S., Kim, K. S., & Ahn, K. H. (2000). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Letters, 2(9), 1213–1216.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Palladium Catalysis.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. BenchChem.
  • Guidechem. (n.d.).
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
  • Dai, X., Strotman, N. A., & Fu, G. C. (2008). Catalytic Asymmetric Hiyama Cross-Couplings of Racemic α-Bromo Esters. Journal of the American Chemical Society, 130(11), 3302–3303.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Qin, T., et al. (2016). Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids.
  • Wikipedia. (n.d.).
  • Organic Chemistry Frontiers. (n.d.).
  • Wang, Z., et al. (2019). Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids.
  • Organic & Biomolecular Chemistry. (n.d.).
  • Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
  • ResearchGate. (n.d.).
  • MDPI. (n.d.).
  • Quora. (2021).
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  • BenchChem. (2025).
  • Chemistry Steps. (n.d.). Ortho, Para, Meta.
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  • Wiley Online Library. (n.d.).
  • ResearchGate. (2025). Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system.
  • Chemical Society Reviews. (2013).
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  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
  • National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
  • Journal of the American Chemical Society. (n.d.). Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling.
  • PubMed. (2006). Stereoselective preparation of (E)- and (Z)
  • National Institutes of Health. (n.d.). Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents.
  • YouTube. (2025).
  • Semantic Scholar. (1985). Novel and convenient method for the stereo- and regiospecific synthesis of conjugated alkadienes and alkenynes via the palladium-catalyzed cross-coupling reaction of 1-alkenylboranes with bromoalkenes and bromoalkynes.
  • ResearchGate. (n.d.). Comparison of the reactivity of (a) ortho-, (b) meta- and (c) para-DEB....
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Validation & Comparative

A Senior Application Scientist's Guide to the Reaction Products of Ethyl 4-Bromopentanoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Bifunctional Building Block

Ethyl 4-bromopentanoate is a bifunctional molecule featuring a terminal ester and a secondary bromide. This arrangement makes it a valuable starting material for synthesizing a variety of carbocyclic and heterocyclic structures, as well as for introducing a five-carbon chain via intermolecular reactions. Its utility stems from the ability to selectively target either the α-carbon for enolate formation or the bromine-bearing carbon for nucleophilic substitution. This guide provides an in-depth comparison of the major products derived from this compound, contrasting the synthetic routes with established alternative methodologies and providing the experimental data necessary for informed decision-making in a research and development setting.

Part 1: Intramolecular Cyclization Pathways

The spatial proximity of the ester and the secondary bromide in this compound predisposes it to intramolecular reactions, offering efficient routes to five-membered ring systems. The choice of reaction conditions dictates the cyclization pathway, leading to either a carbocyclic β-keto ester or a lactone.

Carbocyclic Ring Formation: Synthesis of Ethyl 2-methyl-5-oxocyclopentane-1-carboxylate

A primary application of this compound is its conversion to Ethyl 2-methyl-5-oxocyclopentane-1-carboxylate, a valuable intermediate in organic synthesis. This transformation is achieved through a base-mediated intramolecular SN2 reaction.

Mechanism and Rationale

The reaction is initiated by a strong, non-nucleophilic base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), which selectively deprotonates the α-carbon of the ester. This generates an enolate nucleophile. The subsequent intramolecular attack of this enolate on the electrophilic C4 carbon, which bears the bromine atom, results in the formation of a five-membered ring and the expulsion of the bromide ion. This pathway is mechanistically analogous to the Dieckmann condensation, which typically involves the cyclization of a diester. The use of a strong base is

Navigating the Analysis of Bromo-esters: A Comparative Guide to HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Bromo-esters

In the landscape of organic synthesis and pharmaceutical development, bromo-esters are pivotal intermediates and building blocks. Monitoring their formation, consumption, and potential side-products within a complex reaction mixture is critical for process optimization, yield determination, and impurity profiling. However, the inherent chemical characteristics of bromo-esters—specifically their potential for thermal lability and susceptibility to nucleophilic substitution—present significant analytical hurdles. Selecting the appropriate chromatographic technique is not merely a matter of convenience; it is a crucial decision that dictates the accuracy, reliability, and ultimate success of the analysis.

This guide provides an in-depth, experience-driven comparison of the two primary chromatographic workhorses, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of reaction mixtures containing bromo-esters. We will move beyond a simple recitation of specifications to explore the causality behind methodological choices, ensuring that the protocols described are not just steps to be followed, but self-validating systems grounded in scientific principle.

Choosing the Right Tool: A Comparative Overview

The decision between HPLC and GC-MS hinges primarily on the volatility and thermal stability of the target bromo-ester and other components in the reaction mixture.[1][2][3][4][5] HPLC is the preferred method for non-volatile, thermally sensitive, or high molecular weight compounds, analyzing samples in the liquid phase at or near ambient temperatures.[2][3][4] In contrast, GC-MS excels in the analysis of volatile and semi-volatile compounds that can be vaporized without degradation.[1][3]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation in a liquid mobile phase based on interactions with a solid stationary phase.[3]Separation of vaporized compounds in a gaseous mobile phase based on volatility and interaction with a stationary phase.[1]
Best Suited For Non-volatile, thermally labile, high molecular weight, and polar compounds.[2][4]Volatile and semi-volatile, thermally stable compounds.[1][3]
Operating Temp. Typically ambient to moderately elevated (e.g., 20-60 °C).[2]High temperatures (inlet: 150-300 °C, oven: 50-350 °C).[2][5]
Key Challenge Finding suitable solvent solubility and column chemistry for adequate separation.[6]Preventing thermal degradation of labile analytes in the hot inlet.[7][8]
Sensitivity Dependent on the detector (UV-Vis, MS), generally good.[4]Excellent, especially with MS, for trace analysis.[1]
Sample Prep. Primarily dilution in a compatible solvent.May require derivatization to increase volatility and stability.[9][10]

High-Performance Liquid Chromatography (HPLC): The Gentle Approach for Bromo-ester Analysis

For many bromo-esters, particularly those with complex structures or additional functional groups that render them non-volatile or prone to decomposition at high temperatures, HPLC is the superior analytical choice.[4] The technique's gentle nature preserves the integrity of the analyte, providing a more accurate snapshot of the reaction mixture's composition.[11][12]

Causality in Method Development: Key Parameter Selection

Successful HPLC analysis is not accidental; it is the result of a logical, systematic approach to method development.[13][14][15]

  • Column Selection: The heart of the separation is the column.[13] For most bromo-esters, which are moderately polar to non-polar, a Reversed-Phase (RP) setup is the logical starting point.

    • Why C18? A C18 (octadecylsilane) column is the universal workhorse for RP-HPLC. Its long alkyl chains provide substantial hydrophobic character, promoting retention of a wide range of organic molecules, including bromo-esters. This allows for effective separation from more polar starting materials or byproducts.

    • When to Consider Alternatives: If the bromo-ester is highly non-polar and retains too strongly on a C18 column (leading to excessively long run times), a C8 or Phenyl-Hexyl column can provide the necessary reduction in retention while offering a different selectivity.

  • Mobile Phase Optimization: The mobile phase drives the separation.

    • The Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile is often the preferred organic solvent. Its lower viscosity results in lower backpressure and better peak efficiency compared to methanol. Furthermore, its UV cutoff is lower, which can be advantageous for detecting analytes at low wavelengths.

    • The Aqueous Phase & Buffers: A mobile phase typically consists of an organic modifier and water. For neutral compounds like many bromo-esters, a simple water/acetonitrile gradient is sufficient. However, if other components in the reaction mixture are acidic or basic, incorporating a buffer (e.g., phosphate or acetate buffer, typically 10-50 mM) is crucial to maintain a constant pH and ensure consistent retention times and peak shapes.[6]

  • Detector Selection: How you "see" your compounds.

    • UV-Vis/PDA Detector: For bromo-esters containing a chromophore (e.g., an aromatic ring), a UV-Vis detector is simple, robust, and effective.[6] A Photo-Diode Array (PDA) detector is even more powerful, providing spectral data for each peak, which aids in peak identification and purity assessment.[6]

    • Mass Spectrometry (LC-MS): When dealing with unknown impurities or when confirmation of molecular weight is required, coupling the HPLC to a mass spectrometer is the definitive solution.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Reaction Mixture Aliquot Dilute Dilute with Mobile Phase (e.g., 1:100 in ACN/Water) Sample->Dilute Filter Filter through 0.45 µm Syringe Filter Dilute->Filter Vial Transfer to HPLC Vial Filter->Vial Autosampler Autosampler Injection Vial->Autosampler Column C18 Reversed-Phase Column Autosampler->Column Mobile Phase Gradient Detector UV/PDA Detector Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Integration Peak Integration & Quantification CDS->Integration Report Generate Report (Purity, % Conversion) Integration->Report caption Figure 1. HPLC-UV Experimental Workflow.

Caption: Figure 1. HPLC-UV Experimental Workflow.

Step-by-Step Protocol: HPLC-UV Analysis of a Model Reaction Mixture

This protocol is designed for monitoring the conversion of 4-hydroxyacetophenone to 2-bromo-4'-hydroxyacetophenone.

  • System Preparation:

    • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.

    • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

    • Instrumentation: HPLC system with a binary pump, autosampler, column oven, and PDA detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Equilibration: Purge the system and equilibrate the column with the initial mobile phase conditions (e.g., 90% A / 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Carefully take a 10 µL aliquot from the reaction mixture.

    • Quench the reaction and dilute the aliquot in 990 µL of a 50:50 mixture of Acetonitrile/Water. This 1:100 dilution prevents column overload and ensures solubility.

    • Vortex the sample for 30 seconds.

    • Filter the diluted sample through a 0.45 µm PTFE syringe filter into an HPLC vial. This step is critical to remove particulate matter that could damage the column.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. (Maintaining a constant temperature ensures reproducible retention times).

    • Injection Volume: 5 µL.

    • PDA Wavelength: Monitor at 254 nm, collecting spectra from 200-400 nm.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      15.0 10 90
      18.0 10 90
      18.1 90 10

      | 25.0 | 90 | 10 |

  • Data Analysis:

    • Identify peaks based on the retention times of pre-run standards (starting material and product).

    • Use the peak areas to calculate the relative percentage of each component, allowing for the determination of reaction conversion and purity.

Gas Chromatography-Mass Spectrometry (GC-MS): The Powerhouse for Volatile Analytes

When bromo-esters are sufficiently volatile and thermally stable, GC-MS offers unparalleled separation efficiency and sensitivity.[2] The mass spectrometer provides definitive identification, making it an incredibly powerful tool for analyzing complex mixtures and identifying unknown byproducts.[16][17]

Causality in Method Development: Taming the Heat

The primary challenge in GC analysis of bromo-esters is preventing on-column or, more commonly, in-inlet degradation.[7][8] Halogenated compounds can be susceptible to thermal degradation, such as dehydrobromination, which creates analytical artifacts that do not exist in the original sample.[16] Method development must therefore be laser-focused on minimizing this risk.

  • Inlet and Injection Technique: This is the most critical stage.

    • Why a Lower Inlet Temperature? The inlet is the hottest part of the system the sample first encounters. While a high temperature is needed for rapid vaporization, it can also be a "reaction chamber."[7][8][18] For bromo-esters, it is imperative to use the lowest possible inlet temperature that still provides efficient transfer of the analyte to the column. A good starting point is 250 °C, but it may be necessary to go as low as 200 °C or even 180 °C.[7] The trade-off is often peak shape for higher-boiling compounds, but preserving the analyte is paramount.[7][8]

    • Split vs. Splitless Injection: For reaction monitoring where concentrations are relatively high, a Split injection is preferred. It involves a high flow of gas through the inlet, which rapidly and efficiently transfers a small fraction of the sample onto the column. This minimizes the residence time of the analyte in the hot inlet, thereby reducing the opportunity for thermal degradation.[19]

  • Column Selection: The choice of stationary phase impacts separation and stability.

    • The "5% Phenyl" Standard: A column with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) is an excellent, robust starting point. It separates compounds primarily based on their boiling points and offers good general-purpose selectivity for a wide range of organic molecules. Its inertness is also crucial for preventing on-column degradation of sensitive analytes.

  • Temperature Programming: The oven temperature gradient is used to elute compounds from the column.

    • Rationale: A typical program starts at a low temperature (e.g., 50-70 °C) to trap volatile components at the head of the column in a tight band. The temperature is then ramped at a controlled rate (e.g., 10-20 °C/min) to elute compounds in order of increasing boiling point. A final hold at a high temperature ensures that all components are eluted before the next injection.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Reaction Mixture Aliquot Dilute Dilute with Volatile Solvent (e.g., 1:1000 in Ethyl Acetate) Sample->Dilute Filter Filter through 0.45 µm Syringe Filter Dilute->Filter Vial Transfer to GC Vial Filter->Vial Autosampler Autosampler Injection (Split Mode) Vial->Autosampler Inlet Heated Inlet (Optimized Temp.) Autosampler->Inlet Column Capillary GC Column (e.g., DB-5ms) Inlet->Column MS Mass Spectrometer (EI Source) Column->MS in Heated Transfer Line Oven Temperature Programmed Oven Oven->Column controls temp CDS Mass Spectrometry Data System MS->CDS TIC Extract Total Ion Chromatogram (TIC) CDS->TIC LibrarySearch Identify Peaks via MS Library Search TIC->LibrarySearch Quant Quantify using Peak Area LibrarySearch->Quant caption Figure 2. GC-MS Experimental Workflow.

Caption: Figure 2. GC-MS Experimental Workflow.

Step-by-Step Protocol: GC-MS Analysis of a Model Reaction Mixture

This protocol is suitable for a reaction producing a relatively volatile bromo-ester like ethyl 2-bromopropanoate.

  • System Preparation:

    • Instrumentation: GC system with a split/splitless inlet, autosampler, and a Mass Selective Detector (MSD).

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • System Bakeout: Before analysis, bake out the inlet and column at a high temperature (e.g., 280°C) to remove any contaminants.

  • Sample Preparation:

    • Carefully take a 10 µL aliquot from the reaction mixture.

    • Dilute the aliquot in 10 mL of ethyl acetate (a volatile, GC-compatible solvent). This 1:1000 dilution is necessary to avoid detector saturation and column overload in the highly sensitive GC-MS system.

    • Filter the diluted sample through a 0.45 µm PTFE syringe filter into a GC vial.

  • Chromatographic and MS Conditions:

    • Inlet Temperature: 220 °C (Use the lowest temperature that gives good peak shape for your analyte of interest).

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (This minimizes inlet residence time).

    • Oven Program:

      • Initial Temp: 60 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 240 °C.

      • Hold: Hold at 240 °C for 5 minutes.

    • MS Transfer Line Temp: 250 °C.

    • MS Source Temp: 230 °C.[18]

    • MS Quad Temp: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 m/z.

  • Data Analysis:

    • Analyze the Total Ion Chromatogram (TIC) to see all separated components.

    • Examine the mass spectrum for each peak and compare it against a spectral library (e.g., NIST) to confirm the identity of the starting material, product, and any byproducts.

    • Quantify by comparing the peak area of the bromo-ester to that of the starting material or an internal standard.

Head-to-Head Comparison and Decision Making

The choice between HPLC and GC-MS is a critical fork in the analytical road. The following diagram provides a logical framework for making this decision based on the properties of your specific bromo-ester.

Decision_Tree start Analyze Bromo-ester in Reaction Mixture q1 Is the bromo-ester volatile and thermally stable? start->q1 gc_path YES q1->gc_path  Yes hplc_path NO q1->hplc_path  No   gc_desc GC-MS is the preferred technique. - High resolution & sensitivity - Definitive MS identification gc_path->gc_desc hplc_desc HPLC is the preferred technique. - Analyzes thermally labile/non-volatile compounds - Preserves analyte integrity hplc_path->hplc_desc caption Figure 3. Decision tree for technique selection.

Caption: Figure 3. Decision tree for technique selection.

Conclusion: An Informed Choice for Robust Analysis

Both HPLC and GC-MS are powerful techniques for the analysis of reaction mixtures containing bromo-esters, but they are not interchangeable. A thorough understanding of the analyte's properties is the essential first step in selecting the appropriate method. HPLC offers a gentle, versatile approach for thermally sensitive and non-volatile compounds, ensuring that the analytical result accurately reflects the sample's composition. GC-MS provides exceptional separating power and definitive identification for volatile, stable bromo-esters, but requires careful optimization to prevent thermal degradation. By understanding the causality behind the critical parameters of each technique—from mobile phase composition in HPLC to inlet temperature in GC-MS—researchers can develop robust, reliable, and self-validating methods to confidently monitor their reactions and accelerate the pace of development.

References

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  • ResearchGate. (2022, April 30). What aspects need to taken into consideration of applying GC-MS on thermal liable organic compound?
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  • ACS Publications. (n.d.). Practical HPLC Method Development | Analytical Chemistry.

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A Comparative Guide to the Reactivity of Ethyl 4-bromopentanoate and Ethyl 4-chloropentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic organic chemistry, particularly in the development of pharmaceutical intermediates and fine chemicals, the choice of starting material is paramount to the efficiency, yield, and economic viability of a synthetic route. Alkyl halides are fundamental building blocks, serving as versatile electrophiles in a myriad of nucleophilic substitution reactions. Within this class, the selection of the halogen atom—typically chlorine, bromine, or iodine—can dramatically influence reaction kinetics and mechanism.

This guide provides an in-depth, objective comparison of the reactivity of two structurally similar yet distinct secondary alkyl halides: Ethyl 4-bromopentanoate and Ethyl 4-chloropentanoate. Our analysis moves beyond a superficial overview to explore the core physicochemical principles governing their reactivity. We will dissect the influence of the halogen leaving group, delve into the potential for intramolecular reactions driven by anchimeric assistance, and provide robust experimental protocols for empirical validation. This content is tailored for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding to inform their synthetic strategies.

Theoretical Framework: Unpacking the Determinants of Reactivity

The reactivity of an alkyl halide in nucleophilic substitution reactions is not governed by a single factor, but rather by a confluence of properties inherent to the substrate, the nucleophile, the solvent, and the reaction conditions. For the specific comparison between this compound and Ethyl 4-chloropentanoate, two factors are of primary importance: the nature of the carbon-halogen bond and the potential for neighboring group participation.

The Decisive Role of the Leaving Group

The facility with which a leaving group departs is a critical determinant of the rate of a nucleophilic substitution reaction, particularly in the rate-determining step of both Sₙ1 and Sₙ2 mechanisms. An ideal leaving group is one that is stable in its anionic form after detaching from the carbon backbone. This stability is inversely correlated with the group's basicity; weaker bases make better leaving groups.

When comparing bromide (Br⁻) and chloride (Cl⁻), we look to the acidity of their conjugate acids, hydrobromic acid (HBr, pKa ≈ -9) and hydrochloric acid (HCl, pKa ≈ -7). Since HBr is a stronger acid than HCl, its conjugate base, Br⁻, is a weaker base than Cl⁻. This lower basicity translates to greater stability for the bromide anion.

Furthermore, the polarizability of the leaving group plays a key role. Polarizability refers to the ability of an atom's electron cloud to be distorted. Bromine is larger and has more diffuse electrons than chlorine, making it more polarizable. In the transition state of an Sₙ2 reaction, the increased polarizability of bromine allows for more effective stabilization of the partial negative charge as the C-X bond breaks, thus lowering the activation energy of the reaction.

The strength of the carbon-halogen bond itself is the final piece of the puzzle. A weaker bond requires less energy to break, facilitating a faster reaction. The carbon-bromine bond is demonstrably weaker than the carbon-chlorine bond.

Table 1: Comparison of Physicochemical Properties of C-Br and C-Cl Bonds

PropertyCarbon-Bromine (C-Br)Carbon-Chlorine (C-Cl)Rationale for Higher Reactivity
Bond Dissociation Energy ~285 kJ/mol~327 kJ/molLower energy required for bond cleavage.
Leaving Group Basicity Weaker Base (pKa of HBr ≈ -9)Stronger Base (pKa of HCl ≈ -7)Weaker bases are more stable anions.
Polarizability HigherLowerBetter stabilization of transition state charge.

Based on these fundamental principles—bond strength, basicity, and polarizability—This compound is predicted to be significantly more reactive than Ethyl 4-chloropentanoate in nucleophilic substitution reactions.

Anchimeric Assistance: The Role of the Ester Moiety

The structure of these molecules, with a halogen at the 4-position relative to the carbonyl carbon of the ester, creates the potential for a specific type of intramolecular catalysis known as Neighboring Group Participation (NGP) or anchimeric assistance. The carbonyl oxygen of the ester group can act as an internal nucleophile, attacking the electrophilic carbon bearing the halogen.

This participation leads to the formation of a five-membered cyclic dioxolenium ion intermediate, with the concurrent expulsion of the halide ion. This intramolecular process is often kinetically favored over an intermolecular attack by an external nucleophile due to the high effective concentration of the neighboring group. The reaction rate can be enhanced by orders of magnitude compared to a similar substrate lacking the participating group.

The overall reaction proceeds via two consecutive Sₙ2-like steps, which notably results in a net retention of configuration at the chiral center, a hallmark of NGP mechanisms.

NGP_Mechanism cluster_0 Step 1: Intramolecular Attack (Rate-Determining) cluster_1 Step 2: Nucleophilic Opening Reactant Ethyl 4-halopentanoate Intermediate Dioxolenium Ion Intermediate Reactant->Intermediate k₁ (fast for Br, slow for Cl) Ester O attacks C-X Product Substituted Product Intermediate->Product k₂ External Nu⁻ attacks Leaving_Group X⁻ Intermediate->Leaving_Group Nucleophile Nu⁻

Caption: Neighboring Group Participation (NGP) workflow.

This NGP mechanism is highly relevant for both substrates. However, since the rate-determining first step involves the breaking of the C-X bond, the superior leaving group ability of bromide means that this compound will form the cyclic intermediate and proceed through this pathway much more rapidly than its chloro-analogue.

Comparative Reactivity in a Model Reaction: Intramolecular Cyclization

A highly relevant and illustrative reaction for these substrates is the base-mediated intramolecular cyclization to form γ-valerolactone (GVL). GVL is a significant biomass-derived platform chemical, making this transformation synthetically important. In this reaction, the ester is first hydrolyzed or, more directly, the enolate is formed, but the key step remains the intramolecular nucleophilic substitution where the oxygen anion displaces the halide.

GVL_Formation start Ethyl 4-halopentanoate X = Br or Cl intermediate Cyclic Intermediate (via NGP or direct Sₙ2) start->intermediate Intramolecular Sₙ2 - X⁻ product γ-Valerolactone intermediate->product Ring Closure

Caption: Pathway for γ-valerolactone (GVL) synthesis.

Expected Experimental Outcome

When subjected to identical reaction conditions (e.g., a

A Comparative Guide to the Reactivity of Primary vs. Secondary Bromoalkanoate Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Nucleophilic Substitution at the α-Carbon

In the realm of organic synthesis, α-haloesters are invaluable intermediates, prized for their ability to form new carbon-carbon and carbon-heteroatom bonds. Among these, bromoalkanoate esters are particularly common. However, the reactivity of these compounds is profoundly influenced by the substitution at the α-carbon. This guide provides an in-depth technical comparison of the reactivity of primary (e.g., ethyl bromoacetate) and secondary (e.g., ethyl 2-bromopropanoate) bromoalkanoate esters in nucleophilic substitution reactions. Understanding these differences is critical for reaction design, controlling selectivity, and optimizing synthetic routes in pharmaceutical and materials science research.

Primary bromoalkanoate esters are characterized by a bromine atom attached to a carbon that is bonded to one other carbon group, while secondary bromoalkanoate esters have the bromine on a carbon bonded to two other carbon groups. This seemingly minor structural variance leads to significant differences in reaction mechanisms and rates, primarily dictated by steric and electronic factors.

The Mechanistic Dichotomy: Sₙ2 vs. Sₙ1 Pathways

Nucleophilic substitution reactions at a saturated carbon center predominantly follow two pathways: the bimolecular Sₙ2 mechanism or the unimolecular Sₙ1 mechanism. The structure of the bromoalkanoate ester is a primary determinant of the favored pathway.[1]

  • Sₙ2 (Bimolecular Nucleophilic Substitution): This pathway involves a single, concerted step where the incoming nucleophile attacks the electrophilic α-carbon from the backside, simultaneously displacing the bromide leaving group.[2][3] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[4][5] This mechanism is highly sensitive to steric hindrance at the reaction center.[2][6]

  • Sₙ1 (Unimolecular Nucleophilic Substitution): This is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. This intermediate is then rapidly attacked by the nucleophile. The rate of an Sₙ1 reaction depends only on the concentration of the substrate.[4] The stability of the carbocation intermediate is the key factor favoring this pathway.[7]

For α-bromoesters, the Sₙ2 pathway is generally favored. The adjacent carbonyl group destabilizes the formation of an α-carbocation, making the Sₙ1 pathway energetically unfavorable.[8] The electron-withdrawing nature of the ester's carbonyl group also makes the α-carbon more electrophilic and thus more susceptible to nucleophilic attack.[9]

Core Comparison: Primary vs. Secondary Bromoalkanoate Esters

The fundamental difference in reactivity between primary and secondary bromoalkanoate esters lies in their susceptibility to the Sₙ2 attack.

FeaturePrimary Bromoalkanoate Ester (e.g., Ethyl Bromoacetate)Secondary Bromoalkanoate Ester (e.g., Ethyl 2-Bromopropanoate)
Structure Br-CH(R)-COOR' (where R=H)Br-CH(R)-COOR' (where R=Alkyl, e.g., CH₃)
Dominant Mechanism Sₙ2Sₙ2 (but significantly slower); potential for E2 elimination
Steric Hindrance LowHigh
Relative Reaction Rate FastSlow
The Decisive Role of Steric Hindrance

The rate of an Sₙ2 reaction is dramatically affected by the steric bulk around the electrophilic carbon.[6] In the transition state of an Sₙ2 reaction, the central carbon is crowded, with five groups partially bonded to it: the incoming nucleophile, the leaving group, and the three other substituents.[2][6]

  • Primary Systems: In a primary bromoalkanoate like ethyl bromoacetate (BrCH₂COOEt), the α-carbon is bonded to two hydrogen atoms and the ester group. This arrangement presents minimal steric bulk, allowing the nucleophile to easily approach for a backside attack.[2]

  • Secondary Systems: In a secondary bromoalkanoate like ethyl 2-bromopropanoate (CH₃CH(Br)COOEt), one of the hydrogens is replaced by an alkyl group (a methyl group in this case). This additional alkyl group significantly increases the steric crowding around the α-carbon.[2] This steric repulsion destabilizes the trigonal bipyramidal transition state, increasing the activation energy and consequently slowing down the reaction rate significantly.[2][6]

The general order of reactivity for alkyl halides in Sₙ2 reactions is: methyl > primary > secondary >> tertiary.[2][10] This trend holds true for bromoalkanoate esters. The reaction of tertiary halides by an Sₙ2 mechanism is generally considered negligible due to prohibitive steric hindrance.[1][2]

Visualizing the Reactivity Difference

The following diagrams illustrate the mechanistic pathways and the critical difference in the Sₙ2 transition states.

Caption: Sₙ2 reaction pathways for primary vs. secondary bromoalkanoate esters.

Experimental Protocol: A Comparative Kinetic Analysis

To empirically validate the difference in reactivity, a comparative kinetic study can be performed. The following protocol outlines a method for monitoring the reaction rates of ethyl bromoacetate and ethyl 2-bromopropanoate with a common nucleophile, such as iodide ion, in what is known as a Finkelstein reaction.

Objective

To determine and compare the second-order rate constants for the reaction of a primary and a secondary bromoalkanoate ester with sodium iodide in acetone.

Materials
  • Ethyl bromoacetate (reagent grade)

  • Ethyl 2-bromopropanoate (reagent grade)

  • Sodium iodide (anhydrous)

  • Acetone (anhydrous)

  • Standardized sodium thiosulfate solution (~0.05 M)

  • Starch indicator solution

  • Deionized water

  • Volumetric flasks, pipettes, burettes, conical flasks

  • Constant temperature water bath

Experimental Workflow Diagram

workflow prep 1. Prepare Solutions - 0.1 M Ester in Acetone - 0.1 M NaI in Acetone react 2. Initiate Reaction - Mix equal volumes of Ester and NaI solutions - Start timer immediately prep->react aliquot 3. Quench Aliquots - At timed intervals, withdraw aliquots - Quench in ice-cold water react->aliquot titrate 4. Titrate Unreacted I⁻ - Add starch indicator - Titrate with standardized Na₂S₂O₃ solution aliquot->titrate calc 5. Calculate Rate Constant - Plot 1/[I⁻] vs. time - Slope = k titrate->calc

Caption: Workflow for the kinetic analysis of bromoalkanoate ester reactivity.

Step-by-Step Procedure
  • Solution Preparation:

    • Prepare a 0.1 M solution of ethyl bromoacetate in anhydrous acetone.

    • Prepare a 0.1 M solution of ethyl 2-bromopropanoate in anhydrous acetone.

    • Prepare a 0.1 M solution of sodium iodide in anhydrous acetone.

    • Ensure all solutions are equilibrated to the desired reaction temperature (e.g., 25°C) in a constant temperature bath.

  • Reaction Initiation:

    • To initiate the reaction, mix equal volumes (e.g., 50.0 mL) of the ester solution and the sodium iodide solution in a flask.

    • Start the timer immediately upon mixing.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., every 5 minutes for the primary ester, potentially longer for the secondary), withdraw a 5.0 mL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a flask containing ice-cold deionized water. This stops the reaction by precipitating the unreacted salts and diluting the reactants.

  • Titration:

    • The unreacted iodide (I⁻) in the quenched aliquot can be determined by titration. While direct titration is complex, a common approach involves reacting the remaining iodide with a known amount of an oxidizing agent and back-titrating. A simpler, more direct method for educational settings involves monitoring the formation of the precipitate (NaBr).

    • For a more advanced quantitative approach, techniques like HPLC or GC can be used to monitor the disappearance of the starting material or the appearance of the product over time.

  • Data Analysis:

    • The reaction is second-order overall (first-order in ester and first-order in iodide).[5]

    • The concentration of the reactants at each time point can be calculated from the titration data.

    • The second-order rate law is: Rate = k[Ester][I⁻]

    • A plot of 1/[I⁻] versus time will yield a straight line, and the slope of this line is the second-order rate constant, k.[11][12]

    • Compare the calculated k values for ethyl bromoacetate and ethyl 2-bromopropanoate. It is expected that kprimary >> ksecondary.

Conclusion and Practical Implications

The experimental evidence and theoretical principles are in clear agreement: primary bromoalkanoate esters are significantly more reactive towards nucleophiles in Sₙ2 reactions than their secondary counterparts. This difference is almost entirely attributable to the increased steric hindrance posed by the additional alkyl group in the secondary ester, which raises the energy of the Sₙ2 transition state.

For the practicing chemist, this has direct implications:

  • Reaction Conditions: Syntheses involving secondary bromoalkanoate esters may require more forcing conditions (higher temperatures, longer reaction times) to achieve reasonable conversion compared to primary analogues.

  • Selectivity: When a molecule contains both primary and secondary bromoalkanoate ester moieties, a nucleophile will selectively react at the primary center under kinetically controlled conditions.

  • Side Reactions: The slower Sₙ2 rate for secondary systems can allow competing side reactions, such as E2 elimination (especially with strong, sterically hindered bases), to become more prominent.

By understanding the fundamental principles of steric control in nucleophilic substitution reactions, researchers can better predict reactivity, design more efficient synthetic strategies, and avoid unwanted side products in the development of new pharmaceuticals and advanced materials.

References

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A Comparative Guide to the Performance of Ethyl 4-bromopentanoate and Other Alkylating Agents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of an appropriate alkylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth comparative analysis of Ethyl 4-bromopentanoate, a versatile secondary alkyl halide, benchmarking its performance against a representative spectrum of alternative alkylating agents. By examining the underlying principles of reactivity and providing actionable experimental protocols, this document aims to equip scientists with the expertise to make informed decisions for their specific synthetic challenges.

Introduction: The Role and Mechanism of Alkylating Agents

Alkylation, the transfer of an alkyl group from one molecule to another, is a cornerstone of organic synthesis, enabling the construction of carbon-carbon and carbon-heteroatom bonds.[1][2] Alkylating agents are electrophilic compounds that react with nucleophiles, such as amines, enolates, or thiols, to form new covalent bonds. The utility of these agents spans from the synthesis of complex natural products and active pharmaceutical ingredients (APIs) to the modification of biomolecules for proteomic studies.[3][4][5]

The predominant mechanism for alkyl halides like this compound is the bimolecular nucleophilic substitution (SN2) reaction.[6] This mechanism is a single, concerted step where a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (a "backside attack").[7][8] The reaction rate is dependent on the concentration of both the nucleophile and the alkylating agent.[6][9] A key feature of the SN2 reaction is the inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion.[7][9]

Caption: General mechanism of a bimolecular nucleophilic substitution (SN2) reaction.

Profile of this compound

This compound (CAS: 27126-42-7) is a bifunctional organic molecule featuring an ethyl ester and a secondary alkyl bromide.[10][11][12][13] This structure makes it a valuable building block for introducing a five-carbon chain with a terminal ester functionality, which can be further modified.

  • Molecular Formula: C7H13BrO2[10]

  • Molecular Weight: 209.08 g/mol [10]

  • Structure: CH3-CH(Br)-CH2-CH2-COOCH2CH3

Reactivity and Mechanistic Considerations: As a secondary alkyl halide, the reactivity of this compound is nuanced. The primary pathway for substitution is the SN2 mechanism.[7] However, the steric hindrance around the secondary carbon is greater than that of a primary halide, which slows the rate of SN2 reactions.[7] Under conditions that favor ionization (polar protic solvents, weak nucleophiles), it can also undergo substitution via a unimolecular (SN1) mechanism, although this is generally less common.

A significant competing pathway is the E2 (bimolecular elimination) reaction, especially in the presence of strong, sterically hindered bases. Therefore, careful selection of the base and reaction conditions is crucial to maximize the yield of the desired substitution product.

Comparative Analysis of Alkylating Agents

The choice of an alkylating agent is a trade-off between reactivity, selectivity, cost, and stability. Here, we compare this compound to several classes of alternatives.

Alkylating Agent Class Relative SN2 Reactivity Leaving Group Key Advantages Key Disadvantages & Side Reactions
Ethyl Bromide Primary Alkyl HalideHighBr⁻Low steric hindrance, good reactivity, cost-effective.Can lead to overalkylation with amines; volatile.[14]
This compound Secondary Alkyl Halide Moderate Br⁻ Introduces a functionalized carbon chain. Slower SN2 rate than primary halides; risk of E2 elimination. [7]
Ethyl 4-iodopentanoate Secondary Alkyl HalideHighI⁻I⁻ is an excellent leaving group, leading to faster reactions.[15]Less stable and more expensive than the bromide equivalent.
Ethyl Tosylate Alkyl SulfonateVery HighTsO⁻Excellent leaving group, very high reactivity, low E2 competition.More expensive, requires synthesis from the corresponding alcohol.
Ethyl Bromoacetate α-Halo EsterVery HighBr⁻α-carbonyl group activates the halide for SN2 displacement.Highly lachrymatory and corrosive; can self-condense.

Causality Behind Reactivity Trends:

  • Steric Hindrance: The rate of SN2 reactions is highly sensitive to steric bulk at the reaction center. The order of reactivity is methyl > primary > secondary >> tertiary.[7] This is why Ethyl Bromide (primary) reacts faster than this compound (secondary).

  • Leaving Group Ability: The efficacy of an alkylating agent is critically dependent on the ability of the leaving group to depart and stabilize the negative charge. A good leaving group is the conjugate base of a strong acid. The general order is: Tosylate (TsO⁻) > Iodide (I⁻) > Bromide (Br⁻) > Chloride (Cl⁻).[15] This explains why alkyl sulfonates and iodides are more reactive than their corresponding bromides.

Leaving_Group_Ability Hierarchy of Leaving Group Ability in Sₙ2 Reactions TsO Tosylate (TsO⁻) I Iodide (I⁻) TsO->I > Br Bromide (Br⁻) I->Br > Cl Chloride (Cl⁻) Br->Cl >

Caption: Relative leaving group ability for common groups in SN2 reactions.

Experimental Protocols and Performance Data

To provide a practical comparison, we will consider the N-alkylation of a model primary amine, benzylamine. This reaction is fundamental in pharmaceutical chemistry for building secondary amine scaffolds.

Protocol 1: N-Alkylation using this compound

This protocol details a standard procedure for the mono-alkylation of a primary amine, where controlling stoichiometry and base selection are key to preventing overalkylation.[16]

Materials:

  • Benzylamine

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous potassium carbonate (1.5 equivalents).

  • Add anhydrous acetonitrile (10 mL per mmol of the limiting reagent).

  • Add benzylamine (1.2 equivalents) to the stirred suspension.

  • Addition of Alkylating Agent: Add this compound (1.0 equivalent) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃.

  • Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine.

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification setup 1. Setup (Flask, N₂, Base, Solvent) reagents 2. Add Reagents (Amine, Alkyl Halide) setup->reagents react 3. Heat & Stir (Monitor by TLC/LC-MS) reagents->react filter 4. Filter & Concentrate react->filter Reaction Complete extract 5. Liquid-Liquid Extraction filter->extract dry 6. Dry & Concentrate extract->dry purify 7. Column Chromatography dry->purify Crude Product product product purify->product Pure Product

Caption: A typical experimental workflow for an N-alkylation reaction.

Comparative Performance Data

The following table presents expected outcomes for the alkylation of benzylamine with various agents, based on established principles of chemical reactivity. Conditions are optimized for each agent to achieve the best possible yield of the mono-alkylated product.

Alkylating Agent Typical Reaction Temp. Typical Reaction Time Expected Yield (Mono-alkylation) Key Considerations
Ethyl Bromide40 °C12-18 h50-70%Significant formation of di-alkylated product is common.[14]
This compound 60 °C 12-24 h 65-85% Higher temperature needed to overcome steric hindrance.
Ethyl 4-iodopentanoateRoom Temp - 40 °C2-6 h>90%Milder conditions and shorter times due to better leaving group.[15]
Ethyl TosylateRoom Temp1-4 h>95%Highly efficient; often the best choice for difficult substrates.

Expert Insights on Protocol Choices:

  • Why use K₂CO₃ as the base? For N-alkylation, a non-nucleophilic inorganic base like K₂CO₃ is ideal. It is strong enough to neutralize the HBr byproduct, driving the reaction forward, but not strong enough to promote significant E2 elimination. Stronger, more hindered bases like diisopropylethylamine (DIPEA) could also be used.

  • Why use an excess of the amine? Using a slight excess of the primary amine (1.2-2.0 equivalents) can statistically favor mono-alkylation over di-alkylation, as the alkylating agent is more likely to encounter a molecule of the starting primary amine.[16]

  • Why use Acetonitrile? Polar aprotic solvents like acetonitrile or DMF are preferred for SN2 reactions. They can dissolve the ionic reagents but do not form a strong solvation shell around the nucleophile, leaving it "naked" and highly reactive.[8]

Conclusion and Recommendations

This compound stands as a valuable and versatile alkylating agent, particularly when the synthetic goal is to introduce a functionalized pentanoate chain. Its performance, while robust, must be understood in the context of its structure as a secondary alkyl halide.

  • Choose this compound when: The specific carbon skeleton it provides is required for the target molecule. Be prepared for longer reaction times and slightly elevated temperatures compared to primary halides.

  • Consider alternatives for higher reactivity: When reaction time is critical or the nucleophile is weak, the corresponding iodide (Ethyl 4-iodopentanoate) or a sulfonate ester (e.g., Ethyl 4-(tosyloxy)pentanoate) are superior choices, albeit at a higher cost.[15]

  • For simple alkylation: If only a simple ethyl group is needed, a primary halide like ethyl bromide or ethyl iodide offers a more reactive and cost-effective solution.

Ultimately, the optimal alkylating agent is context-dependent. By understanding the interplay of steric effects, leaving group ability, and potential side reactions, the research scientist can navigate these choices to design and execute more efficient and successful synthetic strategies.

References

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A Comparative Guide to the Synthesis of Ethyl 4-bromopentanoate: A Validation of Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Ethyl 4-bromopentanoate (CAS: 27126-42-7) is a valuable halogenated ester serving as a versatile intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its bifunctional nature, possessing both an electrophilic carbon attached to the bromine and an ester moiety, allows for a wide range of subsequent chemical transformations. The efficiency and viability of its synthesis are therefore of critical importance to researchers in both academic and industrial settings.

This guide provides an in-depth comparison of two primary synthetic routes to this compound, grounded in established chemical principles and supported by experimental data from analogous preparations. We will dissect each protocol, explaining the causality behind the chosen reagents and conditions, and present a clear, data-driven comparison to aid researchers in selecting the optimal method for their specific needs.

Strategic Approaches to Synthesis

The preparation of this compound can be approached from two distinct starting points, each with its own set of advantages and challenges:

  • The Classical Approach: Fischer Esterification. This long-established method involves the acid-catalyzed esterification of the corresponding carboxylic acid, 4-bromopentanoic acid, with ethanol.

  • The Modern "Green" Approach: Lactone Ring-Opening. This strategy utilizes γ-valerolactone, a renewable platform chemical derived from lignocellulosic biomass, as the starting material.[3][4] The synthesis proceeds via an acid-catalyzed ring-opening and subsequent esterification in a one-pot reaction.

Protocol 1: Fischer Esterification of 4-Bromopentanoic Acid

The Fischer esterification is a cornerstone of organic synthesis for preparing esters from carboxylic acids and alcohols.[5] It is an equilibrium-controlled process, and its success hinges on manipulating reaction conditions to favor product formation.[6][7][8][9]

Underlying Principles & Causality

The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄). This protonation significantly increases the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by the alcohol (ethanol).[7][8] A tetrahedral intermediate is formed, which, after a series of proton transfers, eliminates a molecule of water to yield the protonated ester. A final deprotonation step regenerates the acid catalyst and provides the final ester product.

To overcome the reversible nature of the reaction, Le Châtelier's principle is applied.[7][8] This is typically achieved in two ways:

  • Use of Excess Reactant: Employing a large excess of the alcohol (ethanol), which can also serve as the solvent, shifts the equilibrium towards the ester.[6][7]

  • Removal of Water: As water is a product, its removal from the reaction mixture will drive the reaction to completion. This can be done using a Dean-Stark apparatus or by adding a dehydrating agent.[6]

Experimental Workflow: Fischer Esterification

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Charge Reactor: 4-Bromopentanoic Acid Excess Ethanol (Solvent) Catalytic H₂SO₄ B Heat to Reflux (e.g., ~78°C) A->B C Monitor Reaction (TLC or GC) B->C 2-4 hours D Cool to RT C->D E Neutralize with Sat. NaHCO₃ (aq) D->E F Extract with Organic Solvent (e.g., Diethyl Ether) E->F G Dry Organic Layer (e.g., MgSO₄) F->G H Solvent Evaporation G->H I Vacuum Distillation H->I J Characterize Product (NMR, IR, GC-MS) I->J

Detailed Step-by-Step Protocol
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromopentanoic acid (1.0 eq.), absolute ethanol (10-20 eq., serving as reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approx. 2-3 mol%).

  • Reaction: Heat the mixture to reflux (approximately 78°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction periodically by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate (2 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and GC-MS.

Protocol 2: Ring-Opening of γ-Valerolactone

This contemporary method leverages the reactivity of γ-valerolactone, a readily available bio-based chemical. The synthesis is achieved by the ring-opening of the lactone with hydrogen bromide, followed by in situ esterification with ethanol. This approach is analogous to high-yield preparations of similar γ-bromoesters from γ-butyrolactone.[10][11]

Underlying Principles & Causality

The reaction is initiated by the acid-catalyzed ring-opening of the lactone.[3] In the presence of HBr, the carbonyl oxygen of γ-valerolactone is protonated, activating the lactone ring. The bromide ion (Br⁻) then acts as a nucleophile, attacking the C5 carbon and cleaving the ester bond to form the intermediate 4-bromopentanoic acid. This intermediate is not isolated but is immediately subjected to Fischer esterification with the ethanol present in the reaction mixture, as described in Protocol 1.

A highly effective method for generating HBr in situ involves the reaction of bromine with a reducing agent like red phosphorus, which avoids the handling of corrosive HBr gas.[10] This makes the process more manageable and safer for laboratory-scale synthesis. The overall transformation can be conveniently performed in one pot, enhancing operational simplicity and efficiency.[10][12]

Experimental Workflow: Lactone Ring-Opening

G cluster_prep Reaction Setup (One-Pot) cluster_reaction HBr Generation & Ring Opening cluster_workup Work-up & Isolation cluster_purification Purification A Charge Reactor: γ-Valerolactone Absolute Ethanol B Cool to 0-5°C (Ice Bath) A->B C Slowly Add H₂SO₄ to NaBr (or other HBr source) B->C D Stir at 0-15°C C->D Exothermic Control E Warm to RT, Stir 4-6h D->E Exothermic Control F Pour into Ice-Water E->F G Separate Organic Layer F->G H Wash with Dilute NaHCO₃ and Brine G->H I Dry Organic Layer (e.g., Na₂SO₄) H->I J Solvent Evaporation I->J K Vacuum Distillation J->K L Characterize Product (NMR, IR, GC-MS) K->L

Detailed Step-by-Step Protocol

This protocol is adapted from a high-yield procedure for the synthesis of ethyl γ-bromobutyrate from γ-butyrolactone.[11]

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and thermometer, prepare a mixture of γ-valerolactone (1.0 eq.), absolute ethanol (1.2 eq.), and sodium bromide (NaBr, 1.2 eq.).

  • HBr Generation: Cool the mixture to 0-5°C in an ice-salt bath.

  • Ring-Opening & Esterification: Add concentrated sulfuric acid (H₂SO₄, 1.2 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C. After the addition is complete, continue stirring at this temperature for 30 minutes.

  • Reaction Completion: Remove the ice bath and allow the mixture to warm to room temperature (25-30°C). Continue stirring for 6-8 hours. Monitor the reaction by TLC or GC.

  • Work-up: Pour the reaction mixture into 300g of ice-water. An oily layer containing the product will separate.

  • Isolation: Transfer the mixture to a separatory funnel and separate the lower organic layer.

  • Washing & Drying: Wash the organic layer with a dilute NaHCO₃ solution, followed by water. Dry the product over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and purify the crude product by vacuum distillation to yield pure this compound. A patent for a similar process reports a yield of 85%.[11]

Comparative Performance Analysis

The choice between these two protocols depends on factors such as starting material availability, desired yield, operational simplicity, and "green chemistry" considerations.

ParameterProtocol 1: Fischer EsterificationProtocol 2: Lactone Ring-OpeningRationale & Justification
Starting Material 4-Bromopentanoic Acidγ-Valerolactoneγ-Valerolactone is a sustainable platform chemical derived from biomass, offering a significant green chemistry advantage.[3][4] 4-Bromopentanoic acid is a more traditional, petroleum-derived reagent.
Typical Yield 60-80%85-90% (projected)Fischer esterification is equilibrium-limited. The lactone ring-opening is essentially irreversible and analogous preparations report very high yields.[10][11]
Reaction Type Two-step (if starting from lactone)One-Pot SynthesisThe lactone protocol combines ring-opening and esterification into a single, efficient operation, reducing handling losses and saving time.[10][12]
Reagents H₂SO₄ (catalyst), excess EtOHH₂SO₄/NaBr or P/Br₂ (for HBr), EtOHThe lactone method avoids the need to isolate the intermediate bromo-acid. Using NaBr/H₂SO₄ is generally safer than handling HBr gas.[11]
Environmental Impact Moderate; relies on petroleum feedstock.Low; utilizes a renewable feedstock.The use of γ-valerolactone aligns with the principles of green chemistry by reducing reliance on fossil fuels.
Operational Complexity Moderate; requires careful control of equilibrium.Low to Moderate; temperature control during HBr generation is critical but the one-pot nature simplifies the overall process.

Conclusion and Recommendation

Both protocols are viable for the synthesis of this compound.

The Fischer Esterification method is a reliable and well-understood process, suitable for laboratories where 4-bromopentanoic acid is readily available. Its primary drawback is the equilibrium limitation, which necessitates measures like using a large excess of alcohol to achieve high conversion.

However, the Lactone Ring-Opening protocol represents a more modern, efficient, and sustainable alternative. It offers several compelling advantages:

  • Superior Atom Economy: It is a one-pot reaction with high projected yields.

  • Green Starting Material: It utilizes renewable γ-valerolactone.

  • Operational Simplicity: It avoids the isolation of the intermediate acid.

For researchers and drug development professionals focused on process optimization, safety, and sustainability, the ring-opening of γ-valerolactone is the superior and recommended protocol for the synthesis of this compound. It provides a robust, high-yield, and environmentally conscious route to this important chemical intermediate.

References

  • Percec, V., & Popov, A. V. (2018). Establishing α-bromo-γ-butyrolactone as a platform for synthesis of functional aliphatic polyesters – bridging the gap between ROP and SET-LRP. RSC Publishing. [Link]

  • Google Patents.
  • Gurbuz, E. I., et al. (2010). γ-Valerolactone ring-opening and decarboxylation over SiO2/Al2O3 in the presence of water. Langmuir, 26(21), 16291-8. [Link]

  • ResearchGate. (PDF) Organocatalyzed ring-opening copolymerization of α-bromo-γ-butyrolactone with ε-caprolactone for the synthesis of functional aliphatic polyesters. [Link]

  • Reddy, K. R., et al. (2014). Unusual selectivity in the ring-opening of γ-valerolactone oxide by amines. RSC Publishing. [Link]

  • Organic Syntheses Procedure. γ-CROTONOLACTONE. [Link]

  • ResearchGate. Establishing α-bromo-γ-butyrolactone as a platform for synthesis of functional aliphatic polyesters – bridging the gap between ROP and SET-LRP. [Link]

  • Vinu, R., & Broadbelt, L. J. (2012). Mechanistic insights into the ring-opening of biomass derived lactones. RSC Publishing. [Link]

  • Organic Syntheses Procedure. SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. [Link]

  • Organic Syntheses Procedure. ethyl bromoacetate. [Link]

  • Syracuse University. An Examination of γ-valerolactone Ring Opening and Decarboxylation in Multiphase System and Over Various Solid Acid Catalysts. [Link]

  • J&K Scientific LLC. Fischer Esterification. [Link]

  • Google Patents. FR2835524A1 - PROCESS FOR THE PREPARATION OF OMEGA -BROMOALKYLCARBOXYLIC COMPOUNDS.
  • Chemistry Steps. Fischer Esterification. [Link]

  • Thompson Rivers University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • ResearchGate. Ring-Opening of γ-Valerolactone with Amino Compounds | Request PDF. [Link]

  • Chemistry LibreTexts. 17.05: Fischer esterification. [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • FUJISPO.COM. Ethyl 4-Bromovalerate CAS 27126-42-7 for Organic Synthesis. [Link]

  • NIH PubChem. This compound | C7H13BrO2 | CID 316888. [Link]

  • Google Patents.
  • Google Patents.
  • Organic Syntheses Procedure. ethyl 4-aminobenzoate. [Link]

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A Comparative Guide to the Isomeric Effects on the Reactivity of Brominated Pentanoate Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of alkyl halides is paramount. The subtle shift of a functional group by a single carbon atom can dramatically alter reaction pathways, rates, and product distributions. This guide provides an in-depth analysis of the isomeric effects on the reactivity of brominated pentanoate esters, comparing the behavior of bromine substitution at the C2, C3, C4, and C5 positions. We will explore the underlying principles of steric and electronic effects that govern the competition between nucleophilic substitution (SN2) and elimination (E2) reactions, supported by comparative data and detailed experimental protocols.

Introduction: Why Isomerism Matters in Reactivity

Isomers, molecules with the same chemical formula but different atomic arrangements, often exhibit distinct chemical and physical properties. In the context of brominated pentanoate esters, the position of the bromine atom along the carbon chain dictates whether the alkyl halide is primary or secondary. This classification is a critical first step in predicting its reactivity profile.[1][2]

  • Primary (1°) Alkyl Halides: The halogen is attached to a carbon bonded to only one other carbon atom (e.g., ethyl 5-bromopentanoate). These are sterically unhindered and are prime candidates for the SN2 pathway.[2]

  • Secondary (2°) Alkyl Halides: The halogen is attached to a carbon bonded to two other carbon atoms (e.g., ethyl 2-, 3-, or 4-bromopentanoate). These isomers are more sterically hindered and represent a battleground where SN2 and E2 reactions compete directly.[3][4]

This guide will dissect how these structural differences influence reaction outcomes under various conditions.

The SN2 vs. E2 Competition: A Framework for Analysis

Nucleophilic substitution (SN2) and bimolecular elimination (E2) are competing pathways that are highly sensitive to the substrate's structure, the nature of the nucleophile/base, and the reaction conditions.[5][6]

  • SN2 (Substitution, Nucleophilic, Bimolecular): A one-step concerted mechanism where a nucleophile attacks the electrophilic carbon, displacing the leaving group (bromide) from the opposite side (backside attack).[7][8] Its rate is highly sensitive to steric hindrance.[9][10]

  • E2 (Elimination, Bimolecular): A one-step concerted mechanism where a base abstracts a proton from a carbon adjacent (beta) to the leaving group, leading to the formation of a double bond.[11][12] This pathway is favored by strong bases and can be promoted by steric hindrance at the alpha-carbon, which impedes the SN2 pathway.[3][11]

The following diagram illustrates this fundamental competition at a secondary carbon center, typical for 2-, 3-, and 4-bromopentanoate esters.

G cluster_0 Reactants cluster_1 Pathways cluster_2 Products Reactants Secondary Bromopentanoate Ester + Nucleophile/Base (Nu⁻/B⁻) SN2 SN2 Pathway (Backside Attack) Reactants->SN2 Favored by: - Good Nucleophile - Poor Base - Less Hindrance - Polar Aprotic Solvent E2 E2 Pathway (Proton Abstraction) Reactants->E2 Favored by: - Strong, Bulky Base - More Hindrance - Higher Temperature Sub_Product Substitution Product SN2->Sub_Product Elim_Product Elimination Product (Alkene) E2->Elim_Product

Caption: The competitive landscape of SN2 and E2 reactions for secondary alkyl halides.

Comparative Reactivity of Brominated Pentanoate Ester Isomers

Let's analyze the expected reactivity for each isomer, assuming an ethyl ester for consistency. The key differentiator is the location of the C-Br bond.

Ethyl 5-Bromopentanoate (Primary Halide)

As a primary alkyl halide, this isomer is the least sterically hindered. It is highly predisposed to undergo SN2 reactions with a wide range of nucleophiles.[2] Elimination (E2) is a minor pathway unless a strong, sterically bulky base is employed.[2]

Ethyl 4-Bromopentanoate (Secondary Halide)

This secondary halide experiences more steric bulk than the 5-bromo isomer. The competition between SN2 and E2 becomes significant. With strong, non-bulky bases like sodium ethoxide, a mixture of substitution and elimination products is expected, with elimination often being the major pathway.[4] According to Zaitsev's rule, elimination would favor the formation of the more substituted (more stable) alkene, ethyl pent-3-enoate.[3][13]

Ethyl 3-Bromopentanoate (Secondary Halide)

Structurally similar to the 4-bromo isomer, it exhibits comparable reactivity. It will also yield a mixture of SN2 and E2 products under basic conditions. Elimination will produce a mixture of ethyl pent-2-enoate and ethyl pent-3-enoate, with the thermodynamically more stable conjugated ester, ethyl pent-2-enoate, expected to be the major elimination product.

Ethyl 2-Bromopentanoate (α-Bromo Ester)

This isomer is unique. While it is a secondary halide, the bromine is on the carbon alpha to the carbonyl group. This has two important consequences:

  • Increased SN2 Reactivity: The adjacent electron-withdrawing carbonyl group stabilizes the SN2 transition state, making this carbon significantly more electrophilic and accelerating the rate of substitution compared to other secondary halides.[14]

  • Acidic α-Proton: The alpha-proton is acidic, but removal of the beta-protons by a base is the pathway to the standard E2 product (ethyl pent-2-enoate).

Due to the enhanced reactivity, SN2 reactions are particularly efficient for this isomer, even with moderately strong nucleophiles.

Summary of Isomeric Effects

The following table summarizes the key structural features and predicted reactivity profiles of ethyl bromopentanoate isomers under two distinct conditions: a good nucleophile that is a weak base (e.g., Sodium Azide, NaN₃) and a strong, bulky base (e.g., Potassium tert-butoxide, KOtBu).

Isomer (Ethyl Ester)Halide TypeSteric Hindrance at α-CarbonExpected Major Pathway (NaN₃ in DMSO)Expected Major Pathway (KOtBu in t-BuOH)
5-Bromopentanoate Primary (1°)LowSN2 E2
4-Bromopentanoate Secondary (2°)MediumSN2 (competes with E2)E2 (Zaitsev Product)
3-Bromopentanoate Secondary (2°)MediumSN2 (competes with E2)E2 (Zaitsev Product, conjugated)
2-Bromopentanoate Secondary (2°, α-bromo)MediumSN2 (Accelerated Rate)E2 (Zaitsev Product, conjugated)

Experimental Protocols & Causality

To provide a practical context, we describe two representative experimental procedures. The choice of reagents and conditions is critical and directly linked to the desired reaction pathway.

Protocol 1: SN2 Synthesis of Ethyl 2-Azidopentanoate

This protocol targets the SN2 pathway using the highly reactive ethyl 2-bromopentanoate.

Objective: To favor substitution over elimination.

  • Choice of Nucleophile: Sodium azide (NaN₃) is an excellent nucleophile but a relatively weak base, minimizing the competing E2 reaction.[4]

  • Choice of Solvent: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent. It effectively solvates the sodium cation but leaves the azide anion relatively "naked" and highly nucleophilic, thereby accelerating the SN2 rate.[5][9]

Step-by-Step Methodology:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add sodium azide (1.3 g, 20 mmol).

  • Solvent Addition: Add 40 mL of anhydrous DMSO to the flask and stir the suspension.

  • Substrate Addition: Add ethyl 2-bromopentanoate (2.09 g, 10 mmol) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 50°C and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (approx. 4-6 hours).

  • Workup: Cool the mixture to room temperature and pour it into 100 mL of ice-cold water. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield ethyl 2-azidopentanoate.

Sources

A Comparative Guide to the Kinetic Profile of Ethyl 4-bromopentanoate in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a profound understanding of reaction kinetics is paramount for designing efficient synthetic pathways and elucidating reaction mechanisms. Ethyl 4-bromopentanoate, a secondary alkyl halide, serves as an exemplary substrate for exploring the nuanced competition between unimolecular (Sₙ1) and bimolecular (Sₙ2) nucleophilic substitution pathways.[1] Its structure is at the crossroads of steric and electronic factors that dictate reaction outcomes, making it an ideal candidate for detailed kinetic investigation.

This guide provides an in-depth comparative analysis of the reactivity of this compound. We will dissect the theoretical underpinnings that govern its behavior, compare its reactivity against alternative substrates, and provide a robust experimental protocol for empirical kinetic analysis.

The Theoretical Framework: A Substrate at the Sₙ1/Sₙ2 Crossroads

Nucleophilic substitution reactions are defined by the timing of bond-breaking (C-Leaving Group) and bond-forming (C-Nucleophile) events.[2] For a secondary alkyl halide like this compound, this timing is not fixed and is exquisitely sensitive to the reaction environment. The two dominant competing mechanisms are the Sₙ2 and Sₙ1 pathways.[3]

  • The Sₙ2 Mechanism (Substitution Nucleophilic Bimolecular): This is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group.[4] The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile (Rate = k[R-Br][Nu⁻]).[5][6] Steric hindrance around the reaction center is the primary barrier to the Sₙ2 pathway; bulkier substrates react more slowly.[4][7]

  • The Sₙ1 Mechanism (Substitution Nucleophilic Unimolecular): This is a two-step process. The first and rate-determining step is the spontaneous dissociation of the C-Br bond to form a planar carbocation intermediate.[4] The second step is a rapid attack of the nucleophile on this carbocation.[2] The rate is dependent only on the substrate concentration (Rate = k[R-Br]), as the nucleophile is not involved in the slow step. The stability of the carbocation intermediate is the key factor; more stable carbocations form faster.[8]

The choice between these pathways is dictated by a delicate balance of four key factors:

  • Substrate Structure: As a secondary halide, this compound is sterically more hindered than a primary halide but forms a more stable secondary carbocation. This intermediate position makes it susceptible to both mechanisms.[9][10]

  • Nucleophile Strength: Strong, negatively charged nucleophiles (e.g., I⁻, CN⁻, RO⁻) favor the Sₙ2 pathway by promoting a direct attack.[11] Weak, neutral nucleophiles (e.g., H₂O, ROH) favor the Sₙ1 pathway as they are not potent enough to force a direct substitution and must wait for the formation of the carbocation.[11]

  • Solvent: Polar aprotic solvents (e.g., acetone, DMSO) are ideal for Sₙ2 reactions. They solvate the cation of the nucleophilic salt but leave the anion "naked" and highly reactive.[12][13] Conversely, polar protic solvents (e.g., water, ethanol) excel at stabilizing both the carbocation intermediate and the leaving group through hydrogen bonding, thereby accelerating Sₙ1 reactions.[14][15]

  • Leaving Group: The bromide ion is an excellent leaving group, as it is a weak base and can stabilize the negative charge. This is a prerequisite for both Sₙ1 and Sₙ2 reactions.[7]

G sub This compound (Secondary Alkyl Halide) sn2_cond Strong Nucleophile Polar Aprotic Solvent sub->sn2_cond sn1_cond Weak Nucleophile Polar Protic Solvent sub->sn1_cond sn2_path Sₙ2 Pathway sn2_cond->sn2_path ts_sn2 Bimolecular Transition State sn2_path->ts_sn2 Concerted Backside Attack prod_sn2 Inversion of Stereochemistry ts_sn2->prod_sn2 sn1_path Sₙ1 Pathway sn1_cond->sn1_path carbocation Secondary Carbocation Intermediate (Planar) sn1_path->carbocation Rate-Determining Ionization prod_sn1 Racemization of Stereochemistry carbocation->prod_sn1 Fast Nucleophilic Attack

Figure 1. Competing Sₙ1 and Sₙ2 pathways for this compound.

Comparative Kinetic Analysis

To illustrate the practical implications of the theoretical framework, we present a comparative analysis of this compound's reactivity under varied conditions and against structurally different alkyl halides. The rate constants presented are illustrative, based on established chemical principles, to highlight relative reactivity trends.

Comparison 1: Effect of Nucleophile and Solvent

Here, we compare the reaction of this compound under conditions designed to strongly favor either the Sₙ2 or Sₙ1 mechanism.

SubstrateNucleophileSolventPredominant MechanismRelative Rate Constant (k_rel)Rate Law
This compoundSodium Azide (NaN₃)AcetoneSₙ2100Rate = k[Substrate][N₃⁻]
This compoundEthanol (CH₃CH₂OH)EthanolSₙ1 (Solvolysis)1Rate = k[Substrate]

Analysis:

  • In the presence of the strong nucleophile, azide (N₃⁻), in a polar aprotic solvent, acetone, the reaction proceeds rapidly via an Sₙ2 mechanism.[9][13] The rate is dependent on both reactants.

  • When the substrate is dissolved in ethanol, a polar protic solvent which also acts as a weak nucleophile, the reaction is significantly slower and proceeds via an Sₙ1 mechanism.[13][14] The rate is independent of the nucleophile's concentration. This demonstrates the profound impact of reaction conditions on both the rate and mechanism for a secondary halide.

Comparison 2: Effect of Substrate Structure

This comparison contextualizes the reactivity of this compound against primary and tertiary analogues under Sₙ2-favoring conditions.

SubstrateStructure ClassNucleophileSolventPredominant MechanismRelative Rate Constant (k_rel)
1-BromopentanePrimary (1°)Sodium Iodide (NaI)AcetoneSₙ2~2000
This compound Secondary (2°) Sodium Iodide (NaI) Acetone Sₙ2 ~100
2-Bromo-2-methylbutaneTertiary (3°)Sodium Iodide (NaI)AcetoneSₙ2~1 (Essentially no reaction)

Analysis:

  • The primary alkyl halide, 1-bromopentane, reacts much faster under Sₙ2 conditions due to minimal steric hindrance at the reaction center.[6][7]

  • The tertiary alkyl halide is so sterically hindered that backside attack is effectively blocked, leading to a negligible reaction rate under these conditions.[2] This table clearly positions this compound as having intermediate reactivity in Sₙ2 reactions, governed by steric factors.

Experimental Protocol for Kinetic Analysis

To empirically determine the rate law and rate constant for the reaction of this compound, a pseudo-first-order kinetics experiment can be performed. By using a large excess of the nucleophile, its concentration remains effectively constant, allowing the reaction to be treated as first-order with respect to the substrate.[16] Monitoring the disappearance of the substrate over time via Gas Chromatography (GC) is a precise and reliable method.[16]

Objective: To determine the pseudo-first-order rate constant for the Sₙ2 reaction of this compound with sodium azide in acetone.

Materials:

  • This compound (≥98% purity)

  • Sodium azide (NaN₃, ≥99% purity)

  • Acetone (Anhydrous, ≥99.5%)

  • Internal Standard (e.g., Dodecane, ≥99%)

  • Deionized Water

  • Diethyl Ether (for extraction)

Procedure:

  • Solution Preparation:

    • Prepare a 1.0 M solution of sodium azide in anhydrous acetone.

    • Prepare a 0.1 M stock solution of this compound in anhydrous acetone.

    • Prepare a 0.05 M stock solution of the internal standard (dodecane) in anhydrous acetone.

  • Reaction Setup:

    • In a jacketed reaction vessel thermostatted to a constant temperature (e.g., 50 °C), add 50.0 mL of the 1.0 M sodium azide solution. Allow the solution to thermally equilibrate for at least 20 minutes.

  • Initiation and Sampling:

    • At time t=0, rapidly add 1.0 mL of the substrate stock solution and 1.0 mL of the internal standard stock solution to the vigorously stirred, pre-heated nucleophile solution.

    • Immediately withdraw the first aliquot (~1 mL) and quench the reaction by adding it to a vial containing 5 mL of cold deionized water and 2 mL of diethyl ether. Cap and shake vigorously.

    • Withdraw subsequent aliquots at regular time intervals (e.g., every 15, 30, 45, 60, 90, 120 minutes) and quench them in the same manner.

  • Sample Analysis:

    • Allow the layers in the quenched vials to separate.

    • Analyze the organic (diethyl ether) layer of each sample by Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID).

    • Record the peak areas for this compound and the internal standard (dodecane).

  • Data Analysis:

    • Calculate the ratio of the substrate peak area to the internal standard peak area for each time point. This ratio is proportional to the concentration of the substrate.

    • Plot the natural logarithm of this ratio (ln(Area_substrate / Area_IS)) versus time (in seconds).

    • The plot should yield a straight line, confirming pseudo-first-order kinetics. The pseudo-first-order rate constant (k') is the negative of the slope of this line.

    • The second-order rate constant (k₂) can be calculated by dividing k' by the initial concentration of the nucleophile (k₂ = k' / [NaN₃]₀).

G cluster_prep 1. Preparation cluster_rxn 2. Reaction cluster_analysis 3. Analysis prep_nuc Prepare Nucleophile Solution (NaN₃ in Acetone) thermostat Thermostat Nucleophile Solution in Reactor (50°C) prep_nuc->thermostat prep_sub Prepare Substrate & Internal Standard Stock Solutions initiate t=0: Add Substrate & IS Initiate Reaction prep_sub->initiate thermostat->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling quench Quench Aliquots (H₂O/Ether Extraction) sampling->quench gc Analyze Organic Layer by GC-FID quench->gc plot Plot ln([Substrate]) vs. Time gc->plot calc Calculate Rate Constant from Slope plot->calc

Figure 2. Experimental workflow for the kinetic analysis of this compound.

Conclusion

The kinetic behavior of this compound in nucleophilic substitution reactions is a textbook example of the intricate competition between Sₙ1 and Sₙ2 pathways. Its identity as a secondary alkyl halide makes it highly sensitive to the choice of nucleophile and solvent, allowing for the selective favoring of one mechanism over the other. As demonstrated, strong nucleophiles in polar aprotic solvents promote a rapid Sₙ2 reaction, while weak nucleophiles in polar protic solvents lead to a slower Sₙ1 solvolysis. This tunability, benchmarked against the more predictable reactivity of primary and tertiary halides, underscores its value as a model substrate in mechanistic and synthetic organic chemistry. The provided experimental protocol offers a reliable method for quantifying these effects, enabling researchers to build a robust understanding of structure-activity relationships crucial for advanced chemical synthesis and drug development.

References

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Benchmarking Synthetic Efficiency: A Comparative Guide to the Preparation of Ethyl 4-bromopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4-bromopentanoate is a pivotal intermediate in the synthesis of a wide array of fine chemicals and pharmaceutical agents. Its value as a versatile building block necessitates the availability of efficient, scalable, and cost-effective synthetic routes. This guide provides a comprehensive comparison of the predominant methods for its preparation, offering an objective analysis supported by experimental data. We will delve into three primary synthetic strategies: the acid-catalyzed ring-opening of γ-valerolactone, the direct esterification of 4-bromopentanoic acid, and the radical bromination of ethyl pentanoate. Each route is evaluated on key performance indicators including yield, purity, reaction conditions, scalability, and safety considerations, enabling researchers and process chemists to select the optimal pathway for their specific needs.

Introduction: The Strategic Importance of this compound

This compound, with its bifunctional nature—an ester and a secondary bromide—serves as a crucial precursor in organic synthesis. The bromine atom acts as a good leaving group for nucleophilic substitution reactions, while the ester moiety can undergo hydrolysis, amidation, or reduction. This versatility makes it an essential component in the construction of more complex molecular architectures, particularly in the development of novel therapeutics and agrochemicals. The efficiency of its synthesis directly impacts the overall cost and viability of these larger-scale productions. Therefore, a critical evaluation of the available synthetic methodologies is paramount for process optimization and economic feasibility.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached from several distinct starting materials. We will compare three common, logical routes, outlining their respective methodologies and performance.

Route 1: Acid-Catalyzed Ring-Opening of γ-Valerolactone

This is arguably the most common and economically favorable route, utilizing the readily available and bio-renewable solvent γ-valerolactone (GVL) as the starting material.[1] The reaction proceeds via an acid-catalyzed ring-opening of the lactone with hydrobromic acid (HBr), followed by in-situ esterification with ethanol.

Mechanism and Rationale

The mechanism involves the protonation of the lactone's carbonyl oxygen by a strong acid (often generated in situ from HBr or H₂SO₄), which activates the carbonyl group towards nucleophilic attack by a bromide ion. This ring-opens the lactone to form 4-bromopentanoic acid.[2] Subsequently, under acidic conditions, the carboxylic acid undergoes Fischer esterification with ethanol to yield the desired product, this compound, and water. The use of an excess of ethanol can drive the esterification equilibrium towards the product side, maximizing the yield.

Experimental Protocol: Route 1
  • Setup: A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and an addition funnel. The system is placed in an ice-water bath.

  • Reagents: Charge the flask with γ-valerolactone (1.0 eq), ethanol (3.0 eq), and sodium bromide (1.2 eq).

  • Acid Addition: Cool the mixture to 0-5 °C. Add concentrated sulfuric acid (1.1 eq) dropwise via the addition funnel, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature (25-30 °C) for 6-8 hours.[3]

  • Work-up: Pour the reaction mixture into cold water (approx. 3 volumes). The product will separate as an oily layer.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 1 volume).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove residual acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to afford pure this compound. A patent describing a similar process for a related compound reports yields around 85% after recycling of intermediates.[3]

Route 2: Esterification of 4-Bromopentanoic Acid

This route is a straightforward Fischer esterification. It is a viable option if 4-bromopentanoic acid is readily available or has been synthesized separately.

Mechanism and Rationale

This classic reaction involves protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄, TsOH), which enhances the electrophilicity of the carbonyl carbon. Ethanol, acting as a nucleophile, attacks this carbon. Following a proton transfer, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the ethyl ester. The reaction is reversible, and driving it to completion typically requires removing the water formed or using a large excess of the alcohol.

Experimental Protocol: Route 2
  • Setup: To a round-bottom flask containing 4-bromopentanoic acid (1.0 eq) and a large excess of absolute ethanol (5-10 eq), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%).

  • Reaction: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • Work-up: After completion, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and wash with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. The crude ester is then purified by vacuum distillation.

Route 3: Radical Bromination of Ethyl Pentanoate

This approach involves the direct bromination of the saturated ester, ethyl pentanoate. This reaction typically proceeds via a free-radical mechanism, requiring an initiator.

Mechanism and Rationale

The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., benzoyl peroxide) or by UV light. The resulting radicals abstract a hydrogen atom from the C4 position of ethyl pentanoate. The selectivity for the C4 position is favored due to the formation of a more stable secondary radical. This carbon-centered radical then reacts with a brominating agent, such as N-bromosuccinimide (NBS), to form the desired product and a succinimidyl radical, which continues the chain reaction. A similar protocol for the allylic bromination of ethyl crotonate using NBS and benzoyl peroxide is a well-established procedure.[4]

Experimental Protocol: Route 3
  • Setup: In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl pentanoate (1.0 eq) and N-bromosuccinimide (NBS, 1.1 eq) in a dry, non-polar solvent like carbon tetrachloride.

  • Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile).

  • Reaction: Heat the mixture to reflux. The reaction can be monitored by observing the consumption of the denser NBS, which will be replaced by the less dense succinimide floating at the surface.

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and filter off the succinimide by-product.[4]

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product requires purification by vacuum distillation to separate it from any unreacted starting material and over-brominated side products.

Workflow Visualization

The following diagram illustrates the comparative workflows of the three synthetic routes.

G cluster_0 Route 1: Lactone Ring-Opening cluster_1 Route 2: Direct Esterification cluster_2 Route 3: Radical Bromination GVL γ-Valerolactone R1_Step1 HBr / H₂SO₄, EtOH 0°C to RT, 6-8h GVL->R1_Step1 Ring-opening & Esterification Product1 This compound R1_Step1->Product1 BromoAcid 4-Bromopentanoic Acid R2_Step1 EtOH, cat. H₂SO₄ Reflux, 4-6h BromoAcid->R2_Step1 Fischer Esterification Product2 This compound R2_Step1->Product2 EtPent Ethyl Pentanoate R3_Step1 NBS, AIBN CCl₄, Reflux EtPent->R3_Step1 Free-Radical Halogenation Product3 This compound R3_Step1->Product3

Sources

A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling Reactions with Bromo-Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis. Cross-coupling reactions have emerged as a powerful tool in this endeavor, and bromo-esters represent a versatile and readily available class of substrates. However, the success of these transformations hinges on the judicious selection of the catalyst system. This guide provides an in-depth comparison of common catalysts for cross-coupling reactions involving different bromo-esters, supported by experimental data and mechanistic insights to empower you to make informed decisions in your synthetic strategies.

The Challenge and Opportunity of Bromo-Esters in Cross-Coupling

Bromo-esters present a unique set of challenges and opportunities in cross-coupling reactions. The ester functionality, while often desired in the final product, can influence the reactivity of the C-Br bond and potentially coordinate to the metal center of the catalyst, affecting its activity. Understanding these interactions is key to selecting the optimal catalyst and reaction conditions. This guide will explore the nuances of catalyst selection for some of the most synthetically valuable cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, Heck, and Kumada couplings.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) and C(sp²)-C(sp³) Bonds

The Suzuki-Miyaura reaction is a pillar of C-C bond formation, prized for its mild conditions and broad functional group tolerance. The choice between palladium and nickel catalysts is a critical consideration, often dictated by the specific bromo-ester and the desired reactivity.

Catalyst Performance: Palladium vs. Nickel

Palladium complexes have traditionally dominated the landscape of Suzuki-Miyaura couplings. However, the lower cost and unique reactivity of nickel have made it an increasingly attractive alternative.[1]

Catalyst SystemBromo-Ester SubstrateCoupling PartnerYield (%)Reference
Pd(dppf)Cl₂4-BromobenzotrifluoridePhenylboronic acidHigh[1]
Ni(dppf)Cl₂4-BromobenzotrifluoridePhenylboronic acidHigh[1]
Pd(OAc)₂ / SPhos4-Bromo-2-ketothiazolePyridinylboronic acidHigh[2]
NiCl₂·6H₂O / Et₃NAlkyl Carboxylic Acid (as redox-active ester)Arylboronic acidGood to Excellent[3]

As the table suggests, both palladium and nickel can be highly effective. A head-to-head study using a comparable precatalyst/ligand system (dppf) for biaryl couplings can help elucidate the practical implications of catalyst choice.[4][5] Nickel catalysis has shown superior performance for challenging chloride electrophiles, and this advantage can sometimes extend to less reactive bromo-esters.[6]

The Decisive Role of Phosphine Ligands

The performance of both palladium and nickel catalysts is intricately linked to the nature of the phosphine ligand. Bulky, electron-rich ligands are generally preferred as they promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.

A comparative study of phosphine ligands in the Suzuki-Miyaura coupling of bromobenzene with phenylboronic acid highlights the superior performance of Buchwald-type biaryl phosphine ligands like SPhos and XPhos, which consistently deliver high yields.[7]

General Workflow for Ligand Screening in Suzuki-Miyaura Coupling:

Caption: A typical workflow for comparing phosphine ligand performance.

Mechanistic Insight: The Catalytic Cycle

The Suzuki-Miyaura catalytic cycle illustrates the critical steps influenced by the catalyst and ligands.

Suzuki_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_R_R1 R-Pd(II)L_n-R' Transmetal->PdII_R_R1 PdII_R_R1->Pd0 RedElim Reductive Elimination Product R-R' RedElim->Product Boronate R'B(OR)₂ + Base Boronate->Transmetal Bromoester R-Br (Bromo-ester) Bromoester->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[1]

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines from aryl halides.[8] For bromo-esters, this reaction provides a direct route to amino esters, which are valuable building blocks in medicinal chemistry.

Catalyst and Ligand Considerations

Palladium catalysts are the workhorses of Buchwald-Hartwig amination. The choice of phosphine ligand is paramount, with bulky, electron-rich ligands being essential for high catalytic activity.[9]

LigandAmine SubstrateYield (%)Reference
XPhosDiphenylamine93[10]
XPhosPhenoxazine95[10]
XPhosCarbazole42[10]
P(t-Bu)₃ArylaminesGood to Excellent[11]
(±)-BINAP(R)-α-methylbenzylamine86[7]

The data indicates that while a ligand like XPhos is broadly effective, substrate scope limitations exist, as seen with the lower yield for carbazole.[10] The development of increasingly sterically demanding and sophisticated phosphine ligands continues to expand the scope and efficiency of this reaction.[9]

Experimental Protocol: A General Procedure for Buchwald-Hartwig Amination

Materials:

  • Bromo-ester (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 mmol)

  • Anhydrous solvent (e.g., toluene, 5 mL)

Procedure:

  • In a glovebox, a dried Schlenk tube is charged with the palladium precatalyst, phosphine ligand, and base.

  • The bromo-ester and amine are added, followed by the solvent.

  • The tube is sealed and the reaction mixture is stirred at the desired temperature (e.g., 80-110 °C).

  • The reaction progress is monitored by TLC or GC/LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the formation of C(sp²)-C(sp) bonds, reacting aryl halides with terminal alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Catalyst Selection and Reaction Conditions

While palladium remains the dominant catalyst, nickel-based systems have emerged as a viable, more economical alternative.[9][12] The choice of ligand, base, and solvent all play a crucial role in the reaction's success.

A study on the Sonogashira coupling of aryl bromides with various terminal alkynes using a low loading of Pd(acac)₂ with a hydrazone ligand demonstrated good to excellent yields, highlighting the potential for phosphine-free systems.[13] For more challenging substrates, a monoligated palladium precatalyst has been shown to be effective for room-temperature, copper-free Sonogashira couplings.[14]

Catalyst Screening Workflow for Sonogashira Coupling:

Caption: A continuous flow approach for rapid catalyst screening in Sonogashira couplings.[15]

IV. Heck Coupling: Vinylation of Bromo-Esters

The Heck reaction offers a powerful method for the arylation or vinylation of alkenes. When applied to bromo-esters, it allows for the introduction of an ester-containing group onto an olefin.

Comparing Palladium Catalysts

A comparative study of supported palladium catalysts (Pd/C, Pd/BaSO₄, and Pd EnCat 30) in the Heck reaction of bromobenzene and styrene revealed that Pd EnCat 30 displayed the highest activity and selectivity.[16] For more challenging substrates, such as deactivated aryl chlorides, specialized ligands are often required.[17]

A study on the Heck coupling of a 6-bromothienopyrimidine with methyl acrylate evaluated six different palladium catalyst systems, with Pd(t-Bu₃P)₂ proving to be the most effective.[6]

V. Kumada Coupling: Utilizing Grignard Reagents

The Kumada coupling employs a Grignard reagent as the nucleophile and is a powerful tool for C-C bond formation, particularly for alkyl-alkyl and alkyl-aryl couplings.

Nickel and Palladium in Kumada Couplings

Both nickel and palladium catalysts are effective for Kumada couplings.[18] Nickel catalysts are often favored for their ability to couple alkyl halides. A cobalt-bisoxazoline complex has been shown to be highly effective for the enantioselective arylation of α-bromo esters with aryl Grignard reagents, achieving high yields and enantioselectivities.[19]

A ligand-free nickel-catalyzed Kumada cross-coupling of aryl bromides with tert-butyl Grignard reagents has also been reported to proceed in moderate to good yields.[20] Mechanistic studies on a well-defined tetrahedral Ni(I) complex have provided insights into the catalytically active species in the Kumada coupling.[11][16]

Conclusion: A Data-Driven Approach to Catalyst Selection

The choice of catalyst for cross-coupling reactions with bromo-esters is a multifaceted decision that requires a deep understanding of the reaction mechanism, the nature of the substrates, and the interplay between the metal center and its ligands. While palladium catalysts, particularly those supported by bulky, electron-rich phosphine ligands, have demonstrated broad utility and high efficiency across a range of coupling reactions, nickel catalysts offer a cost-effective and, in some cases, more reactive alternative.

For researchers in drug development and other scientific fields, a systematic approach to catalyst and ligand screening, as outlined in the workflows provided, is often the most effective strategy for identifying the optimal conditions for a given transformation. By leveraging the experimental data and mechanistic principles discussed in this guide, you will be better equipped to navigate the complexities of catalyst selection and accelerate your synthetic endeavors.

References

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  • Qin, T., et al. (2016). Nickel-Catalyzed Cross-Coupling of Redox-Active Esters with Boronic Acids.
  • Rasmussen, M. K., et al. (2017). Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures. RSC Advances, 7(27), 16568-16575.
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  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388-4391.
  • Özer, M. S., et al. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 17(5), 5695-5706.
  • Hartwig, J. F., et al. (1999). Room-temperature palladium-catalyzed amination of aryl bromides and chlorides and extended scope of aromatic C-N bond formation with a commercial ligand. The Hartwig Group.
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  • Barreiro, E. J., et al. (2009). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. Organic Letters, 11(21), 4851-4854.
  • Papp, A., et al. (2005). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides.
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  • ResearchGate. (2022). Optimization of Kumada cross-coupling reactions of tri- and tetra- bromothiophenes and symmetrical di-bromo-2, 2' bithiophene with cyclohexylmagnesium bromide: Synthesis, DFT studies and nonlinear optical analysis.
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Safety Operating Guide

Navigating the Disposal of Ethyl 4-bromopentanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Ethyl 4-bromopentanoate, a halogenated organic compound. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This document is intended for researchers, scientists, and drug development professionals who handle such chemicals.

Immediate Safety & Handling Prerequisites

Before initiating any disposal-related activities, a thorough understanding of the hazards associated with this compound is essential. This compound is classified as a hazardous substance, and appropriate precautions must be taken at all times.

Personal Protective Equipment (PPE): A non-negotiable first line of defense. Always wear:

  • Chemical-resistant gloves (nitrile or neoprene are suitable).

  • Safety goggles or a face shield to protect against splashes.

  • A laboratory coat to prevent skin contact.[1]

Ventilation: All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood.[1][2] This is to prevent the inhalation of potentially harmful vapors.[1]

Core Disposal Protocol: A Step-by-Step Approach

The fundamental principle for the disposal of this compound is that it must be treated as hazardous waste.[3][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][5]

1. Waste Segregation: The First Critical Step

The proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate correct disposal by your institution's Environmental Health and Safety (EHS) department or a licensed contractor.

  • Dedicated Halogenated Waste Stream: this compound is a brominated organic compound and therefore must be collected in a designated "Halogenated Organic Waste" container.[1][6] Do not mix it with non-halogenated organic waste, as this complicates the disposal process and increases costs.[2][7]

  • Incompatible Materials: Ensure that the halogenated waste container does not contain incompatible chemicals. Specifically, avoid mixing with:

    • Strong acids and bases[8][9]

    • Oxidizing agents[8][9]

    • Reducing agents[9]

2. Container Selection and Labeling: Ensuring Clarity and Safety

The choice of container and its labeling are crucial for safe storage and transport.

  • Container Material: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting screw cap.[4][8] Avoid metal containers, as halogenated solvents can degrade to form acids that may corrode the metal.[10]

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".[2]

    • The full chemical name: "this compound".

    • An accurate list of all components and their approximate percentages if it is a mixed waste stream.[6]

    • The date when the first waste was added to the container.[3]

3. Accumulation and Storage: The Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste are required to have a designated Satellite Accumulation Area (SAA).[8][11]

  • Location: The SAA must be at or near the point of waste generation.[11]

  • Storage Conditions: Waste containers in the SAA must be:

    • Kept closed at all times except when adding waste.[2][3][11]

    • Stored in a cool, dry, and well-ventilated area.[2][7]

    • Placed within secondary containment (such as a spill tray) to contain any potential leaks.[4]

  • Accumulation Limits: Be aware of the maximum volume of hazardous waste allowed in your SAA, which is typically 55 gallons. For acutely toxic "P-listed" wastes, the limit is much lower (e.g., one quart).[11]

4. Requesting Disposal: The Final Step

Once the waste container is full or you have reached the accumulation time limit (often up to one year, provided the volume limit is not exceeded), it is time for disposal.[8]

  • Contact EHS: Submit a waste collection request to your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office.[3][11]

  • Provide Information: Be prepared to provide all necessary information from the waste label to the collection personnel.

Spill Management: Immediate Response Protocol

In the event of a spill, a swift and appropriate response is crucial to mitigate hazards.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Control Vapors: Ensure the chemical fume hood is operating to help ventilate the area.[2]

  • Absorb the Spill: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial spill pillow.[9][12][13][14]

  • Collect and Contain: Carefully sweep or scoop the absorbent material into a designated, sealable container.[2][9][12][13][14]

  • Label as Hazardous Waste: Clearly label the container with the contents of the spill.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Seek Medical Attention: In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7]

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC7H13BrO2PubChem[15]
Molecular Weight209.08 g/mol PubChem[15]
Signal WordWarningSigma-Aldrich
Hazard StatementsH302, H315, H319, H335Sigma-Aldrich

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Need to Dispose of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate as Halogenated Organic Waste fume_hood->segregate container Select Compatible Container (Glass or HDPE) segregate->container label_container Label Container Correctly (Name, 'Hazardous Waste', Date) container->label_container store Store in Designated SAA with Secondary Containment label_container->store check_full Is Container Full or Time Limit Reached? store->check_full check_full->store No request_pickup Request Pickup from EHS/ Waste Management check_full->request_pickup Yes end End: Proper Disposal Complete request_pickup->end spill Spill Occurs absorb Absorb with Inert Material spill->absorb collect_spill Collect and Containerize Spill Debris absorb->collect_spill label_spill Label as Hazardous Waste collect_spill->label_spill label_spill->request_pickup

Caption: Decision workflow for the proper disposal of this compound.

References

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Bucknell University. Hazardous Waste Segregation. [Link]

  • PubChem. This compound. [Link]

  • Temple University. Halogenated Solvents in Laboratories. [Link]

  • University of Washington Environmental Health & Safety. Halogenated Solvents. [Link]

Sources

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